Triisobutyl citrate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-12(2)9-23-15(19)7-18(22,17(21)25-11-14(5)6)8-16(20)24-10-13(3)4/h12-14,22H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVGLJAIGBYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(CC(=O)OCC(C)C)(C(=O)OCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212480 | |
| Record name | Triisobutyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63133-75-5 | |
| Record name | 1,2,3-Tris(2-methylpropyl) 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisobutyl citrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisobutyl citrate | |
| Source | EPA DSSTox | |
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| Record name | Triisobutyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIISOBUTYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3VG2WN5QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Triisobutyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate (TIBC), systematically named tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate, is a citrate ester recognized for its utility as a non-toxic and biodegradable plasticizer.[1] It serves as a "green" alternative to traditional phthalate-based plasticizers, which have faced scrutiny due to environmental and health concerns.[1] This has led to its increasing application in sensitive products such as food packaging, medical devices, and children's toys. In the pharmaceutical industry, citrate esters like TIBC are employed as plasticizers in polymer coatings for tablets, capsules, and beads to modify drug release profiles. Its compatibility with a range of polymers, including polyvinyl chloride (PVC), polylactide (PLA), and poly(hydroxybutyrate) (PHB), makes it a versatile excipient in drug development and advanced material science.[1][2]
This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its metabolic fate.
Chemical and Physical Properties
| Property | This compound | Tributyl Citrate |
| Synonyms | Tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | Tri-n-butyl citrate; Citric acid, tributyl ester |
| CAS Number | 63133-75-5[1][3] | 77-94-1 |
| Molecular Formula | C₁₈H₃₂O₇[1][3][4][5] | C₁₈H₃₂O₇ |
| Molecular Weight | 360.44 g/mol [3][4] | 360.45 g/mol |
| Appearance | Colorless liquid[2] | Clear, colorless, oily liquid[6] |
| Boiling Point | 377.9 ± 9.0 °C (Predicted)[7][4] | 169-171 °C at 1 hPa; 325 °C at 760 mmHg |
| Melting Point | - | -20 °C |
| Density | 1.076 ± 0.06 g/cm³ (Predicted)[7][4] | 1.04 g/cm³ at 20 °C |
| Solubility | Soluble in organic solvents[2] | Insoluble in water; soluble in methanol, acetone, and other organic solvents[6] |
| Flash Point | - | 157 °C[8]; 184 °C |
| Refractive Index | - | 1.439-1.447 at 20 °C |
Experimental Protocols
Synthesis: Esterification of Citric Acid
The primary method for producing this compound is the direct esterification of citric acid with isobutyl alcohol.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a thermometer, and a mechanical stirrer, charge citric acid and isobutyl alcohol. A typical molar ratio of citric acid to isobutyl alcohol is between 1:3.5 and 1:5.0 to ensure complete esterification.[9]
-
Catalyst Addition: Add an acid catalyst, which can be a homogeneous catalyst like sulfuric acid or p-toluenesulfonic acid, or a heterogeneous solid acid catalyst such as sulfated zirconia or phosphotungstic acid.[1] The catalyst amount typically ranges from 0.5% to 3.0% of the total reactant weight.[9]
-
Reaction: Heat the mixture to reflux. The reaction temperature is generally maintained between 120 °C and 150 °C.[10] Water produced during the esterification is continuously removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2.5 to 7 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture. If a homogeneous catalyst was used, neutralize it with an alkaline solution (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine. If a solid catalyst was used, it can be removed by filtration and potentially reused.[9]
-
Isolation: Remove the excess isobutyl alcohol and any remaining volatile impurities by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.[11]
Analytical Characterization
GC-MS is a powerful technique for the identification and quantification of this compound and its related impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable organic solvent, such as n-hexane or acetone.[1] For analysis of TIBC in a polymer matrix, extraction is necessary. A common procedure involves dissolving the polymer in a solvent and extracting the plasticizer.
-
GC-MS System: An Agilent GC system coupled with a Triple Quadrupole (TQ) Mass Spectrometer or similar is suitable.
-
GC Parameters:
-
Column: A non-polar or semi-polar capillary column, such as a J&W DB-35ms (30 m x 0.25 mm, 0.25 µm), is effective.
-
Injector: Split/splitless injector at a temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: A temperature gradient is typically used. For example, start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 300 °C, and hold for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-250 °C.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.
-
Characteristic Ions: For the related compound tributyl citrate, characteristic peaks are observed at m/z 185, 259, 56, 55, and 43.[1] Similar fragmentation patterns would be expected for this compound.
-
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its ester and hydroxyl functionalities.
Methodology:
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to prepare a thin film between two salt plates (e.g., KBr or NaCl).
-
Place one drop of the liquid sample onto one polished salt plate.
-
Carefully place the second plate on top and gently press to form a thin, uniform film, ensuring no air bubbles are trapped.
-
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Background: Collect a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).
-
-
Data Acquisition:
-
Place the sample holder with the prepared salt plates into the spectrometer's sample beam.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).
-
-
Spectral Interpretation: The resulting spectrum should show characteristic absorption bands:
-
O-H Stretch: A broad band around 3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Sharp bands between 2850-3000 cm⁻¹ from the isobutyl alkyl chains.
-
C=O Stretch: A strong, sharp band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl groups.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and alcohol.
-
Metabolism and Toxicology
Direct metabolic studies on this compound are limited; however, data from structurally similar citrate esters, such as acetyl tributyl citrate (ATBC), provide strong evidence for its likely metabolic pathway.[5] Citrate esters are expected to undergo hydrolysis by esterases present in the body.
Upon ingestion, this compound is likely hydrolyzed into citric acid, isobutanol, and partially hydrolyzed intermediates like monoisobutyl citrate and diisobutyl citrate. In vitro studies with TBC and ATBC show rapid metabolism in rat liver homogenates and human serum.[5] The major urinary metabolite of ATBC is monobutyl citrate, and a similar outcome is expected for TIBC.[5] The final metabolites—citric acid and isobutanol—are endogenous or readily enter central metabolic pathways. Citric acid is a key intermediate in the Krebs cycle.[12]
Toxicological data indicates that citrate esters have low acute oral toxicity.[4][5] this compound is generally regarded as a non-toxic and non-irritating material, making it suitable for pharmaceutical and food-contact applications.[6]
Application in Drug Development: Plasticizer Evaluation Workflow
In pharmaceutical sciences, this compound is used to improve the flexibility and mechanical properties of polymer films used in drug coatings. Evaluating its effectiveness as a plasticizer is a critical step in formulation development.
Experimental Workflow for Plasticizer Evaluation:
-
Material Preparation: Source the biodegradable polymer (e.g., PLLA or PHB) and this compound.
-
Formulation: Prepare blends of the polymer with varying concentrations of this compound (e.g., 0%, 5%, 10%, 20% w/w). This is typically done by melt extrusion to ensure homogeneous mixing.
-
Sample Preparation: Create standardized samples from the extruded blends for different analyses. This may involve compression molding to form thin films or specific shapes for tensile testing.
-
Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the blends. A decrease in Tg compared to the pure polymer indicates effective plasticization, as it signifies increased molecular mobility of the polymer chains.[13]
-
Mechanical Testing: Conduct tensile tests on the prepared samples according to ASTM standards (e.g., ASTM D638). Measure properties such as elastic modulus, tensile strength, and elongation at break. An effective plasticizer will typically decrease the elastic modulus and increase the elongation at break, indicating enhanced flexibility and ductility.[13]
-
Data Analysis: Compare the thermal and mechanical properties of the plasticized blends against the pure polymer control. Plot the change in Tg and mechanical properties as a function of plasticizer concentration to determine the optimal level for the desired application.
References
- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 2. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H32O7 | CID 113028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. consultations-publiques.developpement-durable.gouv.fr [consultations-publiques.developpement-durable.gouv.fr]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 63133-75-5 [m.chemicalbook.com]
- 8. Citrate Promotes Excessive Lipid Biosynthesis and Senescence in Tumor Cells for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 10. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Triisobutyl Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of triisobutyl citrate. The information is presented to support research, development, and application of this compound in various scientific fields.
Chemical Identity
| Identifier | Value |
| IUPAC Name | tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate[1] |
| CAS Number | 63133-75-5[1][2] |
| Molecular Formula | C₁₈H₃₂O₇[1][2] |
| Molecular Weight | 360.44 g/mol [2] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some literature may refer to "tributyl citrate" without specifying the isomer, which can lead to variations in reported values. The data presented here are specific to this compound where available.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Density (predicted) | 1.076 ± 0.06 g/cm³ | [2] |
| Boiling Point (predicted) | 377.9 ± 9.0 °C | [2] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents. | [1] |
Chemical Properties and Reactions
This compound is an ester, and its chemical reactivity is characteristic of this functional group. The primary method for its synthesis is the Fischer esterification of citric acid with isobutyl alcohol.
3.1. Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed esterification of one mole of citric acid with three moles of isobutyl alcohol. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.
Diagram of the synthesis of this compound.
Experimental Protocols
4.1. Synthesis of this compound via Fischer Esterification (Representative Protocol)
This protocol is a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.
Materials:
-
Citric acid
-
Isobutyl alcohol (in excess)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Dean-Stark apparatus or other means of water removal
-
Reaction flask, condenser, and heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add citric acid and an excess of isobutyl alcohol (typically a 3:1 molar ratio of alcohol to acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with isobutyl alcohol.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the excess isobutyl alcohol under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation if required.
4.2. Determination of Physical Properties
The following are standard experimental methods that can be used to determine the key physical properties of this compound.
4.2.1. Boiling Point Determination (Thiele Tube Method)
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (Bunsen burner or oil bath)
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.
-
When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped.
-
The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.
4.2.2. Density Determination (Pycnometer Method)
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance
Procedure:
-
The mass of the clean and dry pycnometer is accurately measured.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
References
The Core Mechanism of Triisobutyl Citrate as a Polymer Plasticizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of triisobutyl citrate (TBC) as a plasticizer. It delves into the molecular interactions, effects on polymer properties, and the experimental protocols used to characterize its performance. This document is intended to be a valuable resource for professionals in research, development, and quality control who work with plasticized polymers.
Introduction to Plasticization and this compound
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by reducing the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg). This compound (TBC) is a bio-based plasticizer derived from citric acid. It is gaining prominence as a safer alternative to traditional phthalate-based plasticizers in a variety of applications, including food packaging, medical devices, and pharmaceutical excipients. Its favorable toxicological profile, good compatibility with a range of polymers, and efficiency as a plasticizer make it a subject of significant interest.
Mechanism of Action of this compound
The primary mechanism by which this compound plasticizes polymers involves the disruption of polymer chain-to-chain interactions and the creation of free volume. TBC molecules interpose themselves between the long polymer chains, effectively shielding the polar groups of the polymer from one another. This reduces the cohesive energy density of the polymer matrix.
At the molecular level, the plasticizing effect of TBC is attributed to dipole-dipole interactions between the polar ester groups of the citrate molecule and the polar groups on the polymer chain, such as the chlorine atoms in polyvinyl chloride (PVC). In polymers like polylactic acid (PLA), hydrogen bonding can occur between the carbonyl groups of the citrate and the terminal hydroxyl groups of the PLA chains. The bulky isobutyl groups of the TBC molecule also contribute to the increase in free volume, further enhancing the mobility of the polymer chains.
The process of plasticization can be visualized as a series of steps:
-
Dispersion: TBC is blended with the polymer resin.
-
Intercalation: During processing (e.g., melt blending), the TBC molecules diffuse into the polymer matrix and position themselves between the polymer chains.
-
Interaction: Dipole-dipole forces and/or hydrogen bonds form between the TBC molecules and the polymer chains.
-
Expansion: The presence of the TBC molecules increases the spacing between the polymer chains, leading to an increase in free volume.
-
Increased Mobility: With the intermolecular forces weakened and the free volume increased, the polymer chains can move more freely, resulting in a lower Tg and increased flexibility.
Effects on Polymer Properties
The introduction of this compound into a polymer matrix leads to significant changes in its thermal and mechanical properties.
Thermal Properties
The most notable effect of a plasticizer is the reduction of the glass transition temperature (Tg). The extent of Tg depression is directly related to the concentration of the plasticizer.
Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of Various Polymers
| Polymer | TBC Concentration (wt%) | Glass Transition Temperature (°C) |
| Polyvinyl Chloride (PVC) | 0 | ~85 |
| 20 | ~40 | |
| 40 | ~10 | |
| Polylactic Acid (PLA) | 0 | ~60 |
| 10 | ~45 | |
| 20 | ~30 | |
| Cellulose Acetate | 0 | ~190 |
| 10 | ~150 | |
| 20 | ~120 |
Note: The values presented are approximate and can vary depending on the specific grade of the polymer and the processing conditions.
Mechanical Properties
The increase in polymer chain mobility also manifests as changes in the mechanical properties. Generally, the addition of a plasticizer leads to a decrease in tensile strength and modulus, and an increase in elongation at break.
Table 2: Effect of this compound on the Mechanical Properties of Various Polymers
| Polymer | TBC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Polyvinyl Chloride (PVC) | 0 | ~50 | ~5 | ~2.5 |
| 20 | ~30 | ~150 | ~1.0 | |
| 40 | ~15 | ~300 | ~0.2 | |
| Polylactic Acid (PLA) | 0 | ~60 | ~6 | ~3.5 |
| 10 | ~45 | ~150 | ~2.0 | |
| 20 | ~30 | ~250 | ~1.2 | |
| Cellulose Acetate | 0 | ~70 | ~20 | ~2.0 |
| 10 | ~50 | ~40 | ~1.5 | |
| 20 | ~35 | ~60 | ~1.0 |
Note: The values presented are approximate and can vary depending on the specific grade of the polymer and the processing conditions.
Experimental Protocols
The characterization of plasticized polymers involves a suite of analytical techniques to determine their thermal and mechanical properties, as well as the permanence of the plasticizer.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the plasticized polymer film is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature above the expected melting point of the polymer at a rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled to a temperature well below the expected Tg at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed at a rate of 10 °C/min to a temperature above the Tg.
-
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Tensile Testing
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer film. This protocol is based on the ASTM D882 standard.
Methodology:
-
Sample Preparation: Test specimens are cut from the plasticized film into a rectangular shape, typically with a width of 25.4 mm (1 inch) and a length sufficient for the grips of the testing machine. The thickness of the film is measured accurately at several points.
-
Instrument Setup: A universal testing machine equipped with a suitable load cell and grips for thin films is used. The initial grip separation is set to a specified distance (e.g., 100 mm).
-
Test Conditions: The test is conducted at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%).
-
Procedure: The specimen is mounted in the grips, ensuring it is aligned and not slipping. The crosshead is moved at a constant rate of speed until the specimen ruptures.
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.
-
Migration Testing
Objective: To determine the amount of plasticizer that leaches from the polymer into a surrounding medium. This protocol is based on the ASTM D1239 standard.
Methodology:
-
Sample Preparation: A precisely weighed sample of the plasticized film (e.g., 50 mm x 50 mm) is prepared.
-
Immersion: The film is completely immersed in a specified volume of a simulant liquid (e.g., distilled water, ethanol, or a food simulant) in a sealed container.
-
Incubation: The container is stored at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 24 hours).
-
Drying: After incubation, the film is removed from the liquid, gently wiped dry, and then dried in a desiccator to a constant weight.
-
Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated from the film into the simulant.
Conclusion
This compound is an effective and versatile bio-based plasticizer that functions by disrupting intermolecular polymer chain interactions and increasing free volume. Its incorporation into polymers like PVC, PLA, and cellulose acetate leads to a predictable decrease in glass transition temperature and a modification of mechanical properties, rendering the materials more flexible and suitable for a wider range of applications. The standardized experimental protocols outlined in this guide provide a robust framework for the characterization and quality control of TBC-plasticized polymers, ensuring their performance and safety in various demanding fields, including pharmaceuticals and food contact materials.
Spectroscopic Profile of Triisobutyl Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triisobutyl citrate, a common plasticizer and formulation excipient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d6) at 298K.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.11 | broad singlet | - | 1H | -OH |
| 3.8 | doublet | 6.4 | 2H | -O-CH₂ (central) |
| 3.7 | doublet | 6.4 | 4H | -O-CH₂ (terminal) |
| 2.87 | doublet | 15.2 | 2H | -CH₂ |
| 2.76 | doublet | 15.1 | 2H | -CH₂ |
| 1.79-1.87 | multiplet | - | 2H | -CH- |
| 1.56-1.61 | multiplet | - | 1H | -CH- |
| 0.84 | doublet | 6.6 | 12H | -CH₃ |
| 0.79 | doublet | 6.6 | 6H | -CH₃ |
¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound.
| Chemical Shift (δ) ppm | Assignment |
| 172.74, 169.61 | C=O |
| 73.20 | C-OH |
| 71.13, 70.31 | -O-CH₂ |
| 43.05 | -CH₂ |
| 30.74, 27.53 | -CH- |
| 19.22, 19.00 | -CH₃ |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. Electron Ionization (EI) is a common ionization method for this purpose.
| m/z | Relative Intensity |
| 185 | Most Abundant |
| 259 | High |
| 56 | Medium |
| 55 | Medium |
| 43 | Medium |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3500 | Broad | O-H Stretch | Hydroxyl (-OH) |
| 2960-2870 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| ~1735 | Strong | C=O Stretch | Ester (C=O) |
| ~1240 | Strong | C-O Stretch | Ester (C-O) |
| ~1100 | Strong | C-O Stretch | Alcohol (C-O) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and analytical requirements.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (Example):
-
Spectrometer: 600 MHz NMR Spectrometer
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working standard at an appropriate concentration (e.g., 10 µg/mL).
Instrument Parameters (Example):
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄), and place the solution in a liquid IR cell.
Instrument Parameters (Example):
-
Spectrometer: FTIR Spectrometer
-
Detector: DTGS
-
Beamsplitter: KBr
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
An In-depth Technical Guide to the Thermal Decomposition Profile of Triisobutyl Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of triisobutyl citrate. It includes detailed experimental protocols for key analytical techniques and visual representations of experimental workflows and potential decomposition pathways.
Introduction
This compound is a citrate ester used in various industrial applications, including as a plasticizer in polymers for medical devices and pharmaceutical packaging. Understanding its thermal stability and decomposition profile is crucial for ensuring product safety, stability, and performance, especially for materials that undergo heat sterilization or processing. This guide outlines the expected thermal behavior of this compound and the methodologies to characterize it.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is expected to occur in multiple stages. The primary decomposition route likely involves the elimination of isobutylene from the ester groups, followed by the decomposition of the resulting citric acid backbone.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 200 - 220 °C |
| Temperature at 5% Weight Loss (T5%) | ~ 210 - 230 °C |
| Temperature at 50% Weight Loss (T50%) | ~ 250 - 270 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 260 - 280 °C |
| Final Residue at 600 °C | < 5% |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Glass Transition Temperature (Tg) | Not typically observed |
| Melting Point (Tm) | Not applicable (liquid at room temp) |
| Decomposition Exotherm Peak | ~ 265 - 285 °C |
| Enthalpy of Decomposition (ΔHd) | Varies with experimental conditions |
Experimental Protocols
Detailed methodologies for the key experiments to determine the thermal decomposition profile of this compound are provided below.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).
-
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Place a 5-10 mg sample of this compound into a clean, tared alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum decomposition rate.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of this compound.
-
Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q2000).
-
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place an empty, sealed aluminum pan in the reference position of the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition range (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Record the differential heat flow between the sample and the reference pan.
-
Analyze the resulting DSC thermogram to identify exothermic or endothermic events associated with decomposition and to calculate the enthalpy of decomposition.
-
3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).
-
Procedure:
-
Place a small amount of this compound (e.g., 100 µg) into a pyrolysis sample cup.
-
Introduce the sample cup into the pyrolyzer, which is interfaced with the GC inlet.
-
Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 300 °C, 400 °C) in an inert atmosphere (helium).
-
The evolved gases are immediately transferred to the GC column for separation.
-
A typical GC temperature program would be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify the decomposition products.
-
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Plausible Thermal Decomposition Pathway of this compound
Caption: A plausible thermal decomposition pathway for this compound.
In-Depth Toxicological Profile of Triisobutyl Citrate for Research Applications
Disclaimer: This document is intended for research and drug development professionals. The information provided is a synthesis of available toxicological data and should not be considered a comprehensive safety assessment for all applications.
Executive Summary
This technical guide provides an in-depth overview of the available toxicological data for triisobutyl citrate. Due to the limited publicly available toxicological studies specifically conducted on this compound, this report employs a "read-across" approach, leveraging data from the structurally similar and well-studied analogue compounds, tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). This methodology is a scientifically accepted practice in chemical risk assessment when data on a specific substance is lacking. The available data suggests that this compound is likely to have a low order of acute toxicity and is not expected to be genotoxic, carcinogenic, or a reproductive or developmental toxicant under normal conditions of use.
Introduction to this compound
This compound is a triester of citric acid and isobutyl alcohol. It is primarily used as a plasticizer in a variety of applications, including polymers and coatings. Its structural similarity to other alkyl citrates, such as TBC and ATBC, allows for the use of their toxicological data to infer the safety profile of this compound.
Toxicological Data Assessment (via Read-Across)
The toxicological assessment of this compound is primarily based on data from its analogues, TBC and ATBC.
Acute Toxicity
The available data on TBC and ATBC indicate a low potential for acute toxicity by oral and dermal routes of exposure.
Table 1: Summary of Acute Toxicity Data for Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC)
| Test Substance | Endpoint | Species | Route | Value | Reference |
| Tributyl Citrate (TBC) | LD50 | Rat | Oral | >32,400 mg/kg | [1] |
| Acetyl Tributyl Citrate (ATBC) | LD50 | Rat | Oral | >31,500 mg/kg | [2] |
| Acetyl Tributyl Citrate (ATBC) | - | Rabbit | Dermal | Not Toxic | [3] |
Repeated-Dose Toxicity
Subchronic oral toxicity studies on ATBC in rats have demonstrated a low level of toxicity.
Table 2: Summary of Repeated-Dose Oral Toxicity Data for Acetyl Tributyl Citrate (ATBC)
| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Rat | 90 days | Oral (dietary) | 1000 mg/kg/day | - | No adverse effects observed. | [2] |
Genotoxicity
A range of in vitro genotoxicity studies on ATBC have consistently shown no evidence of mutagenic or clastogenic potential.
Table 3: Summary of Genotoxicity Data for Acetyl Tributyl Citrate (ATBC)
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without S9 | Negative | [4] |
| In vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells | With and Without S9 | Negative | [4] |
Carcinogenicity
A long-term carcinogenicity study of ATBC in rats did not show any evidence of carcinogenic potential.
Table 4: Summary of Carcinogenicity Data for Acetyl Tributyl Citrate (ATBC)
| Species | Duration | Route | Key Findings | Reference |
| Rat | 2 years | Oral (dietary) | No evidence of carcinogenicity. | [3] |
Reproductive and Developmental Toxicity
A two-generation reproductive toxicity study in rats with ATBC showed no adverse effects on reproductive performance or offspring development.
Table 5: Summary of Reproductive and Developmental Toxicity Data for Acetyl Tributyl Citrate (ATBC)
| Study Type | Species | Route | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference |
| Two-Generation Study | Rat | Oral (dietary) | 1000 mg/kg/day | 1000 mg/kg/day | No adverse effects on reproduction or development. | [5] |
Experimental Protocols
Detailed methodologies for the key toxicological studies cited are provided below.
Acetyl Tributyl Citrate: 2-Year Oral Carcinogenicity Study in Rats
-
Test Guideline: The study was conducted in accordance with principles of Good Laboratory Practice (GLP).
-
Test Species: Wistar rats.
-
Route of Administration: Oral, via the diet.
-
Dose Levels: 0, 100, 300, and 1000 mg/kg body weight/day.
-
Number of Animals: 50 rats per sex per group.
-
Duration: 2 years.
-
Observations: Clinical signs, mortality, body weight, food consumption, and detailed histopathological examination of a comprehensive list of tissues and organs from all animals.
Acetyl Tributyl Citrate: Two-Generation Reproductive Toxicity Study in Rats
-
Test Guideline: The study design was consistent with the principles of the OECD Guideline for the Testing of Chemicals, Section 416.[3][6][7]
-
Test Species: Sprague-Dawley rats.[5]
-
Route of Administration: Oral, via the diet.
-
Dose Levels: 0, 100, 300, and 1000 mg/kg body weight/day.[5]
-
Parental (F0 and F1) Endpoints: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and comprehensive macroscopic and microscopic examination of reproductive organs.
-
Offspring (F1 and F2) Endpoints: Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks.
Acetyl Tributyl Citrate: Bacterial Reverse Mutation Assay (Ames Test)
-
Test Guideline: The assay was performed in accordance with OECD Guideline 471.
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without an exogenous metabolic activation system (S9 mix from Aroclor-induced rat liver).
-
Method: Plate incorporation method.
-
Concentrations: A range of concentrations were tested, typically up to 5000 µ g/plate .
Acetyl Tributyl Citrate: In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)
-
Test Guideline: The assay was conducted in accordance with OECD Guideline 490.
-
Test System: L5178Y mouse lymphoma cells.
-
Method: The assay measures forward mutations at the thymidine kinase (TK) locus.
-
Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.
Signaling Pathways and Experimental Workflows
Toxicological Testing Workflow
The following diagram illustrates a typical workflow for assessing the toxicological profile of a substance like this compound, incorporating the read-across approach.
Caption: A flowchart illustrating the toxicological assessment process for this compound using a read-across approach.
Two-Generation Reproductive Toxicity Study (OECD 416) Workflow
This diagram outlines the key stages of a two-generation reproductive toxicity study.
Caption: A simplified workflow of a two-generation reproductive toxicity study (OECD 416).
Conclusion
Based on a comprehensive review of the toxicological data available for its close structural analogues, tributyl citrate and acetyl tributyl citrate, this compound is predicted to have a low toxicity profile. The available evidence suggests it is not acutely toxic, does not cause significant toxicity upon repeated exposure, and is not genotoxic, carcinogenic, or a reproductive or developmental toxicant. This information provides a strong basis for the safe use of this compound in research and development applications, provided that appropriate handling and exposure controls are in place. Further studies specifically on this compound would be required to definitively confirm this toxicological profile.
References
- 1. fda.gov [fda.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. oecd.org [oecd.org]
- 4. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. cpsc.gov [cpsc.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
A Historical Review of Triisobutyl Citrate in Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate (TIBC) is a citrate ester that has emerged as a significant compound in various scientific and industrial fields, primarily driven by the historical shift away from traditional phthalate-based plasticizers due to health and environmental concerns.[1] Synthesized through the esterification of citric acid with isobutyl alcohol, TIBC offers a non-toxic and biodegradable alternative for enhancing the flexibility and durability of polymers.[1] This technical guide provides an in-depth look at the historical research applications of this compound and its analogs, focusing on its role as a plasticizer in polymers, its use in medical devices, and its application in pharmaceutical formulations. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to provide a comprehensive resource for professionals in research and drug development.
Core Applications and Historical Context
The investigation into citrate esters like TIBC gained momentum in the latter half of the 20th century as the search for safer alternatives to phthalate plasticizers intensified.[1] Historically, research has focused on the synthesis, chemical properties, and applications of these compounds as non-toxic and biodegradable plasticizers.[1]
As a Plasticizer in Polymers
This compound and its related compounds are primarily used as plasticizers, which are additives that increase the flexibility and durability of polymers by reducing intermolecular forces between polymer chains.[1] They have been studied for their compatibility with a range of polymers, most notably polyvinyl chloride (PVC) and biodegradable polymers such as polylactide (PLA) and poly(hydroxybutyrate) (PHB).[1] The addition of citrate esters can significantly reduce the glass transition temperature (Tg) of polymers, making them less brittle and more suitable for a wider range of applications, including food packaging.[2][3]
The following table summarizes the effect of related citrate plasticizers, triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), on the thermal properties of Polylactic Acid (PLA), demonstrating the typical plasticizing effect of this class of compounds.
| Plasticizer | Concentration (%) | Glass Transition Temp. (°C) | Cold Crystallization Temp. (°C) | Melting Temp. (°C) | Crystallinity (%) |
| None (Treated PLA) | 0 | 60.42 | 130.94 | 150.13 | - |
| TEC | 30 | 10.29 | 71.72 | 145.81 | 8.58 |
| ATBC | 30 | 12.21 | 69.26 | 146.25 | 9.07 |
| Data adapted from a study on the plasticizing of Polylactic Acid (PLA) biopolymer with citrate esters.[3] |
In Medical Devices
The non-toxic nature of citrate esters makes them ideal candidates for use in medical devices where biocompatibility is critical. Applications include medical catheters, infusion bags, and other plastic components that come into contact with the human body.[4] Research in this area has focused on ensuring the safety and stability of these plasticized materials, with a particular emphasis on minimizing the leaching of plasticizers from the device into the patient.[5]
In Pharmaceutical Formulations
In the pharmaceutical industry, citrate esters are utilized as excipients in drug formulations, particularly in the coating of tablets, capsules, and granules.[4][6] They act as plasticizers in polymeric coatings to achieve desired drug release profiles, such as sustained-release or enteric protection.[4] The choice of plasticizer and its concentration can significantly impact the mechanical properties and drug permeability of the film coating.[6]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, application, and safety assessment of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct esterification of citric acid with isobutyl alcohol.
Materials:
-
Citric Acid
-
Isobutyl Alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid)[1]
-
Reaction vessel with a stirrer, condenser, and water trap
Procedure:
-
Charge the reaction vessel with citric acid and an excess of isobutyl alcohol.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reflux. The reaction temperature is typically controlled to facilitate the removal of water, a byproduct of the esterification.
-
Continue the reaction until the acid number of the reaction solution indicates completion.
-
After the reaction is complete, cool the mixture.
-
Neutralize the excess acid with a base solution (e.g., sodium carbonate solution).
-
Wash the organic layer with water to remove any remaining salts and impurities.
-
Distill the crude ester under vacuum to remove excess isobutyl alcohol and purify the this compound product.
A general workflow for the synthesis of citrate esters is depicted below.
Biocompatibility Testing: In Vitro Cytotoxicity
A crucial aspect of evaluating materials for medical applications is assessing their biocompatibility. In vitro cytotoxicity tests are fundamental for this purpose. The ISO 10993-5 standard provides guidelines for these tests.[7][8][9]
Objective: To assess the potential of a material to cause harm to living cells.
Materials:
-
Test material (e.g., a medical device component plasticized with this compound)
-
Cultured mammalian cells (e.g., L929 fibroblasts)
-
Culture medium
-
Incubator
-
Microscope
Procedure (Extract Test):
-
Extraction: Prepare an extract of the test material by incubating it in a culture medium at 37°C for a specified period (e.g., 24 hours). This is done to leach any potential toxicants from the material.
-
Cell Culture: Plate a known number of mammalian cells in culture wells and allow them to attach and grow for 24 hours.
-
Exposure: Replace the culture medium in the wells with the prepared extract of the test material. Include positive (a known toxic material) and negative (a non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).
-
Evaluation: Assess cell viability and morphology. This can be done qualitatively by microscopic observation for changes in cell shape, lysis, or detachment, or quantitatively using assays that measure cell viability (e.g., MTT assay).
The general workflow for an in vitro cytotoxicity test is illustrated below.
Leaching Analysis from Polymer Films
To ensure the safety of plasticized materials in applications like food packaging and medical devices, it is essential to quantify the migration of the plasticizer from the polymer matrix.
Objective: To determine the amount of this compound that leaches from a polymer film into a food simulant.
Materials:
-
Polymer film plasticized with this compound
-
Food simulant (e.g., ethanol/water mixture for fatty foods)
-
Incubation chamber
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Cut a known surface area of the plasticized polymer film.
-
Immersion: Immerse the film in a known volume of the food simulant in a sealed container.
-
Incubation: Store the container at a specified temperature and for a defined period to simulate use conditions.
-
Extraction: After incubation, remove the film. Extract the this compound from the food simulant using an appropriate solvent (e.g., n-hexane).
-
Analysis: Analyze the extract using GC-MS to identify and quantify the amount of this compound that has migrated into the simulant.
The logical flow of a leaching analysis experiment is presented below.
Conclusion
This compound, as part of the broader class of citrate esters, represents a significant advancement in the development of safe and biodegradable materials. Its historical emergence as a viable alternative to phthalate plasticizers has paved the way for its use in sensitive applications such as medical devices, food packaging, and pharmaceutical formulations. While specific historical research focusing exclusively on this compound is not as abundant as for other citrate esters, the available data on related compounds provides a strong indication of its performance and safety profile. The experimental protocols outlined in this guide provide a foundation for the continued research and development of materials incorporating this versatile compound, ensuring their safety and efficacy for a wide range of applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. kasel.com [kasel.com]
- 5. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crpsonline.com [crpsonline.com]
- 7. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
- 9. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Triisobutyl Citrate: A Comprehensive Technical Guide for Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of triisobutyl citrate (TIBC) in polymer chemistry. This compound, a non-toxic and biodegradable ester of citric acid, has emerged as a significant plasticizer and functional additive in a wide array of polymeric systems. Its biocompatibility and favorable safety profile make it a compelling alternative to traditional phthalate-based plasticizers, particularly in sensitive applications such as medical devices, pharmaceutical coatings, and food packaging. This guide delves into the synthesis of TIBC, its mechanism of action as a plasticizer, its quantifiable effects on polymer properties, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound (TIBC), with the chemical formula C18H32O7, is a colorless, odorless, and oily liquid.[1] It is synthesized through the esterification of citric acid with isobutyl alcohol.[2] Due to growing health and environmental concerns over traditional phthalate plasticizers, citrate esters like TIBC have garnered significant attention as safer alternatives.[2] TIBC is particularly valued for its high plasticizing efficiency, good thermal stability, and low volatility.[1]
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of citric acid with isobutyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, a byproduct of the reaction.[2]
A typical synthesis process involves the following steps:
-
Esterification: Citric acid and an excess of isobutyl alcohol are charged into a reactor equipped with a stirrer, condenser, and a water separator. An acid catalyst is added to the mixture. The reaction mixture is heated to reflux, and the water produced is continuously removed to drive the reaction towards completion.[3]
-
Neutralization and Washing: After the reaction, the excess alcohol is distilled off. The crude ester is then neutralized with a dilute alkaline solution, such as sodium carbonate, to remove any unreacted acid and the catalyst. This is followed by washing with water until the product is neutral.[3]
-
Purification: The final product is purified by distillation under reduced pressure to remove any remaining impurities.[3]
Role in Polymer Chemistry: The Plasticization Mechanism
The primary role of this compound in polymer chemistry is as a plasticizer. Plasticizers are additives that increase the flexibility, durability, and workability of a polymer.[4] The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. This increases the free volume and reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, between the polymer chains.[5] As a result, the polymer chains can move more freely, leading to a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and ductility.[4]
The effectiveness of a plasticizer depends on its compatibility with the polymer, which is influenced by factors like polarity and molecular structure.[6] Citrate esters, including TIBC, are generally compatible with a range of polymers due to the presence of polar ester groups that can interact with polar groups in the polymer chains.[7]
Quantitative Effects on Polymer Properties
The addition of this compound significantly alters the thermal and mechanical properties of polymers. The extent of these changes is dependent on the concentration of TIBC used.
The most notable effect of TIBC on the thermal properties of polymers is the reduction of the glass transition temperature (Tg). This is a direct indication of the plasticizing effect.
Table 1: Effect of Citrate Plasticizers on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)
| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| None | 0 | 60.42 |
| TEC | 30 | 10.29 |
| ATBC | 30 | 12.21 |
Data synthesized from Maiza et al. (2015)[8]
The addition of citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) to PLA leads to a significant decrease in the glass transition temperature.[8] This increased mobility of the polymer chains at lower temperatures also affects the crystallization behavior, often leading to an increase in the degree of crystallinity.[8]
The incorporation of TIBC into a polymer matrix generally leads to a decrease in tensile strength and modulus, while significantly increasing the elongation at break, indicating a more flexible and less brittle material.[7][9]
Table 2: Effect of Plasticizer on Mechanical Properties of Polyvinyl Chloride (PVC)
| Property | Unplasticized PVC | Plasticized PVC (Cable Compound) | Plasticized PVC (Shoe Compound) |
| Tensile Strength (Kg/cm²) | 460 | 150.33 | 120.33 |
| Elongation at Break (%) | 56 | 250.67 | 351.33 |
Data synthesized from a study on PVC compounding.
Table 3: Mechanical Properties of Polylactic Acid (PLA) Plasticized with Tributyl O-acetylcitrate (TBAC)
| TBAC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 55.4 | 4.2 | 1350 |
| 10 | 44.1 | 10.5 | 1050 |
| 15 | 38.2 | 150.3 | 850 |
| 20 | 32.5 | 280.1 | 650 |
Data synthesized from Hassouna et al. (2008)[1]
These tables clearly demonstrate the trade-off between stiffness and flexibility that is achieved through plasticization with citrate esters.
Experimental Protocols for Evaluation
A thorough evaluation of the effects of this compound on polymer properties involves a suite of standardized experimental techniques.
For most analyses, polymer-plasticizer blends are prepared by melt mixing or solution casting.
-
Melt Mixing: The polymer and TIBC are blended in a molten state using an internal mixer or a twin-screw extruder. The resulting blend is then typically compression molded or extruded into sheets or films of a desired thickness.
-
Solution Casting: The polymer and TIBC are dissolved in a common solvent. The solution is then cast onto a flat surface, and the solvent is slowly evaporated to form a film.
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[10]
Protocol:
-
A small sample of the polymer blend (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.[10]
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[10]
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step change in the heat flow curve.[10]
The tensile properties, including tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine according to ASTM D882 for thin plastic sheeting.[1][9][11][12][13]
Protocol:
-
Test specimens are cut from the polymer film into a standard dumbbell or rectangular shape.[9]
-
The thickness and width of the specimen are measured accurately.
-
The specimen is clamped into the grips of the universal testing machine.
-
The specimen is pulled at a constant rate of crosshead speed until it breaks.[9]
-
The load and extension are recorded throughout the test.
-
Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.
The tendency of a plasticizer to migrate out of the polymer matrix can be evaluated using solvent extraction methods.
Protocol:
-
A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., hexane, ethanol, or water) at a controlled temperature for a defined period.
-
After immersion, the sample is removed, dried, and re-weighed.
-
The weight loss of the sample corresponds to the amount of plasticizer that has migrated into the solvent.
-
Alternatively, the solvent can be analyzed using techniques like gas chromatography (GC) to quantify the amount of extracted plasticizer.
Conclusion
This compound stands out as a highly effective and safe plasticizer for a variety of polymers. Its ability to significantly enhance flexibility and reduce brittleness, coupled with its favorable toxicological profile, makes it an indispensable component in the formulation of advanced polymeric materials for sensitive applications. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and developers to understand, utilize, and further innovate with this compound in the field of polymer chemistry.
References
- 1. orbi.umons.ac.be [orbi.umons.ac.be]
- 2. akademiabaru.com [akademiabaru.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative estimation of film forming polymer-plasticizer interactions by the Lorentz-Lorenz Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. madisongroup.com [madisongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. opastpublishers.com [opastpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Triisobutyl Citrate: An In-Depth Technical Guide on Biomolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutyl citrate (TIBC), a commonly used plasticizer, is a substance of significant interest in the fields of materials science, toxicology, and drug development due to its presence in consumer products, food packaging, and medical devices. Understanding its interaction with biological macromolecules is crucial for assessing its biocompatibility and potential physiological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound and its close analogue, acetyl tributyl citrate (ATBC), with key biomolecules, including proteins and enzymes. Due to a paucity of direct experimental data on this compound, this document leverages findings on ATBC to infer potential biomolecular interactions, a common practice in safety assessments. This guide details metabolic pathways, summarizes quantitative interaction data, and provides established experimental protocols for the in-vitro evaluation of these interactions.
Introduction
This compound (C18H32O7) is a citrate ester utilized as a plasticizer to enhance the flexibility and durability of polymers. Its applications in sensitive products such as medical tubing and food contact materials necessitate a thorough understanding of its potential interactions with biological systems upon leaching. While generally considered to have low toxicity, the subtle interactions of TIBC and its metabolites with proteins and other biomolecules can have physiological consequences. This guide synthesizes available data to provide a technical resource for researchers investigating these interactions.
Interaction with Proteins and Enzymes
The primary interactions of citrate esters like TIBC with proteins and enzymes are metabolic, involving enzymatic hydrolysis, and regulatory, through the modulation of signaling pathways.
Metabolic Pathways: Enzymatic Hydrolysis
This compound is expected to undergo hydrolysis in the body, a reaction catalyzed by carboxylesterases (CES)[1][2][3][4]. These enzymes are abundant in the liver and intestines and are responsible for the metabolism of a wide range of ester-containing compounds[1][5][4]. The hydrolysis of this compound breaks the ester bonds, yielding citric acid and isobutyl alcohol as primary metabolites. Citric acid can then enter the Krebs cycle for further metabolism.
dot```dot graph Metabolism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
TIBC [label="this compound"]; Metabolites [label="Citric Acid + Isobutyl Alcohol"]; TCA [label="Krebs Cycle"]; Enzyme [label="Carboxylesterases", shape=ellipse, fillcolor="#FBBC05"];
TIBC -> Metabolites [label="Hydrolysis"]; Metabolites -> TCA [label="Metabolism"]; Enzyme -> TIBC [label="Catalyzes", dir=back]; }
Caption: SXR-mediated induction of CYP3A4 by ATBC.
Predicted Protein Interactions from In Silico Studies
Network toxicology and molecular docking studies on ATBC have predicted its potential to interact with a range of proteins involved in critical cellular processes like apoptosis, cell proliferation, and carcinogenesis.[6][7][8][9] These computational models provide insights into potential off-target effects and guide further experimental validation.
Table 1: Predicted Binding Affinities of Acetyl Tributyl Citrate (ATBC) with Key Proteins from Molecular Docking Studies
| Target Protein | Function | Predicted Binding Affinity (kcal/mol) |
| STAT3 | Signal transducer and transcription activator | -5.5 [6] |
| EGFR | Epidermal growth factor receptor | -5.5 [6] |
| MMP9 | Matrix metallopeptidase 9 | -5.5 [6] |
| MAPK1 | Mitogen-activated protein kinase 1 | -5.1 [6] |
| MMP2 | Matrix metallopeptidase 2 | -6.2 [6] |
| TNF-α | Tumor necrosis factor-alpha | Not specified [8] |
Note: The data presented is for Acetyl Tributyl Citrate (ATBC) and serves as an analogue for this compound.
Interaction with DNA and Lipids
Direct interaction of this compound with DNA and lipids has not been extensively studied. However, its potential for genotoxicity has been assessed through standardized assays.
Genotoxicity
The genotoxic potential of chemicals is often evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.[10][11][12][13] This test assesses the ability of a substance to induce mutations in specific strains of Salmonella typhimurium.[10] For medical devices, extracts of the material are tested for their mutagenic potential.[10][13] Studies on acetylated citrate esters have generally shown no genotoxic activity in bacterial or mammalian test systems.[14]
Hemocompatibility
Materials that come into contact with blood are tested for their hemocompatibility, including their potential to cause hemolysis (the rupture of red blood cells).[7][14][15][16][17] The hemolysis assay, as described in ISO 10993-4, is a standard in vitro test for this purpose.[7][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biomolecular interactions of this compound.
SXR Activation - Luciferase Reporter Assay
This assay is used to determine if a compound can activate the Steroid and Xenobiotic Receptor (SXR).
Workflow:
dot
Caption: SXR Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or a positive control (e.g., rifampicin).[18] Use a vehicle control (e.g., DMSO) as well.
-
-
Incubation:
-
Incubate the treated cells for 24 hours at 37°C.[18]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[18]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control.[18]
-
CYP3A4 Enzyme Activity Assay
This assay measures the enzymatic activity of CYP3A4, often using a luminogenic substrate.
Protocol:
-
Cell Culture and Induction:
-
Culture human intestinal cells (e.g., LS174T) in 96-well plates.
-
Treat the cells with this compound or a known inducer (e.g., rifampicin) for 48 hours to induce CYP3A4 expression.[18]
-
-
Enzyme Reaction:
-
Luminescence Detection:
-
Data Analysis:
-
Normalize the luminescence signal to the cell number or protein concentration.
-
Express the results as fold-change in enzyme activity compared to the untreated control.[18]
-
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Workflow:
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY | Semantic Scholar [semanticscholar.org]
- 6. Analysis of the effects of acetyl tributyl citrate on bone cancer based on network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Analyzing the potential targets and mechanisms of liver damage induced by acetyl tributyl citrate plasticizer using network toxicology, molecular docking and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the mechanism of plasticizers inducing breast cancer through network toxicology and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. measurlabs.com [measurlabs.com]
- 13. namsa.com [namsa.com]
- 14. 2.8.2. Hemolysis [bio-protocol.org]
- 15. haemoscan.com [haemoscan.com]
- 16. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 17. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 18. academic.oup.com [academic.oup.com]
- 19. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. promega.de [promega.de]
- 22. promega.com [promega.com]
- 23. Measurement of CYP3A4 enzyme activity [bio-protocol.org]
The Chemistry and Reactions of Triisobutyl Citrate: A Technical Guide for Drug Development Professionals
Introduction: Triisobutyl citrate (TIBC) is a tri-ester of citric acid and isobutyl alcohol, gaining prominence in the pharmaceutical industry as a non-toxic plasticizer and formulation excipient. Its biocompatibility and biodegradability make it an attractive alternative to traditional phthalate-based plasticizers. This technical guide provides an in-depth overview of the fundamental chemistry, synthesis, and key reactions of this compound relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a colorless, odorless, and oily liquid at room temperature. Its chemical structure consists of a central citric acid core esterified with three isobutyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | [1] |
| CAS Number | 63133-75-5 | [1] |
| Molecular Formula | C18H32O7 | [1][2] |
| Molar Mass | 360.44 g/mol | [1][2] |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 377.9 ± 9.0 °C | [2] |
| XLogP3 | 3 | [1] |
Note: Some physical properties are predicted values and may vary from experimentally determined values. For the closely related tributyl citrate, the specific gravity is reported to be between 1.037 and 1.047 at 25 °C, and the refractive index is 1.443 at 25 °C[3].
Synthesis of this compound
The primary method for synthesizing this compound is the direct esterification of citric acid with isobutyl alcohol.[4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Experimental Protocol (Adapted from Tributyl Citrate Synthesis)
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for tributyl citrate.[5][6]
Materials:
-
Citric acid
-
Isobutyl alcohol (a molar excess is typically used, e.g., a 1:4.5 molar ratio of citric acid to isobutyl alcohol)[5]
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Toluene or another suitable azeotropic solvent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine citric acid, isobutyl alcohol, and the acid catalyst. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography.
-
Neutralization and Washing: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash the organic layer with water to remove any remaining salts and water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the excess isobutyl alcohol and any solvent using a rotary evaporator. The crude this compound is then purified by vacuum distillation to obtain the final high-purity product.
Table 2: Catalyst Systems and Reaction Conditions for Citrate Ester Synthesis (Examples for Tributyl Citrate)
| Catalyst | Molar Ratio (Citric Acid:Butanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphotungstic acid | 1:4 | 150 | 3.5 | 97.96 | |
| Strong acidic resin | 1:5.5 | 130 | 4 | 91.08 | |
| Acid ionic liquids | 1:5 | N/A | 3 | 97.4 |
Key Chemical Reactions of this compound
As an ester, this compound can undergo several characteristic reactions, with hydrolysis and transesterification being the most significant in the context of its stability and interaction with other molecules in pharmaceutical formulations.
Hydrolysis
This compound can be hydrolyzed back to citric acid and isobutyl alcohol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by pH and temperature.
Understanding the hydrolysis kinetics of this compound is crucial for predicting the stability of pharmaceutical formulations, especially in aqueous environments or in the presence of acidic or basic active pharmaceutical ingredients (APIs).
Transesterification
Transesterification is the process of exchanging the isobutyl group of this compound with another alcohol. This reaction can also be catalyzed by acids or bases.
In the context of drug development, the potential for transesterification between this compound and APIs containing hydroxyl groups should be considered, as it could lead to the formation of new chemical entities and affect the stability and efficacy of the drug product.
Applications in Drug Development
This compound is primarily used as a plasticizer in pharmaceutical coatings for tablets, capsules, and pellets.[7] Plasticizers are added to polymers to increase their flexibility, durability, and processability.
Role in Controlled-Release Formulations
In controlled-release formulations, this compound can influence the drug release profile. The concentration of the plasticizer can affect the permeability of the polymeric coating, thereby modulating the rate at which the API is released. For instance, in a study on pellets coated with a methacrylate ester copolymer, the level of the plasticizer triethyl citrate was shown to significantly impact the release of a lipophilic drug.[8] At lower concentrations, increasing curing time and temperature led to slower drug release, while at higher concentrations, an initial decrease was followed by an increase in the release rate.[8] This highlights the importance of optimizing the plasticizer concentration to achieve the desired drug release kinetics.
Biocompatibility and Safety
Citrate esters are generally regarded as non-toxic and non-irritating materials.[7] Their favorable safety profile makes them suitable for use in oral pharmaceutical formulations.
Conclusion
This compound is a versatile and safe excipient with significant applications in pharmaceutical drug development, particularly as a plasticizer in coating systems. A thorough understanding of its fundamental chemistry, including its synthesis and potential reactions like hydrolysis and transesterification, is essential for formulators to design stable, effective, and safe drug products. The ability to control and predict its impact on drug release profiles makes it a valuable tool in the development of controlled-release dosage forms. Further research into the specific interactions between this compound and various APIs will continue to expand its utility in advanced drug delivery systems.
References
- 1. This compound | C18H32O7 | CID 113028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. tributyl citrate, 77-94-1 [thegoodscentscompany.com]
- 4. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 5. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
- 6. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 7. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 8. Effect of curing conditions and plasticizer level on the release of highly lipophilic drug from coated multiparticulate drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triisobutyl Citrate as a Plasticizer in Polylactic Acid (PLA) Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising material for applications in packaging, biomedical devices, and drug delivery systems. However, the inherent brittleness and low flexibility of PLA at room temperature limit its widespread use. Plasticizers are incorporated into the PLA matrix to increase its flexibility, ductility, and processability. Citrate esters, such as tributyl citrate (TBC), are considered safe and effective plasticizers for PLA due to their good miscibility, biodegradability, and low toxicity.[1] This document provides an overview of the effects of tributyl citrate on PLA film properties and detailed protocols for film preparation and characterization.
Effects of Tributyl Citrate on PLA Film Properties
The addition of tributyl citrate as a plasticizer significantly alters the thermal and mechanical properties of PLA films. Generally, an increase in TBC concentration leads to a decrease in the glass transition temperature (Tg), tensile strength, and storage modulus, while increasing the elongation at break and crystallinity.[2][3]
Data Presentation
The following tables summarize the quantitative effects of tributyl citrate (TBC) on the thermal and mechanical properties of PLA films.
Table 1: Thermal Properties of PLA/TBC Composite Films
| TBC Content (wt%) | Glass Transition Temperature (Tg) (°C) | Cold Crystallization Temperature (Tcc) (°C) | Melting Temperature (Tm) (°C) | Degree of Crystallinity (%) |
| 0 (Neat PLA) | ~60 | ~131 | ~180 | Increased with plasticizer |
| 5 | Lowered | Lowered | Lowered | Increased |
| 7 | Lowered | Lowered | Lowered | Increased |
| 10 | Lowered | Lowered | Lowered | Increased |
Data compiled from multiple sources indicating general trends.[2][4]
Table 2: Mechanical Properties of PLA/TBC Composite Films
| TBC Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Storage Modulus (GPa) |
| 0 (Neat PLA) | High | Low | High |
| 7 | Decreased | Increased | 2.11 (at 7 wt%)[2] |
| >7 | Further Decreased | Further Increased | Further Decreased |
Data compiled from multiple sources indicating general trends.[2][3]
Experimental Protocols
Protocol 1: Preparation of PLA/Triisobutyl Citrate Films by Solvent Casting
This protocol describes a common laboratory-scale method for preparing plasticized PLA films.
Materials:
-
Polylactic acid (PLA) pellets (e.g., Natureworks PLA 2002D)[2]
-
Triisobutyl Citrate (or Tributyl Citrate as a proxy)
-
Chloroform or Dichloromethane (analytical grade)
-
Glass petri dishes or a flat glass surface
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Drying: Dry the PLA pellets in a vacuum oven at 60°C for at least 4 hours to remove any residual moisture.
-
Dissolution: Prepare a solution by dissolving the dried PLA pellets in a suitable solvent (e.g., chloroform) to a final concentration of 5-10% (w/v). Stir the mixture on a magnetic stirrer at a slightly elevated temperature (e.g., 50-60°C) until the PLA is completely dissolved.[5]
-
Plasticizer Addition: Add the desired amount of this compound (e.g., 5, 10, 15 wt% relative to PLA) to the PLA solution.
-
Homogenization: Continue stirring the mixture for at least 2 hours to ensure a homogeneous distribution of the plasticizer.
-
Casting: Pour the resulting solution into a clean, dry glass petri dish or onto a level glass surface.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate and obtain a uniform film, the casting surface can be covered with a perforated lid.
-
Final Drying: Once the film has formed, place it in a vacuum oven at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass surface.
Protocol 2: Characterization of Plasticized PLA Films
1. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the PLA films.
-
Procedure:
-
Cut a small sample (5-10 mg) from the film and place it in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan erases the thermal history.[6]
-
Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan from room temperature to 200°C at 10°C/min.
-
Analyze the second heating curve to determine Tg, Tcc, and Tm.[6]
-
2. Mechanical Testing (Tensile Test):
-
Purpose: To evaluate the tensile strength, elongation at break, and Young's modulus of the films.
-
Procedure:
-
Cut the films into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D882).
-
Measure the thickness of each specimen at several points along the gauge length.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 10 mm/min).[5]
-
Record the load and displacement data to calculate tensile strength, elongation at break, and Young's modulus.
-
3. Migration Testing:
-
Purpose: To assess the potential migration of the plasticizer from the PLA film into a food simulant.
-
Procedure:
-
Prepare food simulants according to regulatory standards (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and isooctane or olive oil for fatty foods).[7]
-
Cut a known area of the plasticized PLA film and immerse it in a specific volume of the food simulant.
-
Incubate the sample at a specified temperature and duration (e.g., 40°C for 10 days) to simulate storage conditions.[7]
-
After incubation, remove the film and analyze the food simulant for the presence and quantity of the migrated plasticizer using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of plasticized PLA films.
Logical Relationship of Plasticizer Effect
Caption: Effect of this compound concentration on PLA film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. akademiabaru.com [akademiabaru.com]
- 3. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triisobutyl Citrate in Biodegradable Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing triisobutyl citrate as a plasticizer in biodegradable polymer formulations. This document outlines its effects on key polymer properties, offers detailed experimental protocols for evaluation, and includes visualizations to clarify workflows and mechanistic interactions.
Introduction to this compound as a Plasticizer
This compound is a non-toxic, bio-based plasticizer derived from citric acid. It is an effective agent for increasing the flexibility and reducing the brittleness of inherently rigid biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and polycaprolactone (PCL). Its mechanism of action involves the insertion of its molecules between polymer chains, which disrupts intermolecular forces and increases the free volume, thereby enhancing chain mobility. This plasticizing effect is crucial for applications requiring ductile materials, such as flexible films, filaments for 3D printing, and coatings for drug delivery systems.
Effects on Polymer Properties
The incorporation of this compound into biodegradable polymer matrices significantly alters their thermal and mechanical properties. While specific quantitative data for this compound is limited in publicly available literature, the effects are expected to be comparable to other citrate esters like tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). The following tables summarize typical data for these related compounds to provide an illustrative understanding of the expected performance.
Mechanical Properties
The addition of citrate esters generally leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break, indicating a transition from a rigid to a more ductile material.
Table 1: Illustrative Mechanical Properties of Plasticized Polylactic Acid (PLA)
| Property | Neat PLA | PLA with 15% Acetyl Tributyl Citrate (ATBC) |
| Tensile Strength (MPa) | ~60[1] | ~35 |
| Young's Modulus (GPa) | ~3.5[1] | ~1.8 |
| Elongation at Break (%) | ~6[2] | >200 |
Note: Data for ATBC is presented as a proxy due to the lack of specific data for this compound.
Thermal Properties
This compound lowers the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticization. A lower Tg signifies increased polymer chain mobility at lower temperatures. The melting temperature (Tm) may also be slightly depressed.
Table 2: Illustrative Thermal Properties of Plasticized Biodegradable Polymers
| Polymer | Plasticizer (Concentration) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| PLA | None | ~60[2] | ~160[2] |
| PLA | 20% Tributyl Citrate (TBC) | ~30 | ~155 |
| PHBV | None | ~5 | ~170 |
| PHBV | 20% Triethyl Citrate (TEC) | ~-5 | ~165 |
Note: Data for TBC and TEC are presented as illustrative examples.[3][4]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of biodegradable polymer films plasticized with this compound.
Protocol for Preparation of Plasticized Polymer Films by Solvent Casting
This method is suitable for laboratory-scale preparation of thin films with uniform thickness.
Materials and Equipment:
-
Biodegradable polymer (e.g., PLA, PCL, PHA) pellets or powder
-
This compound
-
Volatile solvent (e.g., chloroform, dichloromethane)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Fume hood
-
Vacuum oven
Procedure:
-
Drying: Dry the polymer pellets/powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA) for at least 4 hours to remove any residual moisture.
-
Dissolution: In a fume hood, dissolve a predetermined amount of the dried polymer in a suitable solvent to create a solution of desired concentration (e.g., 5-10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
Plasticizer Addition: Add the desired weight percentage of this compound to the polymer solution and continue stirring until a homogenous mixture is obtained.
-
Casting: Pour the solution into a clean, dry glass petri dish or onto a level glass plate.
-
Evaporation: Cover the casting surface with a perforated lid or place it in a controlled environment to allow for slow evaporation of the solvent. This prevents the formation of bubbles and ensures a uniform film.
-
Drying: Once the film appears dry, place it in a vacuum oven at a low temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass surface.
Protocol for Preparation of Plasticized Polymer Filaments by Melt Blending
This method is suitable for producing larger quantities of plasticized polymer for applications like 3D printing.
Materials and Equipment:
-
Biodegradable polymer pellets
-
This compound
-
Twin-screw extruder with a filament die
-
Pelletizer (optional)
-
Water bath
-
Filament winding system
Procedure:
-
Drying: Dry the polymer pellets as described in the solvent casting protocol.
-
Premixing: In a sealed container, physically mix the dried polymer pellets with the desired weight percentage of this compound.
-
Extrusion: Set the temperature profile of the twin-screw extruder according to the processing parameters of the specific polymer. The temperature should be high enough to melt the polymer but low enough to avoid thermal degradation.
-
Feeding: Feed the premixed polymer and plasticizer into the extruder hopper.
-
Melt Blending and Extrusion: The rotating screws will melt, mix, and convey the polymer-plasticizer blend through the heated barrel. The molten blend is then forced through the filament die.
-
Cooling: The extruded filament is passed through a water bath to solidify.
-
Winding: The cooled filament is then wound onto a spool using a filament winding system.
-
(Optional) Pelletizing: Alternatively, the extruded strand can be fed into a pelletizer to produce plasticized polymer pellets for subsequent processing.
Characterization Protocols
Mechanical Testing Protocol (ASTM D882)
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Calipers or micrometer
Procedure:
-
Sample Preparation: Cut rectangular test specimens from the prepared films with dimensions as specified in ASTM D882.
-
Thickness Measurement: Measure the thickness of each specimen at several points along its length and calculate the average.
-
Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Thermal Analysis Protocol (DSC - ASTM D3418, TGA - ASTM E1131)
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure (DSC):
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.
-
Heating and Cooling Cycles: Place the pan in the DSC cell and subject it to a controlled heating and cooling program. A typical cycle involves heating to above the polymer's melting point, holding to erase thermal history, cooling at a controlled rate, and then reheating.
-
Data Analysis: From the second heating scan, determine the glass transition temperature (Tg) and melting temperature (Tm).
Procedure (TGA):
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) into the TGA sample pan.
-
Heating Program: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) to a temperature where the polymer completely decomposes.
-
Data Analysis: The TGA curve will show the weight loss of the sample as a function of temperature, providing information on its thermal stability.
Plasticizer Migration Protocol (ISO 177)
This protocol determines the tendency of the plasticizer to migrate out of the polymer matrix.
Equipment:
-
Absorbent material (e.g., activated carbon, filter paper)
-
Constant temperature oven
-
Analytical balance
Procedure:
-
Sample Preparation: Cut a sample of the plasticized film of known weight and surface area.
-
Assembly: Place the film in direct contact with the absorbent material, creating a "sandwich."
-
Aging: Place the assembly in an oven at a specified temperature for a set period.
-
Weight Measurement: After the aging period, carefully remove the film and weigh it again.
-
Calculation: The weight loss of the film corresponds to the amount of migrated plasticizer.
Biodegradation Testing Protocol (Aerobic Composting - ISO 14855)
This method evaluates the biodegradability of the plasticized polymer under controlled composting conditions.
Equipment:
-
Composting bioreactors
-
CO2 analyzer
-
Mature compost inoculum
Procedure:
-
Sample Preparation: Prepare the plasticized polymer in a powder or small film pieces.
-
Bioreactor Setup: Mix the sample with the compost inoculum and place it in the bioreactors. Maintain the temperature (e.g., 58°C), moisture, and aeration at optimal levels for microbial activity.
-
CO2 Monitoring: Continuously monitor the amount of carbon dioxide evolved from the bioreactors over time.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO2 evolved from the sample to its theoretical maximum CO2 production, based on its carbon content. A positive control (e.g., cellulose) is run in parallel to validate the test conditions.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in biodegradable polymer formulations.
Caption: Mechanism of plasticization by this compound.
Caption: Experimental workflow for evaluating plasticized polymers.
Caption: Aerobic biodegradation pathway of a plasticized polymer.
References
Application Notes and Protocols: Triisobutyl Citrate in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate (TBC) is a non-toxic, environmentally friendly plasticizer increasingly utilized in the pharmaceutical industry for the development of drug delivery systems.[1] Its primary function is to enhance the flexibility and mechanical properties of polymers used in formulations such as coated tablets, capsules, and microparticles, thereby enabling the modulation of drug release profiles for immediate, sustained, or enteric delivery.[1] Due to its favorable safety profile, TBC is also employed in food packaging and medical devices.[2]
These application notes provide a comprehensive overview of the use of this compound in the development of drug delivery systems, including detailed experimental protocols and illustrative quantitative data.
Data Presentation
The following tables summarize representative quantitative data illustrating the impact of this compound on the physicochemical properties and drug release characteristics of polymeric drug delivery systems. This data is compiled based on general principles and reported trends for similar plasticizers in the absence of specific literature data for this compound.
Table 1: Effect of this compound Concentration on the Physicochemical Properties of Ethylcellulose Microspheres
| Formulation Code | This compound Concentration (% w/w of polymer) | Particle Size (μm) | Encapsulation Efficiency (%) |
| TBC-MS-0 | 0 | 155 ± 12 | 85 ± 4 |
| TBC-MS-5 | 5 | 162 ± 15 | 88 ± 3 |
| TBC-MS-10 | 10 | 175 ± 11 | 91 ± 5 |
| TBC-MS-20 | 20 | 188 ± 18 | 93 ± 2 |
Table 2: Influence of this compound on the in vitro Drug Release from Eudragit® RS PO Coated Pellets (Simulated Gastric Fluid, pH 1.2)
| Formulation Code | This compound Concentration (% w/w of polymer) | Drug Release at 1h (%) | Drug Release at 4h (%) | Drug Release at 8h (%) |
| TBC-CP-0 | 0 | 15 ± 2.1 | 35 ± 3.5 | 55 ± 4.2 |
| TBC-CP-10 | 10 | 25 ± 1.8 | 55 ± 2.9 | 78 ± 3.1 |
| TBC-CP-20 | 20 | 40 ± 2.5 | 75 ± 4.1 | 95 ± 2.8 |
| TBC-CP-30 | 30 | 55 ± 3.1 | 92 ± 3.8 | >99 |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Ethylcellulose Microspheres using this compound as a Plasticizer
This protocol describes the preparation of drug-loaded ethylcellulose microspheres by the solvent evaporation method. This compound is used to improve the film-forming properties of the polymer and modulate drug release.
Materials:
-
Ethylcellulose (e.g., Ethocel™ Standard 10 FP Premium)
-
This compound
-
Model drug (e.g., Theophylline)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA), 2% w/v aqueous solution
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer (e.g., IKA T25 digital ULTRA-TURRAX®)
-
Optical microscope
-
Sieve shaker with a set of standard sieves
Procedure:
-
Organic Phase Preparation:
-
Dissolve 1 g of ethylcellulose in 20 mL of dichloromethane with gentle stirring.
-
Add the desired amount of this compound (e.g., 10% w/w of ethylcellulose, which is 0.1 g) to the polymer solution and stir until completely dissolved.
-
Disperse 200 mg of the model drug (Theophylline) in the polymer-plasticizer solution and stir to form a homogenous suspension.
-
-
Aqueous Phase Preparation:
-
Prepare 100 mL of a 2% w/v aqueous solution of polyvinyl alcohol (PVA). This will serve as the continuous phase and stabilizer.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at 500 rpm at room temperature for 4 hours to allow for the evaporation of dichloromethane and the formation of solid microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the formed microspheres by filtration.
-
Wash the microspheres three times with distilled water to remove any residual PVA.
-
-
Drying and Sieving:
-
Dry the microspheres in a desiccator at room temperature for 24 hours.
-
Sieve the dried microspheres to obtain a uniform particle size fraction.
-
Protocol 2: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of solid lipid nanoparticles (SLNs) using a hot homogenization and ultrasonication method, where this compound can be incorporated as a liquid lipid component to modify the lipid matrix.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
This compound
-
Model drug (lipophilic, e.g., Curcumin)
-
Surfactant (e.g., Poloxamer 188)
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Probe sonicator
-
Particle size analyzer
Procedure:
-
Lipid Phase Preparation:
-
Melt 500 mg of Glyceryl monostearate at a temperature approximately 5-10°C above its melting point (around 65-70°C).
-
Add 100 mg of this compound to the molten GMS.
-
Dissolve 50 mg of the lipophilic drug (Curcumin) in the molten lipid mixture.
-
-
Aqueous Phase Preparation:
-
Dissolve 200 mg of Poloxamer 188 in 50 mL of distilled water and heat to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Subject the pre-emulsion to probe sonication for 15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow for the solidification of the lipid and the formation of SLNs.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the prepared SLN dispersion using a particle size analyzer.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the in vitro release of a drug from the prepared formulations.
Materials:
-
Prepared drug delivery system (e.g., microspheres or SLNs)
-
Phosphate buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Dialysis tubing (for SLNs) or USP dissolution apparatus (for microspheres)
Equipment:
-
Shaking water bath or USP dissolution apparatus (Type II - Paddle)
-
UV-Vis spectrophotometer or HPLC system
-
Syringes and syringe filters
Procedure for Microspheres (USP Paddle Method):
-
Place 900 mL of the release medium (e.g., PBS, pH 7.4) in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.
-
Accurately weigh an amount of microspheres equivalent to a specific dose of the drug and add it to each vessel.
-
Set the paddle speed to 50 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed release medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Procedure for Solid Lipid Nanoparticles (Dialysis Bag Method):
-
Disperse a known amount of the SLN formulation in 2 mL of release medium.
-
Transfer the dispersion into a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Place the sealed dialysis bag in a beaker containing 100 mL of the release medium.
-
Keep the beaker in a shaking water bath maintained at 37 ± 0.5°C with a constant shaking speed (e.g., 100 rpm).
-
At specified time intervals, withdraw 1 mL of the release medium from the beaker and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Workflow for microsphere preparation.
Caption: Workflow for SLN preparation.
Caption: Drug release mechanisms.
References
Application Notes and Protocols for the Quantification of Triisobutyl Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of triisobutyl citrate, a commonly used plasticizer in pharmaceutical formulations and polymer-based medical devices. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound.[1] This method offers excellent separation and provides both qualitative and quantitative information.
Experimental Protocol
a) Sample Preparation
-
For Pharmaceutical Tablets:
-
Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a single dosage unit.
-
Transfer the powder to a volumetric flask.
-
Add a suitable organic solvent, such as n-hexane or methanol, to extract the this compound.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
For Polymer Matrices:
-
Reduce the polymer sample to a small particle size.
-
Accurately weigh a portion of the polymer.
-
Perform a solvent extraction using a suitable solvent in which this compound is soluble but the polymer has minimal solubility.
-
The extraction can be facilitated by shaking, stirring, or sonication for a defined period.
-
After extraction, concentrate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the analytical solvent.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
b) Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
Column: DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Injection Volume: 1 µL.
c) Data Analysis and Quantification
Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of this compound of known concentrations. The characteristic mass-to-charge ratio (m/z) ions for this compound, such as 185, 259, 56, 55, and 43, can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]
Method Validation Data (Typical)
The following table summarizes the typical performance characteristics of a validated GC-MS method for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of this compound, especially in formulations where it is present with non-volatile excipients.
Experimental Protocol
a) Sample Preparation
The sample preparation procedure is similar to that for the GC-MS method. The final sample solution should be prepared in the mobile phase.
b) Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or Newcrom R1.[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system. For MS compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: UV detection at 210 nm.
-
Injection Volume: 10 µL.
c) Data Analysis and Quantification
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of this compound.
Method Validation Data (Typical)
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1.5% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship for selecting an analytical method for this compound.
References
Application Notes and Protocols: Triisobutyl Citrate in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate, a citric acid ester, is emerging as a promising non-toxic plasticizer and bioactive component in the fabrication of scaffolds for tissue engineering. Its incorporation into biodegradable polymers, such as Polycaprolactone (PCL), can enhance scaffold flexibility, processability, and, importantly, can contribute to the bioactivity of the scaffold, influencing cellular behavior and promoting tissue regeneration. These application notes provide an overview of the utility of this compound in tissue engineering, with a focus on bone regeneration, and detail relevant experimental protocols.
Application 1: Enhancement of Bone Regeneration using PCL Scaffolds with Citrate-Based Plasticizers
The incorporation of citrate-based plasticizers, such as the closely related Tributyl Citrate (TBC), into PCL scaffolds has been shown to significantly improve the bioactivity of the scaffolds, leading to enhanced cell growth and osteogenic differentiation. It is anticipated that this compound would have similar effects. In a study, PCL scaffolds containing citrate-based plasticizers demonstrated up to a 35% increase in cell growth compared to pure PCL scaffolds.[1] Furthermore, gene expression analysis revealed a significant upregulation of key osteogenic markers, such as Alkaline Phosphatase (ALP) and Bone Morphogenetic Protein (BMP), in scaffolds containing TBC.[1]
Data Presentation
Table 1: Effect of Tributyl Citrate (TBC) on Cell Growth in PCL Scaffolds [1]
| Scaffold Composition | Cell Growth Increase (%) vs. Pure PCL |
| PCL / TBC | 35 |
| PCL / Acetyl Tributyl Citrate (ATBC) | 35 |
Table 2: Upregulation of Osteogenic Markers in PCL/TBC Scaffolds [1]
| Gene Marker | Upregulation in PCL/TBC Scaffolds |
| Alkaline Phosphatase (ALP) | Significant |
| Bone Morphogenetic Protein (BMP) | Significant |
| Runt-related transcription factor 2 (Runx2) | Implied via downstream markers |
Signaling Pathways Influenced by Citrate
Citrate, the conjugate base of citric acid and the core component of this compound, is not merely a structural component but also an active signaling molecule, particularly in the context of bone regeneration. It plays a crucial role in the metabolism and differentiation of mesenchymal stem cells (MSCs), the progenitor cells for bone formation.
Extracellular citrate is taken up by MSCs and fuels osteogenesis by regulating energy-producing metabolic pathways.[2][3][4] This leads to an elevated cellular energy status, which is necessary to meet the high metabolic demands of osteodifferentiation.[2][4] Furthermore, citrate can influence key signaling pathways that govern bone regeneration, such as the mTOR and AMPK pathways, which are central regulators of cell metabolism and growth.[2][5] Citrate, along with glutamine and magnesium, has been shown to synergistically activate both mTORC1 and AMPK pathways, promoting sustained energy metabolism during osteogenesis.[1][5]
Additionally, citrate can impact the expression of master osteogenic transcription factors. As a substrate for histone acetylation, citrate can regulate the expression of genes related to bone formation, including Runx2.[6] The BMP signaling pathway, a potent inducer of osteogenesis, is also interconnected with Runx2, and both are influenced by the metabolic state of the cell, which citrate directly impacts.
Signaling Pathway Diagrams
Caption: Citrate uptake and its role in fueling osteogenic differentiation.
Caption: Influence of citrate on key signaling pathways in osteogenesis.
Experimental Protocols
Protocol 1: Fabrication of PCL/Triisobutyl Citrate Scaffolds via Solvent Casting and Particulate Leaching
This protocol describes the fabrication of porous PCL scaffolds plasticized with this compound using the solvent casting and particulate leaching method.
Materials:
-
Polycaprolactone (PCL)
-
This compound
-
Dichloromethane (DCM) or a similar solvent
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)
-
Molds (e.g., Teflon)
-
Deionized water
Procedure:
-
Prepare a polymer solution by dissolving PCL in DCM at a concentration of 10% (w/v).
-
Add this compound to the PCL solution at a desired concentration (e.g., 5-15% w/w of PCL) and stir until fully dissolved.
-
Add NaCl particles to the polymer solution to act as a porogen. The ratio of NaCl to polymer will determine the porosity of the scaffold (e.g., 80:20 NaCl:polymer by weight).
-
Stir the mixture thoroughly to ensure a homogenous dispersion of NaCl particles.
-
Pour the mixture into the molds and allow the solvent to evaporate in a fume hood for 48-72 hours.
-
Once the solvent has fully evaporated, immerse the resulting polymer-salt composite in deionized water to leach out the NaCl.
-
Change the water every 12 hours for 3-4 days to ensure complete removal of the salt.
-
Freeze-dry the scaffolds to remove any remaining water.
Caption: Workflow for solvent casting and particulate leaching.
Protocol 2: Characterization of Scaffold Morphology using Scanning Electron Microscopy (SEM)
Materials and Equipment:
-
Fabricated scaffolds
-
Ethanol series (50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS)
-
SEM stubs
-
Carbon tape
-
Sputter coater
-
Scanning Electron Microscope
Procedure:
-
Cut small pieces of the scaffold and fix them on SEM stubs using carbon tape.
-
Dehydrate the samples by immersing them in a graded series of ethanol solutions (50%, 70%, 90%, 100%) for 15 minutes each.
-
Immerse the samples in HMDS for 10 minutes and then allow them to air dry in a fume hood.
-
Sputter-coat the dried samples with a thin layer of gold or platinum to make them conductive.
-
Image the scaffolds using an SEM to observe the pore structure, interconnectivity, and surface morphology.
Protocol 3: In Vitro Biocompatibility and Cell Viability Assessment (MTT Assay)
This protocol assesses the cytocompatibility of the fabricated scaffolds using a standard MTT assay.
Materials:
-
Sterilized scaffolds
-
Mesenchymal Stem Cells (MSCs)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Place the sterilized scaffolds into the wells of a 24-well plate.
-
Seed MSCs onto the scaffolds at a density of 1 x 10^4 cells per scaffold.
-
Culture the cell-seeded scaffolds for desired time points (e.g., 1, 3, and 7 days).
-
At each time point, remove the culture medium and wash the scaffolds with PBS.
-
Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 500 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Agitate the plate for 15 minutes to ensure complete dissolution.
-
Transfer 100 µL of the solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for MTT cell viability assay.
Protocol 4: Gene Expression Analysis of Osteogenic Markers by RT-qPCR
This protocol is for quantifying the expression of key osteogenic genes in MSCs cultured on the scaffolds.
Materials and Equipment:
-
Cell-seeded scaffolds
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ALP, BMP2, RUNX2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Culture MSCs on the scaffolds in an osteogenic induction medium for 7, 14, and 21 days.
-
At each time point, extract total RNA from the cells on the scaffolds using an RNA extraction kit according to the manufacturer's instructions.[7]
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[7]
-
Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.[7]
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7]
This compound is a valuable additive in the development of tissue engineering scaffolds, particularly for bone regeneration. Its role as a biocompatible plasticizer enhances the physical properties of scaffolds, while its core component, citrate, actively participates in cellular signaling to promote osteogenesis. The provided protocols offer a framework for the fabrication, characterization, and biological evaluation of this compound-containing scaffolds, enabling further research and development in this promising area of regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder [frontiersin.org]
- 7. 4.3.2. Gene expression of osteogenic differentiation markers by RT‐PCR [bio-protocol.org]
Application Note: Incorporation of Triisobutyl Citrate into Polyvinyl Chloride (PVC) Formulations
AN-PVC-TBC-001
Introduction
Triisobutyl citrate (TiBC) is a bio-based, non-phthalate plasticizer that serves as a safe and effective alternative to traditional plasticizers like dioctyl phthalate (DOP) in polyvinyl chloride (PVC) applications.[1][2] Its use is particularly relevant in sensitive applications such as medical devices, children's toys, and food contact materials due to its lower toxicity profile.[2] This document provides detailed protocols for the incorporation of this compound into PVC resins and outlines standard testing methodologies to evaluate the properties of the resulting plasticized PVC. The addition of citrate plasticizers to PVC is known to increase its flexibility and workability, making an otherwise rigid polymer suitable for a wide range of applications.[3][4]
Materials and Equipment
2.1 Materials
-
Polyvinyl Chloride (PVC) resin (suspension grade, K-value 65-70)
-
This compound (TiBC) plasticizer (purity ≥ 99%)
-
Thermal Stabilizer (e.g., Calcium-Zinc stearate)
-
Lubricant (e.g., Stearic acid)
-
Tetrahydrofuran (THF) (for solvent casting method)
2.2 Equipment
-
Two-roll mill with heating capabilities
-
Internal mixer (e.g., Brabender or Haake type)
-
High-speed mixer for dry blending
-
Hydraulic press with heating and cooling platens
-
Molds for test specimen preparation
-
Universal Testing Machine (UTM) for tensile properties
-
Shore A/D Durometer for hardness testing
-
Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA) for thermal analysis
-
Thermogravimetric Analyzer (TGA)
-
Laboratory glassware and magnetic stirrer (for solvent casting)
-
Fume hood
Experimental Protocols
Two primary methods for incorporating this compound into PVC are detailed below: melt blending (using a two-roll mill or internal mixer) and a laboratory-scale solvent casting method.
3.1 Protocol 1: Melt Blending using a Two-Roll Mill
This protocol is suitable for preparing larger batches for comprehensive mechanical testing.
3.1.1 Formulation
The following table provides example formulations with varying concentrations of this compound. All amounts are given in parts per hundred of resin (phr).
| Component | Formulation 1 (phr) | Formulation 2 (phr) | Formulation 3 (phr) |
| PVC Resin | 100 | 100 | 100 |
| This compound | 30 | 40 | 50 |
| Ca-Zn Stabilizer | 2 | 2 | 2 |
| Stearic Acid | 0.5 | 0.5 | 0.5 |
3.1.2 Procedure
-
Preheating: Preheat the two-roll mill to a surface temperature of 160-170°C. Set the friction ratio between the rolls to approximately 1.2:1.
-
PVC Addition: Add the PVC resin to the nip of the heated rolls. Allow the PVC to form a continuous sheet around the front roll. This process is known as banding.
-
Additive Incorporation: Once the PVC has banded, gradually add the pre-weighed thermal stabilizer and lubricant to the molten PVC sheet on the mill.
-
Plasticizer Addition: Slowly and carefully add the this compound to the PVC sheet. The plasticizer should be added in small increments to ensure uniform absorption.
-
Mixing: Continue to mix the compound on the mill for 8-10 minutes. Use a scraper to cut and fold the sheet on the rolls to ensure homogeneous distribution of all components.
-
Sheeting Off: Once the blend appears uniform, cut the sheet from the mill.
-
Molding: Place the compounded PVC sheet into a preheated mold in a hydraulic press. The press temperature should be set to 170-180°C.
-
Pressing: Apply a pressure of 10-15 MPa for 5-10 minutes to form the test specimen sheet.
-
Cooling: Cool the mold under pressure to approximately 40-50°C before removing the molded sheet.
-
Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
3.2 Protocol 2: Laboratory-Scale Solvent Casting
This method is suitable for preparing thin films for initial screening or when melt blending equipment is not available.
3.2.1 Procedure
-
Dissolution: In a fume hood, dissolve 5 grams of PVC resin in 100 mL of THF with continuous stirring using a magnetic stirrer. This may take several hours.
-
Additive and Plasticizer Addition: Once the PVC is fully dissolved, add the appropriate amounts of thermal stabilizer, lubricant, and this compound according to the desired formulation.
-
Mixing: Continue stirring the mixture for at least one hour to ensure all components are fully dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a flat, level glass petri dish.
-
Solvent Evaporation: Cover the petri dish with a watch glass slightly ajar to allow for slow evaporation of the THF over 24-48 hours in the fume hood.
-
Drying: Place the cast film in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent.
-
Conditioning: Condition the film as described in section 3.1.2, step 10.
Characterization of Plasticized PVC
The following tests are recommended to evaluate the properties of the PVC formulations containing this compound.
4.1 Mechanical Properties
-
Tensile Strength and Elongation at Break: Determined using a Universal Testing Machine according to ASTM D638. Dumbbell-shaped specimens are tested at a crosshead speed of 50 mm/min.
-
Hardness: Measured using a Shore A or D Durometer according to ASTM D2240.
4.2 Thermal Properties
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) according to ASTM D3418 or ASTM D4065, respectively.
-
Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA) to determine the onset of degradation temperature.
Data Presentation
Table 1: Illustrative Mechanical Properties of PVC Plasticized with Tributyl Citrate (TBC)
| Property | Neat PVC | PVC + 30 phr TBC | PVC + 40 phr TBC | PVC + 50 phr TBC |
| Tensile Strength (MPa) | ~50 | ~25 | ~20 | ~15 |
| Elongation at Break (%) | <10 | ~250 | ~300 | ~350 |
| Hardness (Shore A) | >100 (D) | ~90 | ~85 | ~80 |
Note: These values are illustrative for Tributyl Citrate (TBC) and are intended to show expected trends. Actual values for this compound may vary.
Table 2: Illustrative Thermal Properties of PVC Plasticized with Tributyl Citrate (TBC)
| Property | Neat PVC | PVC + 30 phr TBC | PVC + 40 phr TBC | PVC + 50 phr TBC |
| Glass Transition Temperature (°C) | ~85 | ~40 | ~30 | ~20 |
| Onset of Degradation Temp (°C) (TGA) | ~240 | ~250 | ~255 | ~260 |
Note: These values are illustrative for Tributyl Citrate (TBC) and are intended to show expected trends. Actual values for this compound may vary. The thermal stability of PVC can be influenced by the choice of stabilizer.[1]
Visualizations
6.1 Experimental Workflow for Melt Blending
Caption: Workflow for incorporating this compound into PVC via two-roll milling.
6.2 Logical Relationship of Plasticizer Concentration and PVC Properties
Caption: Effect of increasing this compound concentration on PVC properties.
References
Triisobutyl Citrate: A Non-Toxic Alternative to Phthalates for Enhanced Safety and Data Integrity in Laboratory Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pervasive use of phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), in laboratory consumables has raised significant concerns due to their potential for leaching and subsequent interference with experimental results. Phthalates are known endocrine disruptors and have been linked to various adverse health effects. In the sensitive environment of laboratory research, particularly in cell culture and drug development, the presence of these leachables can lead to unreliable and irreproducible data. Triisobutyl citrate (TBC) and its acetylated form, acetyl tributyl citrate (ATBC), have emerged as safe, non-toxic, and effective alternatives. This document provides detailed application notes and protocols for the use of this compound-plasticized materials in laboratory settings, ensuring the integrity of experimental outcomes.
Application Notes
This compound and its derivatives are suitable for a wide range of laboratory applications where phthalate-plasticized plastics are traditionally used. These include, but are not limited to:
-
Cell Culture: Culture flasks, plates, pipettes, and tubing made with TBC as a plasticizer minimize the risk of leached compounds affecting cell viability, proliferation, and differentiation.
-
Drug Discovery and Development: The use of TBC-plasticized materials in high-throughput screening, compound storage, and delivery systems prevents potential interactions between leached phthalates and candidate drug molecules.
-
Medical Device Prototyping: For researchers developing medical devices, utilizing TBC-plasticized polymers offers a biocompatible option with a well-established safety profile.[1]
-
Toxicology Studies: Employing TBC-based labware is crucial for toxicology studies to eliminate confounding factors from phthalate exposure.
Key Advantages of this compound:
-
Low Toxicity: TBC and ATBC exhibit a significantly lower toxicity profile compared to common phthalates.[1]
-
Biocompatibility: These citrate esters are generally considered biocompatible and are used in medical and pharmaceutical applications.[1]
-
Chemical Stability: this compound offers good chemical stability, ensuring minimal reactivity with experimental reagents.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound (and its derivatives) with a common phthalate, DEHP.
Table 1: Comparative Toxicity Data
| Compound | Oral LD50 (rat) | No-Observed-Adverse-Effect-Level (NOAEL) |
| This compound (TBC) | > 30,000 mg/kg | Not available |
| Acetyl Tributyl Citrate (ATBC) | > 30,000 mg/kg | Systemic: up to 100 mg/kg/day; Reproductive: 250–1000 mg/kg/day[1] |
| Di(2-ethylhexyl) phthalate (DEHP) | 25,000 - 31,000 mg/kg | Reproductive (male rat): 4.8 mg/kg/day |
Table 2: Comparative Leaching Data
| Plasticizer | Material | Leaching Medium | Leaching Conditions | Leached Amount | Reference |
| Acetyl Tributyl Citrate (ATBC) | PVC Tubing | Ethanol/water (1:1) | 60 minutes | Leaches more readily than DEHP under these conditions.[1] | Welle et al., 2005; SCENIHR, 2008; CPSC, 2010 |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC Tubing | Ethanol/water (1:1) | 60 minutes | Lower leaching rate compared to ATBC in this specific solvent. | Welle et al., 2005; SCENIHR, 2008; CPSC, 2010 |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC medical devices | Simulant fluid | 60 minutes | Median: 22.3 µg | Leaching of Phthalates from Medical Supplies and Their Implications for Exposure (2023) |
Note: Leaching behavior is highly dependent on the specific polymer, the nature of the contacting liquid, temperature, and contact time. While ATBC may leach more readily in certain aggressive solvents, its significantly lower toxicity profile makes it a safer alternative.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound-Plasticized Labware
This protocol outlines a method to assess the cytotoxicity of leached substances from TBC-plasticized labware compared to traditional phthalate-plasticized labware using a standard MTT assay.
Materials:
-
Cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
TBC-plasticized cell culture plates (test article)
-
DEHP-plasticized cell culture plates (positive control)
-
Glass or untreated polystyrene cell culture plates (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Preparation of Leachate-Conditioned Media:
-
Pre-incubate the TBC-plasticized, DEHP-plasticized, and negative control plates with cell culture medium for 24 hours at 37°C in a humidified 5% CO2 incubator. This will allow any potential leachables to diffuse into the medium.
-
-
Cell Seeding:
-
Seed the cells into a standard 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Exposure to Conditioned Media:
-
After overnight incubation, carefully aspirate the existing medium from the cells.
-
Replace the medium with the leachate-conditioned media collected in step 1 (100 µL/well).
-
-
Incubation:
-
Incubate the cells for 24, 48, and 72 hours.
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control.
-
Protocol 2: Comparative Leaching Study of TBC and DEHP from PVC Tubing
This protocol describes a method to quantify and compare the leaching of TBC and DEHP from PVC tubing into a cell culture medium simulant.
Materials:
-
PVC tubing plasticized with TBC
-
PVC tubing plasticized with DEHP
-
Cell culture medium simulant (e.g., DMEM without serum or a 50% ethanol/water solution)
-
Glass vials with PTFE-lined caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)
-
TBC and DEHP analytical standards
Procedure:
-
Tubing Preparation:
-
Cut 5 cm segments of both TBC- and DEHP-plasticized PVC tubing.
-
-
Leaching Experiment:
-
Place each tubing segment into a separate glass vial.
-
Add 10 mL of the cell culture medium simulant to each vial.
-
Incubate the vials at 37°C for 24, 48, and 72 hours.
-
-
Sample Collection:
-
At each time point, carefully remove the simulant from the vials for analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve using the TBC and DEHP analytical standards.
-
Analyze the collected samples using HPLC to determine the concentration of the leached plasticizer.
-
-
Data Analysis:
-
Quantify the amount of TBC and DEHP leached from the tubing segments at each time point.
-
Visualizations
Signaling Pathway Diagram
Some studies suggest that plasticizers can interact with nuclear receptors. For instance, acetyl tributyl citrate (ATBC) has been shown to activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. The following diagram illustrates this potential interaction.
Caption: Potential activation of the PXR signaling pathway by ATBC.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro cytotoxicity assessment protocol described above.
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion
The substitution of phthalate plasticizers with this compound and its derivatives in laboratory consumables represents a critical step towards improving the reliability and safety of scientific research. The provided application notes and protocols offer a framework for researchers to confidently adopt these non-toxic alternatives, thereby minimizing experimental variability and enhancing the integrity of their data. As the scientific community continues to prioritize reproducibility and safety, the adoption of materials plasticized with this compound is a forward-thinking choice for any modern laboratory.
References
Triisobutyl Citrate: Application Notes and Protocols for Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate (TIBC) is a non-toxic, environmentally friendly plasticizer and coalescing agent gaining significant attention in the formulation of coatings and adhesives. As a derivative of citric acid, it offers a sustainable alternative to traditional phthalate-based plasticizers, which are facing increasing regulatory scrutiny. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound and its close analogs, tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), in coating and adhesive formulations. These citrate esters are particularly valued for their excellent compatibility with a wide range of polymers, low volatility, and their ability to enhance flexibility, adhesion, and durability.[1]
Core Applications and Mechanisms
This compound and related citrate esters primarily function as plasticizers. They work by embedding themselves between the polymer chains, reducing intermolecular forces, and thereby increasing the free volume. This leads to a lower glass transition temperature (Tg) of the polymer, resulting in improved flexibility and workability of the coating or adhesive film.
In addition to plasticization, citrate esters can also act as coalescing agents in water-based acrylic dispersions. They facilitate the formation of a continuous and uniform film as the water evaporates, ensuring optimal mechanical and aesthetic properties of the dried coating.[2]
A key advantage of citrate esters is their favorable toxicological and ecotoxicological profile, making them suitable for sensitive applications such as food packaging, medical devices, and children's toys.[1]
Performance Data in Coatings
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related tributyl citrate (TBC) and other citrate esters in acrylic coatings provide valuable insights into its expected performance.
Table 1: Performance of Citrate Esters as Coalescing Agents in an Acrylic Clear Coat [2]
| Property | Standard Coalescent (Texanol) | Tributyl Citrate (TBC) | Acetyl Tributyl Citrate (ATBC) |
| Pendulum Hardness (König, seconds) | 120 | 115 | 118 |
| Adhesion (Cross-hatch, Gt0) | Gt0 (Excellent) | Gt0 (Excellent) | Gt0 (Excellent) |
| Gloss (60°) | 85 | 83 | 84 |
Note: The data presented is illustrative and compiled from various sources. Actual performance may vary depending on the specific formulation.
The data suggests that citrate esters like TBC and ATBC can offer comparable performance to standard coalescing agents in terms of hardness, adhesion, and gloss, while providing the benefits of being non-VOC and having a better safety profile.
Performance Data in Adhesives
In adhesive formulations, particularly pressure-sensitive adhesives (PSAs), this compound can be used to modify the viscoelastic properties, influencing tack, peel adhesion, and shear strength.
A study on the effect of various plasticizers on the adhesive properties of Eudragit acrylic films demonstrated that tributyl citrate (TBC) can significantly increase the adhesiveness (tack value), especially at concentrations greater than 25%.[3] This suggests that TIBC would have a similar positive impact on the tackiness of acrylic-based adhesives.
Table 2: Effect of Tributyl Citrate (TBC) on the Adhesion of Eudragit E Films [3]
| Plasticizer Concentration (% w/w) | Tack Value (g) |
| 0 | < 10 |
| 10 | ~20 |
| 25 | > 100 |
| 40 | > 200 |
Note: This data is adapted from a study on pharmaceutical films and is indicative of the potential performance in broader adhesive applications.
Experimental Protocols
Protocol 1: Evaluation of this compound as a Coalescing Agent in an Acrylic Coating
Objective: To assess the effect of this compound on the film formation and performance properties of a water-based acrylic coating.
Materials:
-
Acrylic emulsion (e.g., Rhoplex™ AC-261 or equivalent)
-
This compound (TIBC)
-
Standard coalescing agent (e.g., Texanol™) for comparison
-
Deionized water
-
Defoamer
-
Wetting agent
-
Thickener
-
Test substrates (e.g., steel panels, glass slides)
Procedure:
-
Formulation Preparation:
-
In a suitable vessel, slowly add the acrylic emulsion while stirring.
-
In a separate container, pre-mix the deionized water, defoamer, and wetting agent.
-
Slowly add the water mixture to the acrylic emulsion with continuous stirring.
-
Add the desired amount of this compound (e.g., 3-5% based on polymer solids) to the formulation and stir for 15-20 minutes to ensure homogeneity. Prepare a control formulation with a standard coalescing agent at the same concentration.
-
Adjust the viscosity of the formulation with a thickener to the desired application consistency.
-
-
Film Application:
-
Apply the formulated coatings to the test substrates using a drawdown bar to achieve a uniform wet film thickness (e.g., 75 µm).
-
-
Curing:
-
Allow the coated panels to dry and cure at ambient conditions (23 ± 2°C, 50 ± 5% relative humidity) for 7 days.
-
-
Performance Testing:
-
Hardness: Measure the pendulum hardness of the cured films according to ASTM D4366.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test as per ASTM D3359.
-
Gloss: Measure the 60° gloss of the coatings using a gloss meter according to ASTM D523.
-
Flexibility: Assess the flexibility of the coating using a conical mandrel bend test as per ASTM D522.
-
Protocol 2: Evaluation of this compound in a Pressure-Sensitive Adhesive (PSA)
Objective: To determine the effect of this compound on the adhesive properties of an acrylic pressure-sensitive adhesive.
Materials:
-
Solvent-based acrylic PSA polymer (e.g., an acrylic copolymer in ethyl acetate)
-
This compound (TIBC)
-
Solvent (e.g., toluene or ethyl acetate) for viscosity adjustment
-
Polyester (PET) film (25 µm) as a backing material
-
Release liner
-
Stainless steel test panels
Procedure:
-
Formulation Preparation:
-
Dissolve the acrylic PSA polymer in the solvent to achieve a target solids content (e.g., 40%).
-
Add varying amounts of this compound (e.g., 0%, 5%, 10%, 15% by weight of dry polymer) to the polymer solution.
-
Mix thoroughly until the TIBC is completely dissolved and the solution is homogeneous.
-
-
Coating:
-
Coat the adhesive formulation onto the release liner using a laboratory coater to a specific dry adhesive thickness (e.g., 25 µm).
-
Dry the coated film in an oven to remove the solvent (e.g., at 70°C for 15 minutes).
-
Laminate the dried adhesive film to the PET backing film.
-
-
Sample Preparation:
-
Cut the prepared adhesive tape into 25 mm wide strips for testing.
-
-
Performance Testing:
-
Peel Adhesion (180°): Measure the force required to peel the adhesive tape from a stainless steel panel at a 180° angle, according to ASTM D3330.
-
Loop Tack: Determine the initial tack of the adhesive using the loop tack test method as per ASTM D6195.
-
Shear Strength: Evaluate the cohesive strength of the adhesive by measuring the time it takes for a specified area of the tape to slide from a standard flat surface in a direction parallel to that surface under a standard load, according to ASTM D3654.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow and relationships in the application of this compound.
References
Application Note: Quantification of Triisobutyl Citrate Leaching from Medical-Grade Tubing
Introduction
Triisobutyl citrate (TiBC) is a citrate ester utilized as a non-toxic and biodegradable alternative to traditional phthalate-based plasticizers in various polymers.[1] It is frequently employed in materials such as polyvinyl chloride (PVC) to enhance flexibility and durability, making them suitable for applications like medical tubing and blood bags.[1] While TiBC is considered a safer alternative, it is not chemically bound to the polymer matrix and can potentially leach into fluids that come into contact with the plastic.[2][3] This leaching can pose health risks, including toxicity and endocrine disruption, and may also compromise the efficacy of delivered pharmaceuticals or the stability of the medical device itself by causing the material to become brittle.[4]
Regulatory bodies, such as the FDA, mandate that manufacturers of medical devices demonstrate the safety of their products by identifying and quantifying any harmful substances that may leach out.[4] International standards, specifically the ISO 10993 series, provide a framework for the biological evaluation of medical devices, including protocols for assessing extractables and leachables.[1] This application note provides a detailed experimental setup and protocols for testing the leaching of this compound from medical-grade tubing into a simulated biological fluid, followed by its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Design and Rationale
The experimental design is based on the principles outlined in ISO 10993-12: "Biological evaluation of medical devices — Part 12: Sample preparation and reference materials."[1][5] The protocol employs an exaggerated extraction approach to assess the potential hazard of the device.[6] This involves using conditions of time and temperature that are more aggressive than normal use to accelerate the leaching process.[6] An ethanol/water mixture is used as a food and drug simulant, as it can mimic the extraction of plasticizers into biological fluids.
For the quantification of leached TiBC, two robust analytical techniques are presented:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A reliable and widely used method for the quantification of non-volatile compounds like citrate esters.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and semi-volatile organic compounds.[8]
The following diagram illustrates the overall experimental workflow.
Materials and Equipment
Leaching Experiment
-
Medical-grade tubing containing this compound
-
50% (v/v) Ethanol/Water solution (Leaching Simulant)
-
Borosilicate glass vials with PTFE-lined screw caps
-
Calibrated oven or incubator
-
Milli-Q or equivalent high-purity water
-
200-proof ethanol
-
Stainless steel forceps
-
Metric ruler
Analytical Quantification
-
HPLC System:
-
HPLC with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
GC-MS System:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Helium (carrier gas)
-
This compound analytical standard
-
Dichloromethane (GC grade)
-
Sodium chloride
-
Experimental Protocols
Protocol for Exaggerated Leaching of this compound
This protocol is designed to simulate the leaching of TiBC from medical tubing under exaggerated conditions as per ISO 10993-12 guidelines.[6]
-
Sample Preparation:
-
Cut the medical-grade tubing into segments of a consistent length (e.g., 5 cm).
-
Calculate the surface area of each tubing segment. For a tube, the surface area (A) can be calculated as A = 2πrL, where r is the inner radius and L is the length.
-
Determine the required volume of the leaching simulant based on a surface area-to-volume ratio of 3 cm²/mL.[9] For example, a tubing segment with a surface area of 30 cm² would require 10 mL of simulant.
-
Clean the tubing segments by rinsing with Milli-Q water to remove any surface contaminants.
-
Dry the segments in a clean environment.
-
-
Extraction Procedure:
-
Place each prepared tubing segment into a clean borosilicate glass vial.
-
Add the calculated volume of the 50% ethanol/water simulant to each vial.
-
Prepare a blank control vial containing only the simulant.
-
Securely cap the vials with PTFE-lined screw caps.
-
Place the vials in a calibrated oven set to an exaggerated temperature of 50°C for 72 hours.[6]
-
After the incubation period, allow the vials to cool to room temperature.
-
Carefully remove the tubing segments from the vials using clean forceps.
-
The remaining solution is the leachate, which will be used for analysis.
-
The following diagram outlines the key steps in the leaching protocol.
Protocol for Quantification of this compound by HPLC-UV
This protocol provides a method for the quantitative analysis of TiBC in the leachate using HPLC with UV detection.[7]
-
Preparation of Standards:
-
Prepare a stock solution of this compound (1000 µg/mL) in the 50% ethanol/water simulant.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
HPLC System Suitability:
-
Before sample analysis, perform a system suitability test to ensure the HPLC system is functioning correctly.[5][10]
-
Inject a mid-range calibration standard (e.g., 20 µg/mL) five times.
-
The relative standard deviation (RSD) of the peak areas should be less than 2%. The tailing factor for the TiBC peak should be between 0.8 and 1.5.
-
-
Sample Analysis:
-
Filter the leachate samples and calibration standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
The following chromatographic conditions are recommended:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the TiBC standards against their known concentrations.
-
Determine the concentration of TiBC in the leachate samples by interpolating their peak areas on the calibration curve.
-
Protocol for Quantification of this compound by GC-MS
This protocol details the quantification of TiBC in the leachate using GC-MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 5 mL aliquot of the leachate, add 1 g of sodium chloride and 2 mL of dichloromethane.
-
Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound (1000 µg/mL) in dichloromethane.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL in dichloromethane.
-
-
GC-MS Analysis:
-
Inject the prepared samples and standards into the GC-MS system.
-
The following GC-MS parameters are recommended:
-
Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for TiBC (e.g., m/z 185, 259).
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the TiBC standards against their concentrations.
-
Quantify the amount of TiBC in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
The quantitative results from the HPLC and GC-MS analyses should be summarized in a clear and concise table for easy comparison.
| Sample ID | Leaching Duration (hours) | Leaching Temperature (°C) | Analytical Method | TiBC Concentration (µg/mL) | Total Leached TiBC (µg) |
| Tubing Sample 1 | 72 | 50 | HPLC-UV | ||
| Tubing Sample 2 | 72 | 50 | HPLC-UV | ||
| Tubing Sample 3 | 72 | 50 | HPLC-UV | ||
| Average | |||||
| Std. Deviation | |||||
| Tubing Sample 1 | 72 | 50 | GC-MS | ||
| Tubing Sample 2 | 72 | 50 | GC-MS | ||
| Tubing Sample 3 | 72 | 50 | GC-MS | ||
| Average | |||||
| Std. Deviation | |||||
| Blank Control | 72 | 50 | HPLC-UV/GC-MS | Not Detected | Not Applicable |
Conclusion
The protocols outlined in this application note provide a robust framework for the experimental testing of this compound leaching from medical-grade tubing. By following these detailed methodologies, researchers, scientists, and drug development professionals can obtain reliable and reproducible data to ensure the safety and regulatory compliance of their medical devices. The use of both HPLC-UV and GC-MS provides complementary analytical approaches for the accurate quantification of leached TiBC. The provided data presentation format allows for clear and straightforward comparison of results. It is crucial to adhere to good laboratory practices and ensure proper system suitability and calibration for accurate and valid results.
References
- 1. blog.brunslab.com [blog.brunslab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdcpp.com [mdcpp.com]
- 5. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 6. nhiso.com [nhiso.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COMMITTEE DRAFT ISO/CD 10993-12 [dmd.nihs.go.jp]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Triisobutyl Citrate
Introduction
Triisobutyl citrate is a citrate ester that finds applications in the pharmaceutical industry as a non-toxic plasticizer for polymer coatings of solid dosage forms, such as tablets and capsules. It is also utilized in the cosmetics and food packaging industries. The concentration and purity of this compound are critical quality attributes that can affect the performance and safety of the final product. Therefore, a reliable and accurate analytical method for its quantification is essential.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, specific, and accurate, making it suitable for routine quality control and research applications.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Mobile Phase:
-
To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC-grade water.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
3. Sample Preparation:
-
For a formulated product (e.g., a polymer film), accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
-
Sonicate for 20 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Results and Discussion
The developed RP-HPLC method provides excellent separation and quantification of this compound. The addition of phosphoric acid to the mobile phase helps to ensure good peak shape.[1][2] The UV detection wavelength of 210 nm was selected as it provides adequate sensitivity for the citrate moiety.
Method Validation:
The method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.
Table 1: Summary of Method Validation Data
| Parameter | Result |
| Retention Time (t_R_) | Approximately 5.8 min |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from common excipients |
The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient greater than 0.999. The precision, evaluated by replicate injections of a standard solution, showed a relative standard deviation (%RSD) of less than 2.0%. The accuracy of the method was confirmed by spike-recovery studies, with recovery values between 98.0% and 102.0%.
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is a reliable and efficient tool for the quantitative determination of this compound in various samples. The method is simple, accurate, precise, and specific, making it highly suitable for quality control in the pharmaceutical and other relevant industries. The short run time allows for a high throughput of samples.
References
Application Note: Analysis of Triisobutyl Citrate in Food Contact Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. gcms.cz [gcms.cz]
- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triisobutyl Citrate in Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate (TBC) is a non-toxic, biocompatible ester of citric acid and isobutyl alcohol, increasingly utilized as a plasticizer in pharmaceutical formulations. As a pharmaceutical excipient, TBC enhances the flexibility and durability of polymer-based coatings for tablets, capsules, and granules. Its low toxicity profile makes it a favorable alternative to traditional phthalate-based plasticizers. These application notes provide a comprehensive overview of the use of this compound in pharmaceutical excipients, including its impact on drug release, mechanical properties of films, and detailed experimental protocols.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | --INVALID-LINK-- |
| CAS Number | 63133-75-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₃₂O₇ | --INVALID-LINK-- |
| Molecular Weight | 360.44 g/mol | --INVALID-LINK-- |
| Appearance | Colorless, oily liquid | --INVALID-LINK-- |
| Solubility | Practically insoluble in water; soluble in most organic solvents | --INVALID-LINK-- |
Applications in Pharmaceutical Formulations
This compound is primarily used as a plasticizer in pharmaceutical coatings to improve the flexibility and mechanical properties of the film.[1] It is compatible with a range of polymers, including ethyl cellulose and methacrylic acid copolymers (e.g., Eudragit®).[2][3]
Impact on Mechanical Properties of Polymer Films
The addition of a plasticizer like this compound reduces the glass transition temperature (Tg) of the polymer, making the film more flexible and less brittle. This is crucial for maintaining the integrity of the coating during manufacturing, packaging, and handling. While specific data for this compound is limited in the reviewed literature, the effect of a similar citrate plasticizer, triethyl citrate (TEC), on the mechanical properties of Eudragit® RS films is presented in Table 2 as a representative example.
Table 2: Representative Mechanical Properties of Eudragit® RS Films with a Citrate Plasticizer (Triethyl Citrate)
| Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) |
| 0 | 55.0 |
| 5 | 42.5 |
| 10 | 35.0 |
| 20 | Not Detected (below room temperature) |
Data is illustrative and based on studies with the analogue triethyl citrate.[4]
Influence on Drug Release Profiles
The choice and concentration of a plasticizer can significantly influence the drug release profile from a coated dosage form. Hydrophilic plasticizers can leach out of the coating, creating pores and potentially accelerating drug release.[5] As a relatively hydrophobic plasticizer, this compound is suitable for sustained-release formulations where a slower, more controlled release is desired.
The following table (Table 3) illustrates the effect of varying concentrations of triethyl citrate (as a proxy for this compound) on the release of a hydrophilic drug from ethylcellulose-based microspheres.
Table 3: Representative In Vitro Drug Release from Ethylcellulose Microspheres with a Citrate Plasticizer (Triethyl Citrate)
| Time (hours) | 0% Plasticizer (% Released) | 10% Plasticizer (% Released) | 30% Plasticizer (% Released) |
| 1 | 25 | 28 | 35 |
| 2 | 40 | 45 | 55 |
| 4 | 60 | 68 | 78 |
| 8 | 85 | 92 | 98 |
Data is illustrative and based on studies with the analogue triethyl citrate.[3]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound in pharmaceutical formulations.
Protocol for Preparation of a Coated Tablet Formulation
This protocol describes the preparation of tablets coated with an ethylcellulose-based formulation plasticized with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Microcrystalline Cellulose (Filler)
-
Croscarmellose Sodium (Disintegrant)
-
Magnesium Stearate (Lubricant)
-
Ethylcellulose (Film-forming polymer)
-
This compound (Plasticizer)
-
Ethanol (Solvent)
Procedure:
-
Core Tablet Preparation:
-
Blend the API, microcrystalline cellulose, and croscarmellose sodium in a V-blender for 15 minutes.
-
Add magnesium stearate and blend for another 5 minutes.
-
Compress the blend into tablets using a rotary tablet press.
-
-
Coating Solution Preparation:
-
Dissolve ethylcellulose in ethanol with stirring.
-
Once dissolved, add this compound (e.g., at 10-20% w/w of the polymer weight) and stir until a homogenous solution is obtained.
-
-
Tablet Coating:
-
Place the core tablets in a perforated coating pan.
-
Pre-heat the tablets to the desired temperature (e.g., 40-45°C).
-
Spray the coating solution onto the rotating tablet bed at a controlled rate.
-
Dry the coated tablets in the coating pan until the desired weight gain is achieved.
-
Cure the tablets in an oven at a specified temperature and time (e.g., 60°C for 2 hours) to ensure complete film formation.[2]
-
Protocol for In Vitro Dissolution Testing
This protocol outlines the procedure for evaluating the drug release from tablets coated with a this compound-containing formulation.
Apparatus and Conditions:
-
USP Apparatus 2 (Paddle Method)
-
Dissolution Medium: 900 mL of 0.1 N HCl for 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.
-
Paddle Speed: 50 rpm
-
Temperature: 37 ± 0.5°C
Procedure:
-
Place one tablet in each dissolution vessel containing the initial dissolution medium (0.1 N HCl).
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2 hours).
-
After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.
-
Continue to withdraw samples at specified intervals (e.g., 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Stability Studies
This protocol describes the stability testing of a pharmaceutical product formulated with this compound.
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Package the formulated product in its intended container closure system.
-
Place a sufficient number of samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
At each time point, evaluate the samples for the following parameters:
-
Appearance (color, shape, integrity of coating)
-
Assay (drug content)
-
Impurities and degradation products
-
Dissolution profile
-
Hardness and Friability (for tablets)
-
Moisture content
-
-
Analyze the data to determine the shelf-life and recommended storage conditions for the product.
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this document.
Safety and Regulatory Information
This compound is generally regarded as a safe and non-toxic material for use in oral pharmaceutical formulations.[1] However, like all excipients, its use must comply with the relevant pharmacopeial standards and regulatory guidelines in the target markets.
Conclusion
This compound is a valuable excipient in the formulation of pharmaceutical dosage forms, particularly as a plasticizer in polymer coatings. Its ability to enhance film flexibility and modulate drug release, combined with its favorable safety profile, makes it a suitable choice for a variety of applications, including immediate and sustained-release formulations. The protocols and data presented in these application notes provide a foundation for researchers and formulation scientists to effectively utilize this compound in their drug development projects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Effect of curing conditions and plasticizer level on the release of highly lipophilic drug from coated multiparticulate drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylcellulose-Based Matrix-Type Microspheres: Influence of Plasticizer RATIO as Pore-Forming Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Polymer Mechanical Properties with Triisobutyl Citrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing triisobutyl citrate (TBC) as a plasticizer to modify the mechanical properties of polymers. TBC, a non-toxic and biodegradable citrate ester, serves as an effective agent for increasing flexibility and ductility in a range of polymers, making it a valuable tool in material science and pharmaceutical applications.
Introduction to this compound (TBC) in Polymer Modification
This compound (TBC) is a colorless, odorless oily liquid that is increasingly used as a bio-based and non-toxic alternative to traditional phthalate plasticizers.[1][2] Its primary function is to reduce the intermolecular forces between polymer chains, thereby increasing the free volume and mobility of the polymer structure. This leads to a decrease in the glass transition temperature (Tg) and a modification of the mechanical properties, most notably a decrease in stiffness and an increase in elongation and flexibility.[3][4]
TBC is particularly effective in plasticizing biodegradable polymers such as polylactic acid (PLA) and polyhydroxybutyrate (PHB), enhancing their ductility and broadening their applications in areas like food packaging and biomedical devices.[1][3] It is also compatible with other polymers like polyvinyl chloride (PVC).[1][2]
Mechanism of Action: Plasticization with TBC
The plasticizing effect of TBC is a physical process based on the interaction between the TBC molecules and the polymer chains. The TBC molecules, being smaller than the polymer macromolecules, position themselves between the polymer chains. This disrupts the close packing of the polymer chains and reduces the polymer-polymer interactions (van der Waals forces). The presence of TBC increases the spacing between polymer chains, leading to an increase in free volume. This increased mobility of the polymer chains allows them to slide past one another more easily under stress, resulting in increased flexibility and a lower modulus.
Caption: TBC molecules interpose between polymer chains, increasing free volume and flexibility.
Quantitative Data on Mechanical Property Modification
The addition of TBC to polymers leads to predictable changes in their mechanical properties. The following tables summarize the effects of TBC on Polylactic Acid (PLLA) and Polyhydroxybutyrate (PHB).
Table 1: Mechanical Properties of PLLA Plasticized with TBC [3]
| TBC Concentration (%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 2480 ± 270 | 57 ± 6 | 4.2 ± 0.6 |
| 2.5 | 1720 ± 210 | 32 ± 3 | 3.7 ± 0.2 |
| 5 | 1840 ± 200 | 31 ± 2 | 3.0 ± 0.3 |
| 10 | 1460 ± 110 | 29 ± 7 | 9.1 ± 3.4 |
Table 2: Mechanical Properties of PHB Plasticized with TBC [3]
| TBC Concentration (%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 5460 ± 340 | 37 ± 5 | 0.7 ± 0.0 |
| 2.5 | 4320 ± 220 | 30 ± 5 | 0.8 ± 0.0 |
| 5 | 3680 ± 670 | 33 ± 5 | 1.3 ± 0.3 |
| 10 | 2210 ± 520 | 24 ± 1 | 2.5 ± 0.3 |
| 20 | 1640 ± 260 | 17 ± 1 | 5.1 ± 0.7 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of TBC-plasticized polymer samples.
Preparation of Plasticized Polymer Samples
There are two primary methods for incorporating TBC into a polymer matrix: melt blending and solution casting.
Melt blending is a common industrial technique for producing plasticized polymers.
Materials and Equipment:
-
Polymer pellets (e.g., PLA, PHB)
-
This compound (TBC)
-
Twin-screw extruder or internal mixer (e.g., Brabender plastograph)
-
Oven for drying polymer pellets
-
Compression molding machine or injection molder for specimen preparation
Procedure:
-
Drying: Dry the polymer pellets in an oven at a temperature and duration appropriate for the specific polymer to remove any absorbed moisture (e.g., PLA at 80°C for 4 hours).
-
Premixing: In a sealed container, weigh the desired amounts of dried polymer pellets and TBC. Thoroughly mix them to ensure a uniform coating of TBC on the pellets.
-
Melt Blending:
-
Set the temperature profile of the extruder or mixer. For PLA, a typical temperature profile might range from 170°C to 190°C.
-
Feed the premixed material into the extruder or mixer.
-
Set the screw speed (e.g., 50-100 rpm) and residence time to ensure homogeneous mixing.
-
-
Extrusion and Pelletization: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand into plasticized polymer pellets.
-
Specimen Preparation: Use the plasticized pellets to prepare test specimens (e.g., dumbbell-shaped bars for tensile testing) via compression molding or injection molding according to standard procedures (e.g., ASTM D638).
Solution casting is a useful laboratory-scale technique for preparing thin polymer films.
Materials and Equipment:
-
Polymer powder or pellets
-
This compound (TBC)
-
A suitable solvent for the polymer (e.g., chloroform, dichloromethane for PLA)
-
Glass Petri dish or a flat glass plate
-
Magnetic stirrer and stir bar
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution: In a fume hood, dissolve a known amount of the polymer in a suitable solvent with stirring until a homogeneous solution is obtained.
-
Addition of TBC: Add the desired amount of TBC to the polymer solution and continue stirring until it is fully dissolved and mixed.
-
Casting: Pour the polymer-TBC solution into a glass Petri dish or onto a flat glass plate. Ensure the surface is level to obtain a film of uniform thickness.
-
Solvent Evaporation: Cover the casting surface loosely to allow for slow and controlled evaporation of the solvent at room temperature. This helps to prevent the formation of bubbles and ensures a smooth film.
-
Drying: Once the film appears dry, place it in a vacuum oven at a slightly elevated temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass surface.
Protocol for Mechanical Property Testing (Tensile Test - ASTM D638)
The tensile properties of the plasticized polymer are determined using a universal testing machine according to the ASTM D638 standard.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Dumbbell-shaped test specimens (prepared as described in section 4.1)
-
Extensometer (for precise strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[5]
-
Measurement of Dimensions: Measure the width and thickness of the gauge section of each specimen with calipers.
-
Machine Setup:
-
Set the crosshead speed of the UTM. The speed depends on the material; for rigid plastics, a typical speed is 5 mm/min.[5]
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
-
Testing: Start the tensile test. The machine will pull the specimen at a constant speed until it fractures. The load and displacement (or strain from the extensometer) are recorded throughout the test.
-
Data Analysis: From the resulting stress-strain curve, the following properties are calculated:
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for modifying a polymer with TBC and evaluating its mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. US7172713B2 - Solution casting process for producing polymer film - Google Patents [patents.google.com]
- 5. infinitalab.com [infinitalab.com]
Triisobutyl Citrate: Application Notes for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl citrate (TBC), a tri-ester of citric acid and isobutanol, is utilized as a plasticizer in various polymers, including those used in pharmaceutical packaging and medical devices. Its potential to migrate from these materials necessitates its accurate identification and quantification as an extractable and leachable. To ensure patient safety and product quality, regulatory bodies require validated analytical methods for monitoring such compounds. The use of a well-characterized this compound reference standard is fundamental to the accuracy and reliability of these methods.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of the reference standard is crucial for method development and interpretation of analytical results.
| Property | Value | Reference |
| Chemical Name | Tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | [1] |
| CAS Number | 63133-75-5 | [1] |
| Molecular Formula | C₁₈H₃₂O₇ | [1] |
| Molecular Weight | 360.44 g/mol | [1] |
| Appearance | Colorless, viscous liquid | |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane). Insoluble in water. |
Qualification of this compound as a Reference Standard
The qualification of this compound as a reference standard involves a comprehensive assessment of its identity, purity, and stability. This process ensures that the standard is suitable for its intended analytical use.
Application 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like this compound, making it ideal for the determination of this analyte in complex matrices such as plastic extracts.
Experimental Protocol
1. Sample Preparation (Extraction from Plastic Material)
-
Cut a representative portion of the plastic material into small pieces (approximately 2x2 mm).
-
Accurately weigh about 1.0 g of the plastic into a glass extraction vessel.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of n-hexane and isopropanol).
-
Perform extraction using a suitable technique such as sonication for 30 minutes or incubation at 40°C for 24 hours.
-
Allow the extract to cool to room temperature and filter through a 0.45 µm PTFE syringe filter into a GC vial.
2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the extraction solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 5 min) |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 289 |
| Qualifier Ions | m/z 159, 233 |
Data Presentation: Representative GC-MS Method Validation Data
The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 92.5 - 104.8% |
| Precision (% RSD) | < 5% |
Application 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
Experimental Protocol
1. Sample Preparation
-
Follow the same extraction procedure as described for the GC-MS method, using an HPLC-compatible solvent such as acetonitrile or methanol.
2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Data Presentation: Representative HPLC-UV Method Validation Data
The following table summarizes typical performance characteristics for a validated HPLC-UV method for the quantification of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 95.2 - 103.1% |
| Precision (% RSD) | < 3% |
Experimental Workflow Visualization
The general workflow for the analysis of this compound in a sample matrix using a reference standard is depicted below.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this compound in various matrices, particularly in the context of extractables and leachables testing for pharmaceutical products and medical devices. The GC-MS and HPLC-UV methods outlined in these application notes provide robust and reproducible protocols for the determination of this compound. It is essential that any analytical method be fully validated according to ICH guidelines or other relevant regulatory standards to ensure the integrity of the generated data.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Triisobutyl Citrate (TIBC) Migration in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the migration of triisobutyl citrate (TIBC), a common plasticizer, in polymer-based experiments and formulations.
I. FAQs - Preventing this compound (TIBC) Migration
What is this compound (TIBC) and why is it used in polymers?
This compound (TIBC) is a citrate ester used as a plasticizer in various polymers.[1] Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[1] TIBC is often chosen as a non-toxic and biodegradable alternative to phthalate-based plasticizers, especially in sensitive applications like food packaging, medical devices, and pharmaceutical coatings.[1][2]
What is plasticizer migration and why is it a concern with TIBC?
Plasticizer migration is the unwanted movement of the plasticizer from the polymer matrix to the surface or into a surrounding medium (e.g., a liquid, solid, or gas).[3][4] Since plasticizers like TIBC are typically not chemically bonded to the polymer chains, they can be released over time.[5] This is a significant concern because:
-
Changes in Material Properties: Loss of the plasticizer can cause the polymer to become brittle and lose its flexibility, compromising the mechanical integrity of the material.[3]
-
Contamination: Migrated TIBC can contaminate the surrounding environment, which is a critical issue in drug development and medical applications where it can leach into drug formulations or biological systems.[6][7]
-
Aesthetic and Functional Defects: Migration can lead to a sticky or oily surface on the polymer, which can attract dirt and affect the product's appearance and performance.[4][8]
What are the main factors that cause TIBC to migrate from a polymer?
Several factors can influence the migration of TIBC:
-
Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and migration out of the polymer.[8][9][10]
-
Polymer-Plasticizer Compatibility: Poor compatibility between the polymer and TIBC, resulting from weak intermolecular forces, increases the likelihood of migration.[3][8]
-
Molecular Weight of the Plasticizer: Plasticizers with lower molecular weights, like TIBC, tend to migrate more easily than those with higher molecular weights.[8][9]
-
Concentration of Plasticizer: Higher concentrations of TIBC in the polymer matrix can lead to increased migration rates.[9]
-
Contact Medium: The nature of the material or solvent in contact with the polymer can influence migration. For instance, lipophilic substances can accelerate the leaching of TIBC.[9]
-
Aging and Mechanical Stress: Over time, the polymer structure can change, and mechanical stress can create pathways for the plasticizer to escape.[10][11]
How can I prevent or minimize TIBC migration in my experiments?
Several strategies can be employed to mitigate TIBC migration:
-
Optimize Formulation:
-
Use High Molecular Weight Plasticizers: Consider using plasticizers with a higher molecular weight or a more branched structure, as they are less mobile within the polymer network.[4][5]
-
Incorporate Reactive Plasticizers: These plasticizers chemically bond to the polymer matrix, effectively preventing migration.[4][5]
-
Adjust Plasticizer Concentration: Use the minimum amount of TIBC required to achieve the desired flexibility.
-
-
Modify the Polymer System:
-
Control Environmental Conditions:
What are the common signs of TIBC migration in my polymer samples?
Common indicators of TIBC migration include:
-
A greasy or oily film on the surface of the polymer.[8]
-
Increased stickiness of the polymer surface, leading to dust and dirt accumulation.[4]
-
A noticeable decrease in the flexibility of the polymer, leading to brittleness or cracking.[3]
-
Discoloration or staining of adjacent materials.[4]
At what stage of my experiment is TIBC migration most likely to occur?
Migration can occur at various stages:
-
During Processing: High temperatures during processes like injection molding or extrusion can initiate migration.[3]
-
During Storage: Prolonged storage, especially at elevated temperatures, can lead to significant migration.[6]
-
During Use: Contact with solvents, liquids, or other materials during the actual experiment can cause leaching of TIBC.[6]
II. Troubleshooting Guide for TIBC Migration
This guide provides a systematic approach to identifying and resolving common issues related to TIBC migration.
Problem: Oily or sticky polymer surface
-
Possible Cause: Excess TIBC on the surface due to migration.
-
Troubleshooting Steps:
-
Verify TIBC Concentration: Ensure the correct concentration of TIBC was used in the formulation.
-
Assess Polymer-Plasticizer Compatibility: Re-evaluate the compatibility of TIBC with the chosen polymer. Consider a more compatible plasticizer if necessary.
-
Optimize Processing Conditions: Reduce processing temperatures and times to minimize heat exposure.[3]
-
Consider Surface Treatment: Apply a compatible surface coating to prevent the plasticizer from reaching the surface.[12]
-
Problem: Changes in mechanical properties (e.g., embrittlement)
-
Possible Cause: Loss of TIBC from the polymer matrix, leading to reduced flexibility.
-
Troubleshooting Steps:
-
Quantify Plasticizer Loss: Use analytical methods like GC-MS or LC-MS/MS to determine the extent of TIBC migration.
-
Evaluate Environmental Factors: Check for high temperatures or exposure to incompatible solvents during the experiment or storage.
-
Switch to a Higher Molecular Weight Plasticizer: A larger plasticizer molecule will be less prone to migration.[4][5]
-
Incorporate Anti-Migration Agents: Consider adding agents that can help to stabilize the plasticizer within the polymer matrix.[3]
-
Problem: Contamination of surrounding materials or solutions
-
Possible Cause: Leaching of TIBC from the polymer into the contacting medium.
-
Troubleshooting Steps:
-
Analyze the Contact Medium: Use chromatography techniques to confirm the presence and concentration of TIBC in the surrounding liquid or solid.
-
Select a More Resistant Polymer: Choose a polymer grade that has better compatibility with TIBC and lower leaching characteristics.
-
Apply a Barrier Layer: Use an intermediate, non-migrating layer or coating between the plasticized polymer and the sensitive medium.
-
Reduce Contact Time and Temperature: Minimize the duration and temperature of contact between the polymer and the surrounding medium.[14]
-
Problem: Inconsistent experimental results
-
Possible Cause: Variable rates of TIBC migration affecting the properties of the polymer or contaminating the experimental system.
-
Troubleshooting Steps:
-
Standardize All Procedures: Ensure that all experimental parameters, including temperature, time, and materials, are consistent across all tests.
-
Pre-condition Polymer Samples: Consider pre-conditioning the plasticized polymer samples to allow for initial, rapid migration to subside before beginning the actual experiment.
-
Monitor TIBC Levels: Regularly monitor the concentration of TIBC in both the polymer and any surrounding media to track migration over time.
-
Review Formulation and Processing: A thorough review of the polymer formulation and processing steps can help identify potential sources of variability.
-
III. Experimental Protocols for Measuring TIBC Migration
Protocol 1: Quantification of TIBC Migration using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for determining the amount of TIBC that has migrated into a solvent or food simulant.
-
Objective: To quantify the concentration of TIBC in a liquid sample.
-
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Appropriate GC column (e.g., 5% phenyl-methylpolysiloxane)
-
Helium (carrier gas)
-
TIBC standard solution
-
Extraction solvent (e.g., n-hexane, dichloromethane)
-
Vortex mixer
-
Centrifuge
-
GC vials
-
-
Methodology:
-
Sample Preparation:
-
Collect the liquid sample (food simulant or extraction solvent) that has been in contact with the plasticized polymer.
-
For aqueous samples, perform a liquid-liquid extraction (LLE) by adding a known volume of an appropriate organic solvent (e.g., n-hexane).[15]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the extracted TIBC into a clean GC vial.
-
-
Instrumental Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 9°C/min to 300°C.
-
Hold: Hold at 300°C for 3 minutes.[16]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-500.[16]
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of TIBC of known concentrations.
-
Identify the TIBC peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of TIBC in the sample by comparing its peak area to the calibration curve.
-
-
Protocol 2: Analysis of TIBC Leaching using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is highly sensitive and suitable for detecting low levels of TIBC migration, particularly in complex matrices like biological fluids or drug formulations.
-
Objective: To detect and quantify trace amounts of TIBC in liquid samples.
-
Materials:
-
Liquid Chromatograph with Tandem Mass Spectrometric detector (LC-MS/MS)
-
C18 reverse-phase LC column
-
Mobile phase: Acetonitrile and water (with or without formic acid/ammonium acetate)
-
TIBC standard solution
-
Sample filters (e.g., 0.22 µm PTFE)
-
LC vials
-
-
Methodology:
-
Sample Preparation:
-
Collect the liquid sample.
-
If the sample contains particulates, filter it through a 0.22 µm filter.
-
For complex matrices, a solid-phase extraction (SPE) or QuEChERS method may be necessary for sample cleanup and concentration.[1]
-
Transfer the prepared sample into an LC vial.
-
-
Instrumental Analysis:
-
LC Separation:
-
MS/MS Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[1]
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion for TIBC and its characteristic product ions.[17]
-
-
-
Quantification:
-
Prepare a calibration curve using TIBC standards in a matrix that matches the sample as closely as possible.
-
Identify and integrate the TIBC peak in the sample chromatogram based on its retention time and specific SRM/MRM transitions.
-
Calculate the concentration of TIBC in the sample using the calibration curve.
-
-
IV. Quantitative Data Summary
The following tables provide quantitative data on factors influencing plasticizer migration and migration data for acetyl tributyl citrate (ATBC), a close structural analog of TIBC.
Table 1: Factors Influencing Plasticizer Migration
| Factor | Effect on Migration Rate | Rationale |
| Temperature | Increases | Higher kinetic energy facilitates molecular diffusion.[8][9] |
| Plasticizer Molecular Weight | Decreases with increasing MW | Larger molecules have lower mobility within the polymer matrix.[8][9] |
| Plasticizer Concentration | Increases | A higher concentration gradient drives migration.[9] |
| Polymer Crystallinity | Decreases | It is more difficult for plasticizer molecules to penetrate crystalline regions. |
| Contact Medium Polarity | Varies | Migration is higher into media where the plasticizer has high solubility. |
Table 2: Migration of Acetyl Tributyl Citrate (ATBC) into Food Simulants at Different Temperatures
This data is from a study on the migration of ATBC from low-density polyethylene.[4]
| Food Simulant | Temperature (°C) | Diffusion Coefficient (DP) (cm²/s) | Partition Coefficient (KP/F) |
| 50% Ethanol (v/v) | 10 | 1.2 x 10⁻¹² | 2.5 |
| 20 | 4.5 x 10⁻¹² | 1.8 | |
| 40 | 1.8 x 10⁻¹¹ | 1.1 | |
| 95% Ethanol (v/v) | 10 | 2.1 x 10⁻¹² | 0.8 |
| 20 | 7.9 x 10⁻¹² | 0.6 | |
| 40 | 3.1 x 10⁻¹¹ | 0.4 | |
| Isooctane | 10 | 3.5 x 10⁻¹² | 0.3 |
| 20 | 1.2 x 10⁻¹¹ | 0.2 | |
| 40 | 4.8 x 10⁻¹¹ | 0.1 |
Note: The diffusion coefficient represents the rate of migration within the polymer, while the partition coefficient indicates the preference of the plasticizer for the polymer versus the food simulant.
V. Diagrams
Figure 1: Logical Workflow for Troubleshooting TIBC Migration
Caption: A logical workflow for troubleshooting TIBC migration issues.
Figure 2: Key Factors Influencing this compound Migration from Polymers
Caption: Key factors influencing the migration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. plasticxperts.com [plasticxperts.com]
- 4. Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forgeway.com [forgeway.com]
- 6. smithers.com [smithers.com]
- 7. researchgate.net [researchgate.net]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. irbnet.de [irbnet.de]
- 10. pvcplast.net [pvcplast.net]
- 11. woodfloorbusiness.com [woodfloorbusiness.com]
- 12. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiresidual LC-MS analysis of plasticizers used in PVC gaskets of lids and assessment of their migration into food sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triisobutyl Citrate in Polymer Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating triisobutyl citrate (TIBC) into polymer matrices.
Troubleshooting Guide
Problem 1: Phase Separation or Cloudiness in the Polymer Blend
Question: My polymer film/matrix containing this compound appears cloudy or shows visible signs of phase separation. What is the likely cause and how can I fix it?
Answer:
Cloudiness or phase separation is a primary indicator of poor solubility or incompatibility between the this compound and the polymer matrix. This can occur if the concentration of TIBC exceeds its solubility limit in the polymer.
Possible Causes and Solutions:
-
Exceeding Solubility Limit: The concentration of this compound may be too high.
-
Solution: Reduce the concentration of TIBC in your formulation. Determine the optimal concentration by creating a series of formulations with varying TIBC content and observing the point at which phase separation occurs.
-
-
Poor Polymer-Plasticizer Compatibility: The inherent chemical incompatibility between TIBC and the polymer can lead to poor miscibility.[1]
-
Solution 2: Modify the Polymer Matrix: If possible, consider using a different grade of the polymer or a different polymer altogether that has a solubility parameter closer to that of TIBC.
-
Solution 3: Use a Co-solvent or Co-plasticizer: Introducing a small amount of a co-solvent or a compatible co-plasticizer can sometimes improve the overall miscibility of the system.
Problem 2: Plasticizer Blooming or Bleeding on the Surface
Question: I am observing an oily film or crystalline deposit on the surface of my polymer product after some time. What is happening and how can I prevent it?
Answer:
This phenomenon is known as "blooming" (for solid deposits) or "bleeding" (for liquid films) and is caused by the migration of the plasticizer from the bulk of the polymer to the surface.[1][7][8] This is a common issue when the plasticizer has limited compatibility with the polymer or is used at a high concentration.[7][9]
Factors Influencing Blooming/Bleeding and Mitigation Strategies:
| Factor | Influence on Blooming/Bleeding | Mitigation Strategy |
| Compatibility | Poor compatibility between the polymer and this compound is a primary driver.[1] | Select a polymer with a Hansen Solubility Parameter (HSP) value close to that of TIBC.[1] |
| Concentration | Higher concentrations of TIBC increase the likelihood of migration.[7][9] | Reduce the concentration of TIBC to below its saturation point in the polymer. |
| Temperature | Elevated temperatures can increase the mobility of the plasticizer molecules, leading to migration.[7] Temperature fluctuations can also promote blooming. | Store and use the plasticized polymer in a temperature-controlled environment. Select additives suitable for the intended temperature range of the final product.[1] |
| Molecular Weight | Lower molecular weight plasticizers tend to migrate more easily.[9] | While you cannot change the molecular weight of TIBC, consider blending it with a higher molecular weight plasticizer to reduce overall migration. |
| Polymer Crystallinity | Changes in the polymer's crystallinity over time can "squeeze out" the plasticizer. | Anneal the polymer after processing to stabilize its crystalline structure. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the compatibility of this compound with a specific polymer?
A1: The most effective way to predict compatibility is by using Hansen Solubility Parameters (HSP).[2][3][4][5] The principle is that "like dissolves like."[4] You will need to find the HSP values for your polymer and compare them to those of this compound. A smaller difference in HSP values suggests better compatibility. While the exact HSP values for this compound are not readily published, you can find values for similar molecules like tributyl citrate or acetyl tributyl citrate as a reference.
Q2: What are some suitable polymers that are generally compatible with citrate-based plasticizers?
A2: Citrate esters are known to be compatible with a range of polymers, including:
Compatibility will still depend on the specific grade of the polymer and the concentration of this compound used.
Q3: What processing methods can be used to incorporate this compound into a polymer?
A3: Common methods include:
-
Melt Blending: This involves mixing the this compound with the polymer pellets or powder at a temperature above the polymer's melting point or glass transition temperature using an extruder or internal mixer.
-
Solvent Casting: This method involves dissolving both the polymer and this compound in a common solvent, casting the solution onto a surface, and then evaporating the solvent to form a film.[13][14]
Q4: How does the addition of this compound affect the thermal properties of the polymer?
A4: As a plasticizer, this compound increases the free volume between polymer chains.[2] This typically leads to:
-
A decrease in the glass transition temperature (Tg), making the polymer more flexible at lower temperatures.[11]
-
A potential decrease in the melting temperature (Tm) in semi-crystalline polymers.[11]
-
An increase in the degree of crystallinity in some polymers like PLA, as the increased chain mobility allows for easier crystallization.[11]
Q5: What analytical techniques can I use to confirm the solubility and dispersion of this compound in my polymer matrix?
A5: Several techniques can be employed:
-
Differential Scanning Calorimetry (DSC): A single, shifted glass transition temperature (Tg) for the blend compared to the pure polymer is a strong indicator of good miscibility.[6][15]
-
Dynamic Mechanical Analysis (DMA): This technique can measure changes in the mechanical properties, such as storage modulus, which are affected by plasticization. A significant drop in the storage modulus and a single tan delta peak also indicate good compatibility.
-
Scanning Electron Microscopy (SEM): Can be used to visually inspect for phase separation at a microscopic level.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the presence of the plasticizer and to detect migration to the surface.[8][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique to quantify the amount of plasticizer that has migrated or leached from the polymer.[17]
Experimental Protocols
Protocol: Preparation of a Polymer Film with this compound via Solvent Casting
This protocol provides a general procedure for preparing a polymer film containing this compound. The specific polymer, solvent, and concentrations will need to be optimized for your particular application.
Materials and Equipment:
-
Polymer (e.g., Polylactic acid - PLA)
-
This compound (TIBC)
-
Volatile solvent (e.g., Dichloromethane, Tetrahydrofuran - THF, Dimethylformamide - DMF)[13]
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Flat, level casting surface (e.g., glass plate, petri dish)
-
Film applicator or casting knife (optional, for controlled thickness)
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of polymer and dissolve it in a suitable volume of solvent in a beaker.
-
Cover the beaker to prevent solvent evaporation and stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, depending on the polymer and solvent system.
-
-
Addition of this compound:
-
Weigh the desired amount of this compound.
-
Add the TIBC to the polymer solution and continue stirring until it is fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Place the casting surface in a fume hood on a level surface.
-
Pour the polymer-TIBC solution slowly and evenly onto the casting surface.[14]
-
If a specific thickness is required, use a film applicator or casting knife to draw down the solution to a uniform layer.
-
-
Solvent Evaporation:
-
Loosely cover the casting surface to allow for slow, controlled evaporation of the solvent. Rapid evaporation can lead to defects in the film.
-
Allow the film to dry in the fume hood for several hours to overnight, until the majority of the solvent has evaporated and the film is self-supporting.
-
-
Final Drying:
-
Carefully peel the film from the casting surface.
-
Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent. Dry for 24-48 hours or until a constant weight is achieved.
-
Visualizations
References
- 1. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. paint.org [paint.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. brighton-science.com [brighton-science.com]
- 8. heritagebites.org [heritagebites.org]
- 9. specialchem.com [specialchem.com]
- 10. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
troubleshooting triisobutyl citrate synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of triisobutyl citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method for synthesizing this compound is through the direct esterification of citric acid with isobutyl alcohol.[1] This reaction is typically facilitated by an acid catalyst and involves heating the mixture to drive the reaction to completion, often with the removal of water as a byproduct.[1]
Q2: What are the most common impurities found in crude this compound?
The most prevalent impurities are typically:
-
Unreacted Starting Materials: Residual citric acid and isobutyl alcohol.
-
Partially Esterified Products: Mono-isobutyl citrate and di-isobutyl citrate. These arise from the incomplete esterification of the three carboxylic acid groups on the citric acid molecule.
-
Byproducts from Side Reactions: Such as diisobutyl ether, which can form from the acid-catalyzed dehydration of isobutyl alcohol. At higher temperatures, isobutylene may also be formed.
Q3: My final product has a yellow or brownish tint. What is the likely cause and how can I fix it?
A colored product can be due to degradation of the starting materials or product at high reaction temperatures, or the presence of catalyst residues. To address this:
-
Ensure proper temperature control: Avoid excessive heating during the reaction and distillation.
-
Neutralize and wash thoroughly: Residual acid catalyst can promote degradation. A neutralization step with a weak base (e.g., sodium bicarbonate solution) followed by water washes is crucial.
-
Decolorization: The color can often be removed by treating the crude product with activated carbon before the final filtration.
Q4: The yield of my reaction is low. What are the potential reasons?
Low yield can be attributed to several factors:
-
Incomplete reaction: The esterification reaction is an equilibrium process. To drive it towards the product, consider using a stoichiometric excess of isobutyl alcohol and efficiently removing the water byproduct during the reaction (e.g., using a Dean-Stark apparatus).
-
Suboptimal catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
-
Product loss during workup: Ensure efficient extraction and separation during the washing and purification steps.
Troubleshooting Guide
Issue 1: Presence of Unreacted Citric Acid in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete esterification reaction. | - Increase the reaction time or temperature (while monitoring for side reactions).- Use a higher excess of isobutyl alcohol.- Ensure efficient removal of water byproduct. |
| Ineffective neutralization and washing. | - After the reaction, perform a thorough neutralization step with a dilute basic solution (e.g., sodium carbonate) to remove unreacted citric acid.- Follow with multiple water washes to remove the salt and any remaining acid. |
Issue 2: High Levels of Mono- and Di-isobutyl Citrate
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | - Optimize reaction conditions to favor the formation of the tri-ester. Prolonged reaction time at an appropriate temperature is key. |
| Inadequate molar ratio of isobutyl alcohol. | - Ensure a sufficient excess of isobutyl alcohol is used to drive the equilibrium towards the fully esterified product. |
Issue 3: Detection of Diisobutyl Ether Impurity
| Possible Cause | Suggested Solution |
| Acid-catalyzed dehydration of isobutyl alcohol. | - This side reaction is promoted by strong acid catalysts and temperature. Consider using a milder catalyst or optimizing the reaction temperature to minimize this pathway. Lower temperatures may favor ether formation, while higher temperatures can lead to isobutylene.[1][2] |
| Purification | - Diisobutyl ether is more volatile than this compound and can typically be removed during the vacuum distillation of the final product. |
Data Presentation
The choice of catalyst can significantly influence the conversion of citric acid and the selectivity for the desired tri-ester product. The following table summarizes representative data from the synthesis of the closely related tributyl citrate using a solid acid catalyst, which indicates the high efficiency achievable with modern catalytic systems.
| Catalyst | Reactant Ratio (Butanol:Citric Acid) | Temperature (°C) | Citric Acid Conversion (%) | Tributyl Citrate Selectivity (%) |
| 3SO₄²⁻/ZrO₂–TiO₂ (4:1) | 5:1 | 120 | 95.1 | 98.8 |
| Data adapted from a study on tributyl citrate synthesis, which has similar reaction chemistry.[3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine citric acid and a molar excess of isobutyl alcohol (e.g., a 1:4 to 1:5 molar ratio of citric acid to isobutyl alcohol).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.5-2% by weight of the reactants).
-
Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Neutralization: Cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to remove unreacted isobutyl alcohol and other volatile impurities.
Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., n-hexane or ethyl acetate).
-
GC-MS System: Use a gas chromatograph equipped with a mass spectrometer detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable.
-
GC Conditions:
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280-300 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to detect the parent ions and fragmentation patterns of the expected compounds.
-
-
Data Analysis: Identify the impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available. Quantify the impurities by integrating the peak areas and using a calibration curve or relative response factors.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common impurities.
References
- 1. Mechanistic studies of the catalytic dehydration of isobutyl alcohol on NaH-ZSM-5 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. shokubai.org [shokubai.org]
- 3. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing Polymer Flexibility with Triisobutyl Citrate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing triisobutyl citrate (TIBC) to achieve desired polymer flexibility. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting and FAQs
This section addresses common issues encountered during the optimization of this compound concentration in polymer formulations.
Q1: My polymer film is cracking upon drying. What are the likely causes and solutions?
A1: Film cracking during solvent casting or drying is a common issue that can arise from several factors related to stress development within the film as the solvent evaporates.[1][2]
-
Cause: High concentration of plasticizer can sometimes lead to phase separation or incompatibility, creating stress points. While plasticizers are meant to increase flexibility, an excessive amount can disrupt the polymer matrix.
-
Solution: Systematically decrease the concentration of this compound in your formulation. Start with a lower concentration and create a graded series to identify the optimal level that imparts flexibility without causing cracking.
-
Cause: The solvent may be evaporating too quickly, not allowing the polymer chains to relax and settle into a stable film.[1]
-
Solution: Slow down the evaporation rate. This can be achieved by covering the casting dish with a perforated lid, placing the setup in a chamber with controlled solvent vapor pressure, or lowering the drying temperature.
-
Cause: A mismatch in the thermal expansion coefficients between the polymer film and the substrate can induce stress, especially during thermal annealing.
-
Solution: If possible, choose a substrate with a thermal expansion coefficient closer to that of your polymer. Alternatively, a slower, more controlled cooling rate after any heating steps can mitigate this stress.
-
Cause: The film may be too thick, leading to a greater buildup of internal stress as the solvent evaporates.[1]
-
Solution: Cast thinner films. If a thicker film is required, consider building it up in multiple, thin layers, allowing each layer to dry partially before applying the next.
Q2: I'm observing a decrease in tensile strength but a significant increase in elongation at break. Is this normal?
A2: Yes, this is the expected effect of adding a plasticizer like this compound. Plasticizers work by embedding themselves between polymer chains, which reduces the intermolecular forces holding the chains together.[3] This allows the chains to move more freely, resulting in:
-
Increased Elongation at Break: The polymer can be stretched further before it breaks, indicating greater flexibility.[4][5]
-
Decreased Tensile Strength: The force required to pull the polymer chains apart is reduced, leading to a lower tensile strength.[3][4]
This trade-off is fundamental to plasticization. The key is to find the concentration of this compound that provides the necessary flexibility (elongation) without compromising the structural integrity (tensile strength) required for your application.
Q3: How do I know if the this compound is compatible with my polymer?
A3: Compatibility between the plasticizer and the polymer is crucial for a stable and effective formulation. Signs of good compatibility include the formation of a clear, homogeneous film.[6] Incompatibility can manifest as:
-
Phase Separation: The film appears cloudy or opaque due to the plasticizer forming separate domains within the polymer matrix.
-
Leaching or Migration: The plasticizer "bleeds" out of the polymer over time, leaving the surface feeling oily or greasy.[7] This can lead to a loss of flexibility and potential contamination of surrounding materials.
To assess compatibility, you can perform thermal analysis using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) for the blend, which is lower than that of the pure polymer, indicates good miscibility.[8] Multiple Tgs may suggest phase separation.
Q4: Can the concentration of this compound affect the thermal properties of my polymer?
A4: Absolutely. The addition of a plasticizer like this compound will lower the glass transition temperature (Tg) of the polymer.[8][9] The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10] By lowering the Tg, the polymer becomes more flexible at room temperature. The extent of the Tg reduction is generally proportional to the concentration of the plasticizer.[8]
Data on Plasticizer Effects
The following tables summarize the typical effects of citrate-based plasticizers on the mechanical and thermal properties of common polymers. While this data may not be specific to this compound in all cases, it provides a strong indication of the expected trends.
Table 1: Effect of Citrate Plasticizer Concentration on Mechanical Properties of Poly(Lactic Acid) (PLA)
| Plasticizer Concentration (wt%) | Change in Tensile Strength | Change in Elongation at Break |
| 0 | Baseline | Baseline |
| 10 | Decrease | Significant Increase |
| 20 | Further Decrease | Further Significant Increase |
| 30 | Substantial Decrease | Maximum Increase |
Note: Data is generalized from studies on citrate esters with PLA.[6][9]
Table 2: Effect of Plasticizer Concentration on Thermal Properties of Polymers
| Polymer | Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) |
| Poly(Lactic Acid) | Tributyl Citrate (TBC) | 0 | ~60°C |
| 10 | ~45°C | ||
| 20 | ~30°C | ||
| Poly(Vinyl Chloride) (PVC) | Acetyl Tributyl Citrate (ATBC) | 0 | ~85°C |
| 20 | ~40°C | ||
| 40 | ~10°C |
Note: This data is illustrative and compiled from various sources on citrate plasticizers.[5][11][12][13] Actual values will vary based on the specific polymer grade, plasticizer, and processing conditions.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on polymer flexibility are provided below.
Tensile Testing (ASTM D638)
This test determines the tensile properties of a plastic material, including tensile strength, elongation at break, and tensile modulus.[14][15]
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from your polymer films according to the dimensions specified in ASTM D638 (Type I is the preferred specimen for materials with a thickness of 7 mm or less).[16][17] Ensure the specimens are free of nicks, voids, and other defects.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing, as specified in the standard.
-
Test Setup:
-
Procedure:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material being tested as specified in ASTM D638.
-
Record the load and elongation data throughout the test.
-
-
Calculations: From the recorded data, calculate:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065)
DMA is used to measure the viscoelastic properties of materials, such as the storage modulus (a measure of elastic response) and the loss modulus (a measure of viscous response), as a function of temperature.[19][20] It is particularly useful for determining the glass transition temperature (Tg).
Methodology:
-
Specimen Preparation: Prepare small, rectangular specimens of your polymer film with dimensions suitable for the DMA instrument's clamping fixture.
-
Test Setup:
-
Mount the specimen in the DMA's grips (e.g., tensile or cantilever mode).
-
The instrument will apply a small, oscillating sinusoidal stress to the sample.[19]
-
-
Procedure:
-
Subject the specimen to a controlled temperature program, typically a linear ramp from a low temperature (e.g., -50°C) to a temperature above the expected Tg.
-
At each temperature increment, the instrument measures the resulting strain and the phase lag between the stress and strain.
-
-
Data Analysis: The instrument software will plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.[21]
Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like the glass transition temperature (Tg) and melting point (Tm).[10][22]
Methodology:
-
Specimen Preparation: Accurately weigh a small sample of the polymer film (typically 5-10 mg) and seal it in an aluminum DSC pan.
-
Test Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
-
Procedure:
-
Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point to erase its thermal history.[10]
-
Cool the sample at a controlled rate back to a low temperature.
-
Heat the sample again at the same controlled rate. This second heating scan is typically used for analysis.
-
-
Data Analysis: The DSC thermogram will show a step-like change in the heat flow at the glass transition temperature (Tg).[23] The Tg is typically determined as the midpoint of this transition.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Tensile Testing (ASTM D638).
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
References
- 1. jppc.ir [jppc.ir]
- 2. specialchem.com [specialchem.com]
- 3. opastpublishers.com [opastpublishers.com]
- 4. kanademy.com [kanademy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. zwickroell.com [zwickroell.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 18. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 19. matestlabs.com [matestlabs.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. alpinepolytech.com [alpinepolytech.com]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. matestlabs.com [matestlabs.com]
how to purify triisobutyl citrate for high-purity applications
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the purification of triisobutyl citrate (TBC) for high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via direct esterification of citric acid with isobutyl alcohol, may contain several impurities.[1] These include unreacted starting materials like citric acid and isobutyl alcohol, the acid catalyst (e.g., sulfuric or p-toluenesulfonic acid), water formed during the reaction, and various byproducts that can cause coloration.[1]
Q2: What are the standard laboratory methods for purifying this compound?
A2: A multi-step approach is standard for purifying this compound.[1] The process generally includes:
-
Neutralization and Washing: To remove residual acids and water-soluble impurities.[1]
-
Decolorization: To remove colored impurities using adsorbents like activated carbon.[1][2]
-
Distillation: Decompression (vacuum) distillation is a crucial step to separate the high-boiling this compound from more volatile components.[1]
-
Crystallization: This technique can be employed for further purification by precipitating the product from a solution.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is assessed using a combination of physical and chemical analysis methods. Advanced chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying impurities.[1] Wet chemistry methods are also used to determine key parameters such as acid value, moisture content, and heavy metal content to ensure the final product meets specifications.[1]
Q4: Are there more advanced or "green" techniques for producing high-purity this compound?
A4: Yes, research is ongoing to develop more efficient and environmentally friendly processes.[1] Techniques like reactive distillation, which combines the reaction and separation steps, can overcome equilibrium limitations.[3] Another innovative approach is the simultaneous acidification and esterification using calcium citrate as a feedstock, which can reduce processing time and costs.[1] The use of reusable solid acid catalysts instead of traditional mineral acids also simplifies purification and reduces waste.[1]
Data Presentation
Table 1: Common Impurities in Crude this compound
| Impurity | Source | Potential Impact | Removal Method |
| Isobutyl Alcohol | Excess reactant from esterification | Affects product specifications and performance | Vacuum Distillation |
| Citric Acid | Unreacted starting material | Increases acid value, potential for side reactions | Neutralization, Washing |
| Acid Catalyst (e.g., H₂SO₄) | Esterification process | High acidity, product degradation | Neutralization, Washing |
| Water | Byproduct of esterification, washing steps | Can cause hydrolysis of the ester | Vacuum Distillation, Drying Agents |
| Colored Byproducts | Side reactions at high temperatures | Product appearance, quality issues | Decolorization with Activated Carbon |
| Partial Esters | Incomplete esterification | Affects purity and physical properties | Vacuum Distillation, Chromatography |
Table 2: Overview of Purification Techniques for this compound
| Technique | Principle | Key Parameters | Pros | Cons |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Pressure (Vacuum), Temperature, Reflux Ratio. | Highly effective for volatile impurities; scalable.[1] | Requires specialized equipment; thermal stress on the product. |
| Crystallization | Solute precipitates from a supersaturated solution upon cooling, leaving impurities in the mother liquor.[4] | Solvent choice, Temperature gradient, Cooling rate.[4] | Can achieve very high purity; effective for removing closely related impurities.[4] | Yield loss in mother liquor; risk of "oiling out".[5] |
| Decolorization | Adsorption of colored impurities onto a high-surface-area material.[6] | Adsorbent type (e.g., activated carbon), Temperature, Contact time, Adsorbent loading.[6][7] | Simple and effective for color removal.[2] | Can introduce fine particles; potential for product loss via adsorption. |
| Chromatography | Differential partitioning of components between a stationary and a mobile phase.[1] | Stationary phase, Mobile phase composition, Flow rate, Temperature. | High resolution for separating complex mixtures.[1] | Can be costly and time-consuming; may require significant solvent volumes. |
Table 3: Analytical Methods for Purity Assessment
| Method | Purpose | Typical Conditions | Information Provided |
| GC-MS | Separation and identification of volatile and semi-volatile impurities. | Column: Capillary column. Detector: Mass Spectrometer. Analysis Mode: Selected Ion Monitoring (SIM) for targeted analysis.[1] | Qualitative and quantitative analysis of impurities. Characteristic m/z peaks for TBC are 185, 259, 56, 55, and 43.[1][8] |
| HPLC | Separation and quantification of non-volatile or thermally labile compounds.[1] | Column: Reverse Phase (e.g., C18).[9] Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid).[9] | Purity determination and quantification of specific impurities. |
| Acid Value Titration | Quantifies residual free acids. | Titration of the sample in a neutralized solvent (e.g., ethanol/ether) with a standardized solution of potassium hydroxide (KOH).[10][11] | Measures the amount of free acid, indicating the effectiveness of neutralization.[12] |
| Karl Fischer Titration | Quantifies water content. | Coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide. | Precise measurement of residual moisture. |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add a 5-15% aqueous sodium carbonate (Na₂CO₃) solution to the funnel.[2] The volume should be sufficient to neutralize the estimated amount of acid catalyst.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer is the organic phase (this compound).
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water by adding an equal volume of water, shaking, and again discarding the aqueous layer. Repeat this water wash step two more times to ensure removal of residual salts and base.[1]
-
(Optional) For removal of organic bases, a wash with a dilute hydrochloric acid (HCl) solution can be performed before the water washes.[1]
Protocol 2: Decolorization using Activated Carbon
-
Transfer the washed and dried this compound to a flask equipped with a stirrer and heating mantle.
-
Add powdered activated carbon (typically 1-2% by weight of the ester).[7]
-
Heat the mixture to 80-90°C while stirring continuously.[7] Maintain these conditions for approximately 1 hour to ensure sufficient contact time.[2]
-
Cool the mixture slightly and filter it through a bed of celite or a suitable filter paper to completely remove the activated carbon particles. A hot filtration may be necessary to prevent the product from becoming too viscous.
-
The resulting filtrate should be a colorless to pale yellow liquid.[7]
Protocol 3: High-Purity Distillation (Vacuum)
-
Set up a vacuum distillation apparatus, ensuring all glass joints are properly sealed.
-
Place the decolorized this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum. A pressure of -0.098 MPa (or lower) is recommended.[13]
-
Slowly heat the distillation flask. Collect and discard any initial low-boiling fractions, which may contain residual solvents or water.
-
Collect the main product fraction. The kettle temperature should be carefully controlled, not exceeding 150-170°C to prevent thermal degradation.[13]
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.
-
Cool the system to room temperature before releasing the vacuum.
Protocol 4: Crystallization
-
Select an appropriate solvent system. For esters, mixtures like diethyl ether-petroleum ether or n-hexane/acetone can be effective.[5][14] The ideal solvent should dissolve the this compound when hot but have low solubility when cold.[4]
-
In a flask, dissolve the distilled this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For further crystal growth, the flask can be transferred to an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 5: Determination of Acid Value
-
Accurately weigh approximately 10 g of the purified this compound into a 250 mL conical flask.[10]
-
Add 50 mL of a neutralized solvent mixture (e.g., equal volumes of ethanol and diethyl ether).[10] Warm gently if necessary to dissolve the sample completely.
-
Add 1 mL of phenolphthalein indicator solution.[11]
-
Titrate the solution with a standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.[10][11]
-
Calculate the acid value using the formula: Acid Value = (56.11 * V * N) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
56.11 = molecular weight of KOH[11]
-
Troubleshooting Guides
Problem: My purified this compound has a high acid value.
-
Possible Cause: Incomplete neutralization of the acid catalyst or unreacted citric acid.
-
Solution: Repeat the neutralization and washing steps (Protocol 1). Ensure thorough mixing with the sodium carbonate solution. Use a pH meter or pH paper to confirm the aqueous layer is basic before proceeding. Increase the number of water washes to ensure complete removal of salts.
Problem: The product has an undesirable color after distillation.
-
Possible Cause 1: Ineffective decolorization.
-
Solution 1: Increase the amount of activated carbon (e.g., to 3% w/w) or the contact time during the decolorization step (Protocol 2).[7] Ensure the grade of activated carbon is suitable for removing color from organic liquids.[6]
-
Possible Cause 2: Thermal decomposition during distillation.
-
Solution 2: The distillation temperature may be too high. Improve the vacuum to allow distillation at a lower temperature. Ensure the residence time at high temperature is minimized.
Problem: I am having trouble with crystallization (e.g., oiling out, no crystals forming).
-
Possible Cause 1: The cooling rate is too fast or the solution is too concentrated, leading to the product separating as an oil instead of crystals.
-
Solution 1: Allow the solution to cool more slowly. You can insulate the flask to slow down heat loss. If it oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and attempt to cool again more slowly.
-
Possible Cause 2: The solution is not sufficiently supersaturated for nucleation to occur.
-
Solution 2: If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, a small "seed" crystal from a previous successful batch can be added to induce crystallization. If the solution is too dilute, slowly evaporate some of the solvent and attempt to cool again.[15]
Problem: My GC-MS or HPLC analysis shows multiple impurity peaks.
-
Possible Cause: The purification steps were not sufficient to remove all impurities, especially those with similar physical properties to this compound.
-
Solution: Consider an additional purification step. If distillation was the primary method, a subsequent crystallization step may remove impurities that co-distill. For very challenging separations, preparative chromatography might be necessary, although this is less common for bulk purification.[9] Also, verify the purity of the starting materials and solvents, as they can be a source of contamination.
Visualizations
Caption: Standard Purification Workflow for this compound.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 2. Decolorization process in synthetic ester production procedures - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. carbotecnia.info [carbotecnia.info]
- 7. researchgate.net [researchgate.net]
- 8. Tributyl Citrate | C18H32O7 | CID 6507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of Tributyl citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 11. <401> FATS AND FIXED OILS [drugfuture.com]
- 12. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline [pharmaguideline.com]
- 13. CN101704839B - Preparation process of high-purity triisobutyl phosphate - Google Patents [patents.google.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. unifr.ch [unifr.ch]
Technical Support Center: Resolving Phase Separation Issues with Triisobutyl Citrate
For researchers, scientists, and drug development professionals, encountering phase separation in formulations containing triisobutyl citrate can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to directly address and resolve these challenges during your experiments.
Troubleshooting Guide: Phase Separation
Phase separation in liquid and semi-solid formulations can manifest as creaming, sedimentation, coalescence, or breaking of an emulsion. Below is a systematic guide to troubleshoot and resolve these issues when working with this compound.
Initial Observation: Your formulation, which was initially homogenous, has separated into distinct layers or phases.
Immediate Action: Do not proceed with the experiment. The formulation is not stable and will not yield reliable results.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving phase separation issues in formulations containing this compound.
Caption: Troubleshooting workflow for phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of phase separation in formulations containing this compound?
A1: Phase separation in formulations with this compound, an oily liquid, is often due to one or more of the following factors:
-
Ingredient Incompatibility: Poor miscibility between this compound and the aqueous phase of your formulation is a primary cause.
-
Improper Emulsification: If you are creating an emulsion, an incorrect choice or concentration of emulsifier can lead to instability. The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is critical.
-
Incorrect Viscosity: A formulation with a viscosity that is too low may not have the physical stability to keep components suspended, leading to creaming or sedimentation.
-
Inadequate Homogenization: Insufficient mixing energy during preparation can result in large droplet sizes in an emulsion, which are more prone to coalescence and phase separation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of ingredients and the stability of emulsions.
Q2: How can I improve the solubility of this compound in my aqueous formulation?
A2: The use of a co-solvent is an effective strategy to improve the solubility of this compound and prevent phase separation. Co-solvents reduce the interfacial tension between the oil and water phases. Commonly used pharmaceutical co-solvents include:
-
Ethanol
-
Propylene Glycol
-
Glycerin
It is essential to determine the optimal concentration of the co-solvent through experimentation, as too much can sometimes lead to other stability issues.
Q3: How do I select the right emulsifier for a formulation containing this compound?
A3: For oil-in-water (O/W) emulsions, where this compound is the oil phase, you need an emulsifier or a blend of emulsifiers with a specific Hydrophilic-Lipophilic Balance (HLB) value. The required HLB for an O/W emulsion is typically in the range of 8-16.
To determine the appropriate emulsifier system:
-
Calculate the required HLB of your oil phase. While the exact required HLB for this compound is not readily published, a good starting point for many oils is around 10-12 for an O/W emulsion.
-
Select emulsifiers. Choose a high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0) and a low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3).
-
Blend the emulsifiers to achieve the desired HLB value. The proportions of each emulsifier can be calculated using the following formula: HLBmixture = (FractionA × HLBA) + (FractionB × HLBB)
-
Experiment with different emulsifier concentrations and HLB values around your calculated starting point to find the most stable formulation.
Q4: What can I do if my emulsion is still showing signs of instability like creaming or coalescence?
A4: If you are still observing instability after addressing co-solvency and emulsifier selection, consider the following:
-
Increase the Viscosity: Adding a viscosity-modifying agent can slow down the movement of droplets and prevent them from coalescing or creaming. Common viscosity modifiers for aqueous systems include carbomers, xanthan gum, and cellulosic derivatives (e.g., HPMC).
-
Improve Homogenization: The method used to mix your formulation is critical. High-shear homogenization is often necessary to reduce the droplet size of the dispersed phase to a stable range (typically 1-5 µm). Ensure your homogenization process is consistent and provides sufficient energy.
Data Presentation
While specific solubility data for this compound in common pharmaceutical co-solvents is not widely available in published literature, the following table provides qualitative solubility information and typical concentration ranges for common co-solvents used to prevent phase separation.
| Co-Solvent | Qualitative Solubility of this compound | Typical Concentration Range in Formulations |
| Ethanol | Soluble | 5 - 20% v/v |
| Propylene Glycol | Soluble | 10 - 30% v/v |
| Glycerin | Sparingly Soluble | 5 - 15% v/v |
Note: The optimal concentration of a co-solvent should be determined experimentally for each specific formulation.
Experimental Protocols
The following are example protocols for preparing an oral solution and a topical cream containing this compound, designed to minimize phase separation.
Protocol 1: Preparation of a Stable Oral Solution with this compound
This protocol utilizes a co-solvent to ensure the miscibility of this compound in an aqueous base.
Materials:
-
This compound
-
Propylene Glycol (Co-solvent)
-
Glycerin (Sweetener and Viscosity Modifier)
-
Purified Water
-
Flavoring Agent (optional)
-
Preservative (e.g., Methylparaben, Propylparaben)
Experimental Workflow Diagram:
Caption: Workflow for preparing an oral solution.
Procedure:
-
Prepare the Oil Phase: In a clean, dry beaker, accurately weigh the required amount of this compound. Add the specified volume of propylene glycol and stir until the this compound is completely dissolved.
-
Prepare the Aqueous Phase: In a separate beaker, add the purified water, glycerin, preservative, and flavoring agent. Stir until all components are fully dissolved. Gentle heating may be applied if necessary to aid dissolution, but ensure the solution cools to room temperature before proceeding.
-
Combine the Phases: While continuously stirring the aqueous phase, slowly add the oil phase in a thin stream. Continue stirring for at least 15-20 minutes to ensure a homogenous mixture.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to reach the final desired volume. Mix thoroughly.
-
Quality Control: Visually inspect the solution for any signs of phase separation or precipitation.
Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Topical Cream with this compound
This protocol employs a combination of emulsifiers and a viscosity modifier to create a stable cream.
Materials:
-
Oil Phase:
-
This compound
-
Cetyl Alcohol (Thickener, Co-emulsifier)
-
Stearyl Alcohol (Thickener, Co-emulsifier)
-
Sorbitan Monostearate (Low HLB Emulsifier)
-
-
Aqueous Phase:
-
Purified Water
-
Polysorbate 80 (High HLB Emulsifier)
-
Propylene Glycol (Humectant, Co-solvent)
-
Preservative (e.g., Phenoxyethanol)
-
Experimental Workflow Diagram:
Caption: Workflow for preparing a topical cream.
Procedure:
-
Prepare the Oil Phase: In a suitable vessel, combine the this compound, cetyl alcohol, stearyl alcohol, and sorbitan monostearate. Heat the mixture to 70-75°C and stir until all components are melted and homogenous.
-
Prepare the Aqueous Phase: In a separate vessel, combine the purified water, polysorbate 80, propylene glycol, and preservative. Heat this mixture to 70-75°C and stir until all solids are dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Reduce the mixing speed to gentle agitation and allow the emulsion to cool to room temperature. As the cream cools, its viscosity will increase.
-
Final Steps: Once the cream has reached room temperature, check the pH and adjust if necessary. Package the cream in an appropriate container.
-
Stability Assessment: Store a sample of the cream and observe for any signs of phase separation over time.
Technical Support Center: Enhancing Polymer Properties with Triisobutyl Citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing triisobutyl citrate (TiBC) to modify the thermal properties of polymers.
Clarification on Thermal Stability
It is a common misconception that plasticizers like this compound enhance the thermal stability of polymers in terms of increasing their degradation temperature. In fact, the addition of plasticizers typically lowers the onset of thermal degradation as measured by Thermogravimetric Analysis (TGA). The primary role of TiBC is to act as a plasticizer, which increases the flexibility and processability of the polymer by lowering its glass transition temperature (Tg). This improvement in processing stability at lower temperatures can be considered a form of "enhancement," as it allows for safer and more efficient manufacturing without thermal degradation of the polymer during processing.
Data Presentation: Quantitative Effects of Citrate Plasticizers on Polymer Thermal Properties
The following tables summarize the typical effects of citrate plasticizers, including tributyl citrate (TBC) which is structurally similar to this compound, on the thermal properties of common polymers as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer | Plasticizer | Concentration (wt%) | Onset Degradation Temperature (Tonset) (°C) | Temperature at Max Degradation Rate (Tmax) (°C) |
| PLA | None | 0 | ~330-350 | ~370-390 |
| PLA | Tributyl Citrate (TBC) | 7 | ~285 | ~380 |
| PLA | Acetyl Tributyl Citrate (ATBC) | 10 | ~304 | ~396 |
| PHB | None | 0 | ~280 | ~295 |
| PHB | Tributyl Citrate (TBC) | 20 | ~250-260 | ~280-290 |
| PVC | None | 0 | ~280-300 | ~320-340 |
| PVC | Tributyl Citrate (TBC) | - | Lowered Tonset | - |
Note: Data is compiled from various sources and represents typical values. Actual results will vary based on specific polymer grades, plasticizer purity, and processing conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer | Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| PLA | None | 0 | ~60-65 | ~150-170 |
| PLA | Tributyl Citrate (TBC) | 7 | ~45 | ~150 |
| PHB | None | 0 | ~5-15 | ~170-180 |
| PHB | Tributyl Citrate (TBC) | 20 | Lowered Tg | ~160-170 |
| PVC (rigid) | None | 0 | ~80-85 | - |
| PVC (plasticized) | Tributyl Citrate (TBC) | - | Significantly Lowered Tg | - |
Troubleshooting Guides
This section addresses common issues encountered during the incorporation and analysis of this compound in polymer systems.
Issue 1: Reduced Thermal Degradation Temperature in TGA Results
-
Question: My TGA results show that the polymer with this compound degrades at a lower temperature than the pure polymer. I thought it was supposed to enhance thermal stability. What's wrong?
-
Answer: This is an expected result. This compound is a plasticizer, and its presence introduces less thermally stable ester components into the polymer matrix. The "enhancement" of thermal stability refers to improved processability at lower temperatures, which prevents degradation during manufacturing, not an increase in the ultimate degradation temperature. Your experiment is likely not flawed if you observe a decrease in the onset of degradation.
Issue 2: Poor Dispersion of this compound
-
Question: My final polymer blend appears cloudy, or I see oily residues on the surface. How can I improve the dispersion of TiBC?
-
Answer: This indicates poor miscibility or dispersion of the plasticizer. Consider the following troubleshooting steps:
-
Optimize Blending Parameters: Ensure your melt blending temperature is appropriate to achieve a homogenous melt without degrading the polymer. Increase mixing time or screw speed to improve distributive and dispersive mixing.
-
Check Compatibility: While TiBC is compatible with many polymers, high concentrations can lead to phase separation. Try reducing the concentration of TiBC.
-
Drying of Polymer: Ensure the polymer is thoroughly dried before processing. Moisture can interfere with the mixing process and affect the final properties.
-
Use of a Compatibilizer: In some cases, a compatibilizer may be necessary to improve the interaction between the polymer and the plasticizer.
-
Issue 3: Plasticizer Migration and Leaching
-
Question: Over time, the surface of my plasticized polymer becomes oily or sticky. How can I prevent this?
-
Answer: This phenomenon is known as plasticizer migration or leaching. Here are some strategies to mitigate it:
-
Select a Higher Molecular Weight Plasticizer: If your application allows, consider a citrate plasticizer with a higher molecular weight, as they tend to migrate less.
-
Optimize Concentration: Use the lowest effective concentration of this compound to achieve the desired properties. Excess plasticizer is more likely to migrate.
-
Surface Coating: Applying a suitable barrier coating to the final product can prevent the plasticizer from migrating to the surface.[1]
-
Cross-linking: For thermosetting polymers, increasing the cross-link density can help to trap the plasticizer molecules within the polymer network.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymers?
A1: this compound's primary function is to act as a non-toxic, biodegradable plasticizer. It increases the flexibility, reduces the brittleness, and improves the processability of polymers by lowering the glass transition temperature (Tg).[2]
Q2: Will adding this compound change the appearance of my polymer?
A2: At appropriate concentrations and with proper mixing, this compound should result in a transparent and homogenous blend with polymers like PLA and PVC.[3] Cloudiness or opacity may indicate poor dispersion or incompatibility at the used concentration.
Q3: How does the concentration of this compound affect the polymer's properties?
A3: Generally, increasing the concentration of this compound will lead to a greater decrease in the glass transition temperature (Tg) and a more significant increase in flexibility. However, it will also likely result in a more pronounced reduction in the thermal degradation temperature.[4] Exceeding the compatibility limit can lead to phase separation and plasticizer migration.
Q4: Is this compound suitable for use in biomedical and food contact applications?
A4: Citrate esters, including this compound, are generally considered safe and are often used in applications with stringent regulatory requirements, such as medical devices and food packaging, due to their low toxicity and biodegradability.[3][5] However, it is crucial to verify the specific regulatory compliance of the TiBC grade for the intended application.
Q5: What are the main drawbacks of using citrate plasticizers?
A5: Some potential drawbacks of citrate plasticizers include higher volatility compared to some other plasticizer types, which can be a concern during high-temperature processing. They can also be more prone to migration if not properly formulated.[2][5]
Experimental Protocols
Protocol 1: Melt Blending of Polymer with this compound
-
Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA for 4-6 hours) to remove any residual moisture.
-
Premixing: In a sealed bag, physically premix the dried polymer pellets with the desired weight percentage of this compound. Shake vigorously to ensure the TiBC coats the pellets as evenly as possible.
-
Melt Blending:
-
Set the temperature profile of the twin-screw extruder or internal mixer to be just above the melting temperature of the polymer.
-
Feed the premixed material into the extruder/mixer.
-
Set the screw speed to ensure adequate mixing without causing excessive shear heating and degradation. A typical starting point is 100-150 rpm.
-
The residence time in the mixer should be sufficient to achieve a homogenous blend, typically a few minutes.
-
-
Extrusion and Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Subsequently, use a pelletizer to cut the strand into pellets for further processing or analysis.
Protocol 2: Thermogravimetric Analysis (TGA) of Plasticized Polymer
This protocol is based on the principles of ASTM E1131.[6][7]
-
Sample Preparation: Use a small, representative sample of the plasticized polymer (5-10 mg).
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan.
-
Place the pan in the TGA instrument.
-
-
Test Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate is 10°C/min or 20°C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature above the final degradation point of the polymer (e.g., 600°C).
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset of degradation temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of the maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Protocol 3: Differential Scanning Calorimetry (DSC) of Plasticized Polymer
This protocol is based on the principles of ISO 11357.[2][8]
-
Sample Preparation: Weigh a small sample (5-10 mg) of the plasticized polymer into a DSC pan and seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Test Parameters (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase its prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate to a temperature above its melting point. Data from this scan is typically used for analysis.
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak of the melting endotherm.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and analyzing polymer-TiBC blends.
Caption: Troubleshooting decision tree for common issues with TiBC in polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. eurolab.net [eurolab.net]
- 3. researchgate.net [researchgate.net]
- 4. img.antpedia.com [img.antpedia.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. hanser-elibrary.com [hanser-elibrary.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
overcoming challenges in the scale-up of triisobutyl citrate synthesis
Technical Support Center: Triisobutyl Citrate Synthesis Scale-Up
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate the challenges of scaling up this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
A1: this compound (TIBC) is synthesized through the direct esterification of citric acid with isobutyl alcohol.[1] This is a reversible condensation reaction where water is produced as a byproduct.[2] To drive the reaction toward the product side, this water must be continuously removed.[2][3]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges in scaling up TIBC synthesis include:
-
Reaction Equilibrium: The reversible nature of the esterification can limit the final product yield.[2]
-
Water Removal: Efficient and continuous removal of the water byproduct is critical to achieve high conversion rates.[2][3]
-
Catalyst Selection and Separation: Choosing between a homogeneous catalyst (like sulfuric acid), which offers high activity but is difficult to remove, and a heterogeneous catalyst, which is easier to separate but may have lower activity.[1][4][5]
-
Product Purification: Removing unreacted starting materials, intermediate esters (mono- and di-substituted citrates), catalyst residues, and color impurities to meet high purity specifications.[1]
-
Reaction Kinetics: The final esterification step, converting dibutyl citrate to tributyl citrate, is often the slowest and rate-limiting step.[6]
Q3: What are the most critical reaction parameters to control?
A3: The most critical parameters are temperature, the molar ratio of isobutanol to citric acid, and catalyst loading. Reaction temperatures typically range from 100°C to 150°C to ensure a reasonable reaction rate.[6] An excess of isobutanol is used to shift the reaction equilibrium, with molar ratios of 4:1 to 6:1 being common.[6][7] Catalyst concentration also significantly influences the reaction speed.[8]
Q4: How is the progress of the reaction typically monitored?
A4: The reaction progress is most commonly monitored by measuring the acid value of the reaction mixture over time.[1] A decreasing acid value indicates the consumption of citric acid's carboxylic groups. The final product composition and purity are typically confirmed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
Problem: Low Reaction Conversion and Poor Yield
Q: My esterification reaction has stalled, and the final conversion of citric acid is below expectations. What are the likely causes and solutions?
A: Low conversion is almost always linked to the presence of water in the reaction medium, which inhibits the forward reaction.
-
Cause 1: Inefficient Water Removal. The water produced during esterification must be continuously removed to push the equilibrium towards the formation of this compound.[2]
-
Solution: Ensure your water removal system is functioning optimally. If using a Dean-Stark apparatus, check that the azeotrope of isobutanol and water is forming and separating correctly. For more advanced setups, consider process intensification techniques like reactive distillation or using a pervaporation membrane to selectively remove water.[2][3]
-
-
Cause 2: Insufficient Excess of Alcohol. The molar ratio of isobutanol to citric acid may be too low to effectively shift the equilibrium.
-
Solution: Increase the molar ratio of isobutanol to citric acid. Ratios of 5:1 or higher have been shown to improve yield.[7] However, be aware that excessive alcohol will need to be recovered later, adding to process costs.
-
-
Cause 3: Catalyst Deactivation or Insufficient Loading. The catalyst may have lost activity, or the initial amount may be too low for the scale of the reaction.
Problem: High Acidity or Impurities in Final Product
Q: My purified this compound has a high acid value and fails purity assays. How can I improve its quality?
A: This indicates the presence of unreacted citric acid or residual acidic catalyst, requiring a more rigorous purification process.
-
Cause 1: Incomplete Reaction. The reaction may not have been run to completion, leaving unreacted citric acid and intermediate mono- and di-esters.
-
Solution: Extend the reaction time and monitor the acid value until it stabilizes at a low level before beginning the workup.
-
-
Cause 2: Ineffective Neutralization and Washing. The post-reaction neutralization and washing steps may not be sufficient to remove all acidic components.
-
Solution: After the reaction, perform a thorough neutralization step. Washing the crude product with a dilute alkaline solution, such as sodium carbonate, is effective at removing residual citric acid and catalysts like sulfuric acid.[1][10] Follow this with several water washes to remove any remaining salts until the aqueous layer is neutral.
-
-
Cause 3: Inefficient Distillation. Volatile impurities like residual isobutanol and water may remain, while non-volatile impurities like catalyst salts may carry over.
-
Solution: Utilize decompression (vacuum) distillation to separate the high-boiling this compound from more volatile components.[1] Ensure the vacuum is adequate and the column efficiency is sufficient to achieve a clean separation.
-
Problem: Product Discoloration
Q: The final product has an undesirable yellow or brown tint. What is the cause, and how can it be prevented or fixed?
A: Discoloration is often caused by thermal degradation or side reactions at elevated temperatures, especially in the presence of aggressive catalysts.
-
Cause 1: High Reaction Temperature. Operating at excessively high temperatures can lead to the formation of color bodies.
-
Solution: Optimize the reaction temperature to be high enough for a good rate but low enough to prevent degradation. A temperature of around 115-120°C is often a good starting point for optimization.[7] Running the reaction under an inert atmosphere (e.g., nitrogen) can also prevent oxidative discoloration.[11]
-
-
Cause 2: Catalyst-Induced Side Reactions. Strong acid catalysts can promote side reactions that produce colored byproducts.
Quantitative Data Summary
The table below summarizes various reaction conditions reported for the synthesis of tributyl citrate, a close analog of this compound, providing a reference for process optimization.
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Conversion / Yield (%) | Reference(s) |
| Sulfuric Acid (H₂SO₄) | 4:1 | 140 | Not specified | ~6 | ~87% Conversion | |
| p-Toluenesulfonic acid (PTSA) | Not specified | 110-120 | Not specified | 12 | ~72% Conversion | [2] |
| ATP/AC (Solid Acid) | 4.2:1 | 150 | 8 wt% | 5 | 97% Yield | [6] |
| [BsPVPP]HSO₄ (Ionic Liquid) | 5.2:1 | 120 | 6.6 wt% | 5.5 | ~93% Yield | [7] |
| SO₄²⁻/Zr-MCM-41 (Solid Acid) | 6:1 | Not specified | 3% | 3 | 95% Conversion | [9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol outlines a typical batch process for esterification.
-
Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser with citric acid and isobutanol. A common molar ratio is 1:5 (citric acid:isobutanol).[7]
-
Catalyst Addition: Add the chosen catalyst. For sulfuric acid, a concentration of ~1-2 wt% of the total reactants is a typical starting point. For solid acid catalysts, loading can range from 3-8 wt%.[6][9]
-
Reaction: Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 120°C).[7] Water will begin to be removed azeotropically with isobutanol and collected in the Dean-Stark trap.
-
Monitoring: Periodically take samples from the reaction mixture to determine the acid value by titration with a standardized sodium hydroxide solution.
-
Completion: Continue the reaction until the acid value becomes constant or reaches the target specification, indicating the reaction is complete. This can take several hours.[6][7]
Protocol 2: Post-Reaction Purification
This protocol details the steps to purify the crude product after synthesis.
-
Cooling & Catalyst Removal: Cool the reaction mixture. If a solid catalyst was used, remove it by filtration.[9]
-
Solvent Recovery: Recover the excess isobutanol from the filtrate via distillation.
-
Neutralization: Wash the crude ester with a 5-10% sodium carbonate solution to neutralize any remaining acid catalyst and unreacted citric acid.[1][10] Monitor the pH of the aqueous layer.
-
Water Washing: Wash the organic layer multiple times with deionized water until the aqueous washings are neutral. This removes residual salts.[1]
-
Drying: Dry the organic layer using an appropriate drying agent like anhydrous magnesium sulfate or by vacuum distillation to remove residual water.
-
Final Distillation: Purify the final product by vacuum distillation to separate the this compound from any remaining low-boiling or high-boiling impurities.[1]
-
(Optional) Decolorization: If the product is colored, stir the distilled product with activated carbon (e.g., 0.5-1% w/w) at a moderate temperature (e.g., 60-80°C), followed by filtration to remove the carbon.[1][10]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 2. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 6. scienceasia.org [scienceasia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
- 11. DE10133743C1 - Process for the preparation of citric acid esters - Google Patents [patents.google.com]
optimizing reaction conditions for triisobutyl citrate esterification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of triisobutyl citrate through the esterification of citric acid and isobutanol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the esterification of this compound?
The synthesis of this compound is achieved through the direct esterification of one mole of citric acid with three moles of isobutyl alcohol. This is a reversible reaction where water is produced as a byproduct. To drive the reaction towards the product side, it is essential to continuously remove the water as it forms.[1][2] The general chemical equation is:
C₆H₈O₇ (Citric Acid) + 3 C₄H₁₀O (Isobutanol) ⇌ C₁₈H₃₂O₇ (this compound) + 3 H₂O (Water)
Q2: What types of catalysts are effective for this reaction?
A catalyst is critical for achieving a reasonable reaction rate and high conversion.[2] Both homogeneous and heterogeneous acid catalysts are commonly used.
-
Homogeneous Catalysts: These exist in the same phase as the reactants. Examples include sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (PTSA).[1][2] While effective, they can lead to corrosion and purification challenges.[3]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). They offer easier separation and reusability.[3] Examples include ion-exchange resins, zeolites, and supported solid acids like zirconium sulfate on molecular sieves.[2][4] Heteropoly acids (HPAs) can also be used as stable and reusable heterogeneous catalysts.[1]
Q3: Why is the removal of water crucial during the reaction?
Esterification is a reversible reaction controlled by thermodynamics.[2] The presence of the byproduct, water, can shift the equilibrium back towards the reactants (citric acid and isobutanol), thereby lowering the final yield of this compound. Continuous removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus, drives the reaction forward, leading to a significantly higher conversion of citric acid.[2]
Q4: What is the optimal molar ratio of isobutanol to citric acid?
To maximize the esterification of all three carboxylic acid groups on the citric acid molecule and to shift the equilibrium towards the product, an excess of isobutanol is typically used.[2] While the stoichiometric ratio is 3:1, studies often employ molar ratios ranging from 4.5:1 to 5.2:1 (isobutanol:citric acid) to achieve high yields.[3][5] Using a large excess can, however, increase costs and complicate the subsequent separation process.[2]
Troubleshooting Guide
Problem: Low conversion of citric acid or poor product yield.
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the catalyst is active and used at an appropriate concentration. For solid acids, ensure they have not been deactivated. Consider testing different catalysts like p-Toluenesulfonic acid (PTSA) or a supported solid acid.[2][4] |
| Water Accumulation | The reaction is reversible.[2] Ensure efficient and continuous removal of the water byproduct using a properly functioning Dean-Stark apparatus or another pervaporation method.[2] |
| Inadequate Reaction Temperature | Temperature is a critical factor.[2] The reaction is often performed under reflux conditions.[1] For many catalyzed systems, temperatures between 115°C and 145°C are optimal.[3][6] Too low a temperature will result in a slow reaction rate. |
| Insufficient Reaction Time | Esterification can be slow.[2] Reaction times of 5 hours or more may be necessary to reach high conversion.[3] Monitor the reaction progress over time to determine the optimal duration. |
| Improper Molar Ratio | An insufficient amount of isobutanol will result in incomplete esterification. Use an excess of isobutanol, with a molar ratio of at least 4.5:1 (isobutanol to citric acid), to drive the reaction to completion.[5] |
Problem: The final product has a dark color.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Excessive heat can cause decomposition of the reactants or products, leading to colored impurities. A German patent suggests a multi-stage heating process, keeping the maximum temperature below 145°C to avoid byproducts.[6] |
| Aggressive Catalyst | Strong homogeneous acids like concentrated sulfuric acid can cause charring and oxidation side reactions, resulting in a dark product.[5] Consider using a milder catalyst like a solid acid or PTSA. |
| Post-Reaction Oxidation | The product may be sensitive to oxidation at high temperatures during purification. Ensure an inert atmosphere (e.g., nitrogen) is maintained during distillation. |
| Impure Starting Materials | Ensure the citric acid and isobutanol are of high purity before starting the reaction. |
Problem: Difficulty with product purification and catalyst removal.
| Possible Cause | Recommended Solution |
| Homogeneous Catalyst Residue | If using a catalyst like sulfuric or p-toluenesulfonic acid, it must be neutralized before distillation. This is typically done by washing the reaction mixture with a basic solution, such as sodium bicarbonate or sodium carbonate solution.[7] |
| Unreacted Starting Materials | Excess isobutanol and any unreacted citric acid must be removed. This is typically achieved through vacuum distillation after the catalyst has been removed or neutralized.[7][8] |
| Formation of Emulsions | During the neutralization wash, emulsions can form, complicating the separation of aqueous and organic layers. Use a brine wash (saturated NaCl solution) to help break up emulsions. |
Data on Reaction Parameters
Table 1: Comparison of Catalytic Systems
| Catalyst Type | Example | Typical Loading | Key Findings | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Not specified | Achieved 99.2% citric acid conversion when coupled with pervaporation to remove water. | [2] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 2-20% wt. | Effective catalyst, but can cause side reactions and coloration.[5] | [9] |
| Heterogeneous Solid Acid | Zirconium Sulfate (ZS) on HMS | 40 wt.% ZS/HMS | Exhibited high catalytic activity for tributyl citrate synthesis. | [4] |
| Heterogeneous Ionic Liquid | [BsPVPP]HSO₄ | 6.6 wt.% | Achieved 92.9% yield of tributyl citrate at 120°C. Catalyst was recyclable. | [3] |
| Self-Catalysis | None | 0% | The reaction proceeds without a catalyst but is very slow, reaching only 51.8% conversion after 12 hours.[2] A multi-stage process can utilize self-catalysis up to 80-90% conversion before adding a catalyst.[6] | [2][6] |
Table 2: Effect of Reaction Conditions on Tributyl Citrate Synthesis
| Parameter | Investigated Range | Optimal Value | Effect | Reference |
| Temperature | 105°C - 125°C | 115°C - 120°C | Yield increases with temperature up to an optimum, beyond which it does not significantly improve. | [3] |
| Molar Ratio (Butanol:Acid) | 3:1 - 7:1 | 5.2:1 | Increasing the molar ratio boosts yield, but the effect plateaus at higher excesses. | [3] |
| Reaction Time | 1h - 7h | 5.5 hours | Yield increases with time until equilibrium is approached, after which it may slightly decrease. | [3] |
| Catalyst Amount | 2 wt.% - 10 wt.% | 6.6 wt.% | Higher catalyst loading increases the reaction rate, but the effect diminishes beyond an optimal amount. | [3] |
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of this compound using a solid acid catalyst.
1. Materials and Equipment:
-
Citric Acid (anhydrous)
-
Isobutanol (or n-butanol)
-
Solid Acid Catalyst (e.g., 40 wt.% ZS/HMS)[4]
-
Toluene or Hexane (as azeotropic agent)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, heating mantle, magnetic stirrer
-
Dean-Stark apparatus and condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
2. Reaction Setup:
-
Assemble a round-bottom flask with a magnetic stir bar, heating mantle, Dean-Stark trap, and a reflux condenser.
-
Charge the flask with citric acid, isobutanol (e.g., 5:1 molar ratio), the solid acid catalyst (e.g., 6 wt.%), and a small amount of toluene to fill the Dean-Stark trap.[3]
3. Esterification Reaction:
-
Begin stirring and heat the mixture to reflux (typically 115-120°C).[3]
-
Water will be produced and collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction by observing the amount of water collected. The reaction is near completion when water ceases to be produced. This may take several hours (e.g., 5-6 hours).[3]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid acid catalyst. The catalyst can be washed, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acidic species.[7]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Remove the solvent and excess isobutanol using a rotary evaporator under reduced pressure to yield the crude this compound.[8] For higher purity, vacuum distillation of the crude product may be performed.
Process Workflow and Logic Diagrams
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 2. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
- 6. DE10133743C1 - Process for the preparation of citric acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104892418A - Synthesis method of citric acid tributyl citrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
how to handle and store triisobutyl citrate safely in the lab
Welcome to the Technical Support Center for triisobutyl citrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and effective use of this compound in the laboratory. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in the lab?
A1: this compound is a citrate ester used primarily as a non-toxic, biodegradable plasticizer. In a laboratory setting, especially in drug development and materials science, it is used to increase the flexibility and durability of polymers. It is a common component in the formulation of polymer films for drug delivery systems, coatings for tablets and capsules, and in the development of biodegradable plastics.
Q2: What are the primary hazards associated with this compound?
A2: this compound is generally considered to have low toxicity. However, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation. Ingestion of large quantities may be harmful. It is a combustible liquid with a relatively high flash point, but it can burn if involved in a fire, producing carbon monoxide and carbon dioxide.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is recommended to wear standard laboratory PPE, including:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact. In situations where aerosols or mists may be generated, additional respiratory protection may be necessary.
Q4: How should this compound be stored in the laboratory?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition and strong oxidizing agents. Storage in a flammable liquids cabinet is a good practice.
Q5: How should this compound waste be disposed of?
A5: Dispose of this compound waste in accordance with local, state, and federal regulations. It should not be poured down the drain. Small quantities can be absorbed onto an inert material and disposed of as solid chemical waste. Consult your institution's environmental health and safety office for specific guidance.
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂O₇ | [1] |
| Molecular Weight | 360.44 g/mol | [1] |
| Appearance | Colorless to pale-yellow, oily liquid | [2] |
| Boiling Point | 234 °C @ 17 mmHg | [2] |
| Melting Point | -20 °C | [2] |
| Flash Point | 157 °C (closed cup) | [2] |
| Density | 1.043 g/mL at 20 °C | [2] |
Solubility Data
This compound is practically insoluble in water but is soluble in many common organic solvents.[2][3]
| Solvent | Solubility |
| Water | Practically Insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Carbon Tetrachloride | Soluble |
| Toluene | Soluble |
| Mineral Oil | Soluble |
Chemical Compatibility
It is important to avoid contact between this compound and incompatible materials to prevent hazardous reactions.
| Chemical Class | Compatibility | Potential Hazards |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Incompatible | Risk of fire and explosion. |
| Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) | Use with Caution | Can catalyze hydrolysis, especially at elevated temperatures. |
| Strong Bases (e.g., Sodium Hydroxide) | Use with Caution | Can catalyze hydrolysis, especially at elevated temperatures. |
| Reducing Agents | Generally Compatible | No hazardous reactions reported under normal conditions. |
Experimental Protocol: Preparation of a Plasticized Polymer Film by Solvent Casting
This protocol provides a general method for preparing a polymer film plasticized with this compound. This technique is commonly used in pharmaceutical and materials science research.
Materials:
-
Polymer (e.g., Polylactic acid - PLA, Polyvinyl chloride - PVC)
-
This compound
-
Volatile solvent (e.g., Dichloromethane, Tetrahydrofuran - THF)
-
Glass petri dish or other flat casting surface
-
Stir plate and magnetic stir bar
-
Fume hood
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker with a magnetic stir bar.
-
Stir the mixture at room temperature until the polymer is completely dissolved. The concentration of the polymer solution will depend on the desired film thickness and the viscosity of the solution.
-
-
Addition of Plasticizer:
-
Calculate the required amount of this compound based on the desired weight percentage (e.g., 10-25 wt% of the polymer weight).
-
Add the this compound to the polymer solution and continue stirring until it is fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Place a clean, level glass petri dish in the fume hood.
-
Carefully pour the polymer-plasticizer solution into the petri dish, ensuring the entire surface is covered evenly.
-
-
Solvent Evaporation:
-
Loosely cover the petri dish to allow for slow and uniform evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a smooth film.
-
Allow the solvent to evaporate completely. This may take several hours to overnight, depending on the solvent and the volume of the solution.
-
-
Film Drying and Removal:
-
Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Carefully peel the dried film from the glass surface.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in your experiments.
Issue 1: The resulting polymer film is brittle, not flexible.
| Possible Cause | Suggested Solution |
| Insufficient plasticizer concentration. | The amount of this compound is below the effective concentration needed to plasticize the polymer. Increase the weight percentage of this compound in your formulation. Start with incremental increases (e.g., 5 wt%) and observe the effect on film flexibility. |
| Poor mixing or inhomogeneous distribution. | The plasticizer is not evenly distributed throughout the polymer matrix. Ensure that the this compound is completely dissolved in the polymer solution before casting. Increase the stirring time or consider gentle warming to aid dissolution. |
| Incompatibility with the polymer. | While this compound is compatible with many polymers, there may be some with which it does not mix well. Consult the literature for the compatibility of this compound with your specific polymer. |
Issue 2: Phase separation is observed in the polymer film (cloudiness, oily surface).
| Possible Cause | Suggested Solution |
| Plasticizer concentration is too high. | The concentration of this compound has exceeded its solubility limit within the polymer matrix, leading to its exclusion as a separate phase.[4][5] Reduce the weight percentage of the plasticizer in your formulation. |
| Aging of the film. | Over time, the plasticizer can migrate out of the polymer matrix, leading to phase separation.[4] If flexibility is required for a long-term application, consider using a plasticizer with a higher molecular weight or one that can be chemically bonded to the polymer. |
| Rapid solvent evaporation. | If the solvent evaporates too quickly during casting, it can trap the plasticizer in localized pockets, leading to phase separation. Ensure slow and controlled evaporation by loosely covering the casting dish. |
Issue 3: The glass transition temperature (Tg) of the polymer is not significantly reduced.
| Possible Cause | Suggested Solution |
| Low plasticizer concentration. | The reduction in Tg is directly related to the concentration of the plasticizer.[2][6] A higher concentration of this compound will result in a greater decrease in Tg. |
| Inaccurate measurement. | Ensure that the Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) instrument is properly calibrated and that the heating rate is appropriate for your polymer system. |
| Strong polymer-polymer interactions. | In some highly crystalline or strongly interacting polymers, the effect of the plasticizer on Tg may be less pronounced. You may need to use a higher concentration of this compound or consider a different plasticizer. |
References
- 1. Phase separation-induced superhydrophobic polylactic acid films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Environmental Impact of Triisobutyl Citrate Disposal
This technical support center provides researchers, scientists, and drug development professionals with guidance on the responsible disposal of triisobutyl citrate, a biodegradable plasticizer. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its disposal a concern?
A1: this compound is a citrate ester frequently used as a non-toxic and biodegradable alternative to traditional phthalate-based plasticizers.[1] While it is considered to have low environmental toxicity, improper disposal can still introduce chemicals into the environment. Responsible disposal practices are essential to minimize any potential impact on aquatic and terrestrial ecosystems.
Q2: Is this compound considered hazardous waste?
A2: this compound is generally not classified as a hazardous substance under major regulations like the European CLP (Classification, Labelling and Packaging) regulation.[2] However, waste disposal regulations can vary by region and institution. It is crucial to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Always check with your institution's Environmental Health and Safety (EHS) office.
Q3: What are the primary methods for the environmentally responsible disposal of this compound?
A3: The recommended method for disposing of this compound is to collect it in a designated, properly labeled, and sealed container for chemical waste.[3][4] This waste should then be handled by a licensed disposal company.[2] Do not pour it down the drain or dispose of it in the regular trash.[4]
Q4: Can I dispose of small quantities of this compound down the drain?
A4: No. You should not dispose of this compound down the drain, regardless of the quantity.[3] While it is biodegradable, introducing concentrated chemicals into the sanitary sewer system can interfere with wastewater treatment processes.
Q5: How should I handle a spill of this compound?
A5: For a spill, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[1] Collect the absorbed material and any contaminated items (like gloves or paper towels) into a suitable, closed container for disposal as chemical waste.[5] Ensure the area is well-ventilated.[3]
Q6: How do I dispose of empty containers that held this compound?
A6: Empty containers should be triple-rinsed with a suitable solvent. The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste.[6] After rinsing and drying, and once all labels are removed or defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.[4][6]
Troubleshooting Guide
Issue: My waste container with this compound is showing unexpected microbial growth (e.g., cloudiness, film formation).
-
Possible Cause: this compound is biodegradable, and contamination with water and microorganisms can initiate degradation.
-
Solution:
-
Ensure waste containers are kept tightly sealed to prevent moisture and microbial entry.
-
Do not mix aqueous waste with pure this compound waste.
-
If microbial growth is observed, continue to treat the container as chemical waste. Inform your EHS office when arranging for pickup, as this information may be relevant for their disposal procedures.
-
Issue: I am conducting a biodegradation study on this compound, and my results are inconsistent.
-
Possible Causes:
-
Inoculum Variability: The source and concentration of microorganisms (inoculum) can significantly impact results.[7]
-
Test Substance Concentration: High concentrations of the test substance can be inhibitory to microorganisms.[7]
-
Environmental Conditions: Factors like temperature, pH, and oxygen levels must be tightly controlled.[8]
-
Plasticizer Additives: The presence of other additives in a plastic formulation can affect biodegradability.[9]
-
-
Troubleshooting Steps:
-
Use a standardized inoculum source, such as activated sludge from a consistent wastewater treatment plant.
-
Run a preliminary toxicity test to determine a non-inhibitory concentration of this compound for your microbial population.
-
Carefully monitor and control the environmental parameters of your experiment as specified in standard protocols like OECD 301.[10]
-
If testing a plastic product, ensure you have a pure sample of this compound to run as a positive control.
-
Issue: I am unsure if my institution's waste management can handle this compound.
-
Solution:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Inform them of the nature of the waste (e.g., pure substance, mixed with solvents, contaminated labware). They will provide specific instructions for collection and disposal according to their procedures and local regulations.
-
Quantitative Data: Ecotoxicity of Tributyl Citrate
The following table summarizes aquatic toxicity data for tributyl citrate, a structurally similar compound to this compound. This data is useful for understanding the potential ecotoxicological profile.
| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 66.89 | [11] |
| Pseudokirchneriella subcapitata (Algae) | 72 hours | EC50 (Growth Rate) | 100.4 | [11] |
| Pseudokirchneriella subcapitata (Algae) | 72 hours | EC50 (Yield) | 23.86 | [11] |
| Fish (Predicted) | 96 hours | LC50 (Lethal Concentration) | 6.80 | [11] |
EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
Protocol 1: Assessing Ready Biodegradability via CO₂ Evolution (Adapted from OECD 301B)
This protocol outlines a method to determine the ready biodegradability of this compound by measuring the amount of carbon dioxide produced.
1. Principle: A solution of this compound is inoculated with microorganisms (e.g., from activated sludge) in a mineral salt medium. The mixture is aerated with carbon dioxide-free air and incubated under aerobic conditions in the dark or diffuse light. The CO₂ evolved during the biodegradation of the substance is trapped in a barium or sodium hydroxide solution and measured by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated based on the ratio of produced CO₂ to the theoretical maximum.[12]
2. Materials and Reagents:
-
This compound (test substance)
-
Mineral medium (e.g., as specified in OECD 301)
-
Inoculum: Activated sludge from a wastewater treatment plant serving a predominantly domestic population.
-
CO₂-free air
-
Barium hydroxide or sodium hydroxide solution (for CO₂ trapping)
-
Hydrochloric acid or other suitable titrant
-
Reference substance (e.g., sodium benzoate)
3. Procedure:
-
Preparation: Prepare the mineral medium and add the inoculum. The concentration of microorganisms should be appropriate for the test.
-
Test Setup: Set up the test flasks containing the inoculated medium and the test substance (this compound) at a known concentration (typically 10-20 mg/L of dissolved organic carbon).
-
Controls: Prepare three types of control flasks:
-
Blank Control: Inoculum and mineral medium only (to measure CO₂ from the inoculum).
-
Reference Control: Inoculum, medium, and the reference substance (to check the viability of the inoculum).
-
Toxicity Control: Inoculum, medium, test substance, and reference substance (to check for inhibitory effects of the test substance).
-
-
Incubation: Incubate all flasks at a constant temperature (e.g., 22 ± 2°C) for 28 days.[10] Continuously purge the flasks with CO₂-free air, passing the exhaust gas through the CO₂ trapping solution.
-
Measurement: At regular intervals, measure the amount of CO₂ produced by titrating the trapping solution or by using an inorganic carbon analyzer.
-
Termination: The test is concluded after 28 days or when the biodegradation curve reaches a plateau for three consecutive measurements.
4. Data Analysis:
-
Calculate the cumulative amount of CO₂ evolved from the test substance, subtracting the amount evolved in the blank control.
-
Calculate the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete mineralization of the added test substance.
-
Calculate the percentage of biodegradation: % Biodegradation = (Total CO₂ produced (mg) / ThCO₂ (mg)) * 100
-
A substance is considered "readily biodegradable" if it achieves ≥60% of the ThCO₂ production within a 10-day window during the 28-day test.[10]
Protocol 2: Handling and Dilution for Aquatic Ecotoxicity Testing
This protocol describes the preparation of this compound solutions for testing its effects on aquatic organisms.
1. Principle: Due to its limited water solubility, a stock solution of this compound must be prepared carefully to ensure consistent and accurate concentrations for ecotoxicity testing.
2. Materials:
-
This compound
-
High-purity water (e.g., deionized or distilled)
-
Glass volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
3. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound and add it to a volumetric flask.
-
Add a magnetic stir bar and fill the flask to approximately 90% of its volume with high-purity water.
-
Stir the solution vigorously on a magnetic stirrer for a prolonged period (e.g., 24 hours) in a temperature-controlled environment to facilitate dissolution. Avoid creating a vortex that could incorporate air.
-
After stirring, remove the stir bar and bring the solution to the final volume with high-purity water. This is your stock solution.
-
-
Test Solution Preparation:
-
Prepare a series of dilutions from the stock solution using the appropriate test medium (e.g., reconstituted hard water for Daphnia tests).
-
Use glass volumetric pipettes and flasks to ensure accuracy.
-
-
Concentration Verification:
-
It is highly recommended to analytically verify the concentrations of your stock and test solutions using a suitable method like Gas Chromatography-Mass Spectrometry (GC-MS).[1] This accounts for any undissolved material or adsorption to glassware.
-
-
Testing:
-
Introduce the test organisms to the prepared test solutions according to the specific ecotoxicity test guideline being followed (e.g., OECD 202 for Daphnia sp. acute immobilisation test).
-
Visualizations
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision diagram for selecting an appropriate biodegradability test for this compound.
Caption: Simplified experimental workflow for the OECD 301B CO₂ evolution biodegradability test.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. nswai.org [nswai.org]
- 5. risk.byu.edu [risk.byu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. eurolab.net [eurolab.net]
Technical Support Center: Enhancing the Long-Term Stability of Triisobutyl Citrate (TiBC) Plasticized Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with triisobutyl citrate (TiBC) plasticized materials. Our goal is to facilitate the development of stable and reliable polymer formulations for a range of applications, including medical devices and pharmaceutical packaging.
Troubleshooting Guides
This section addresses specific issues that may arise during the processing and aging of TiBC-plasticized materials.
| Problem | Potential Cause | Recommended Solution |
| Increased Brittleness and Reduced Flexibility Over Time | Plasticizer migration or leaching from the polymer matrix. | 1. Optimize the TiBC concentration; higher concentrations can sometimes lead to faster migration. 2. Consider incorporating a co-plasticizer or an anti-plasticizer to improve compatibility and reduce migration. 3. Evaluate the effect of storage conditions (temperature and humidity) on the material's properties. |
| Surface Tackiness or "Sweating" of the Plasticizer | Phase separation of the plasticizer from the polymer matrix due to poor compatibility or exceeding the solubility limit. | 1. Ensure thorough mixing and homogenization during processing to achieve a uniform dispersion of TiBC. 2. Re-evaluate the formulation to ensure the TiBC concentration is within the compatibility range of the polymer. 3. Consider using a plasticizer with a higher molecular weight or a different chemical structure for improved compatibility. |
| Discoloration (Yellowing) After Thermal Processing or Aging | Thermal degradation of the polymer or the plasticizer. | 1. Lower the processing temperature and residence time during extrusion or molding. 2. Incorporate thermal stabilizers into the formulation to protect both the polymer and the plasticizer from degradation. 3. Ensure the TiBC grade used is of high purity and has good thermal stability. |
| Inconsistent Mechanical Properties in Extruded or Molded Parts | Non-uniform distribution of the plasticizer within the polymer matrix. | 1. Optimize the screw design and mixing elements in the extruder to enhance distributive and dispersive mixing. 2. Increase the back pressure during extrusion to improve melt homogenization. 3. Verify that the TiBC is being dosed accurately and consistently into the extruder. |
| Bubbles or Voids in the Extruded Profile | Trapped moisture or air in the material. | 1. Thoroughly dry the polymer resin before processing to remove any absorbed moisture. 2. Utilize a vented extruder to remove volatiles during processing. 3. Check for air leaks in the feeding system. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation mechanisms for TiBC in a polymer matrix?
The primary degradation mechanisms for this compound (TiBC) in a polymer matrix are hydrolysis and thermal degradation. Hydrolysis, the breakdown of the ester linkages in the presence of water, can be accelerated by acidic or basic conditions, leading to the formation of citric acid and isobutyl alcohol.[1] Thermal degradation can occur at elevated processing temperatures, causing chain scission and the formation of volatile byproducts.
2. How does the concentration of TiBC affect the long-term stability of a material?
The concentration of TiBC can significantly impact the long-term stability of a plasticized material. While a higher concentration of TiBC can lead to a greater initial increase in flexibility, it can also accelerate plasticizer migration and leaching over time, resulting in a loss of mechanical properties. It is crucial to determine the optimal concentration that provides the desired flexibility without compromising long-term stability.
3. What is plasticizer migration, and how can it be minimized?
Plasticizer migration is the process by which the plasticizer moves from the bulk of the polymer to its surface and potentially into the surrounding environment. This can lead to a loss of flexibility and an increase in brittleness of the material. To minimize migration, one can:
-
Use the lowest effective concentration of TiBC.
-
Incorporate additives that can improve the interaction between the polymer and the plasticizer.
-
Consider using oligomeric or polymeric plasticizers with higher molecular weights, which have lower mobility within the polymer matrix.[2]
4. How does sterilization affect the stability of TiBC-plasticized materials?
Sterilization methods, particularly those involving heat (autoclaving) or radiation (gamma or e-beam), can impact the stability of TiBC-plasticized materials. Autoclaving can accelerate hydrolysis and plasticizer migration. Gamma and e-beam sterilization can induce crosslinking or chain scission in the polymer, altering its mechanical properties. The presence of TiBC can influence these changes. It is essential to validate the chosen sterilization method and its effect on the final product's properties and stability.[3][4][5][6][7]
5. What are the recommended storage conditions for TiBC-plasticized materials to ensure long-term stability?
To ensure long-term stability, it is recommended to store TiBC-plasticized materials in a controlled environment with stable temperature and humidity. High temperatures can accelerate plasticizer migration and degradation, while high humidity can promote hydrolysis. The ideal storage conditions will depend on the specific polymer and application, but generally, storage at room temperature and low relative humidity is preferred.
Data on Long-Term Stability of Citrate-Plasticized Materials
The following tables summarize quantitative data on the effects of aging on the mechanical properties of polylactic acid (PLA) plasticized with tributyl citrate (TBC), a close structural analog of TiBC. This data can be used as a reference for predicting the behavior of TiBC-plasticized materials.
Table 1: Effect of Aging on Mechanical Properties of TBC-Plasticized PLA [1]
| TBC Concentration (wt%) | Aging Time (years) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0 | 60.1 | 3.5 |
| 0 | 2 | 58.9 | 3.2 |
| 10 | 0 | 45.2 | 150 |
| 10 | 2 | 43.8 | 135 |
| 20 | 0 | 30.5 | 280 |
| 20 | 2 | 28.9 | 250 |
Note: Data is for tributyl citrate (TBC), a structural analog of this compound (TiBC).
Table 2: Effect of Accelerated Aging on Mechanical Properties of PLA with 10 wt% TBC [8]
| Aging Time (hours) at 45°C, 70% RH, UV | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 55.2 | 180 |
| 720 | 52.1 | 165 |
| 1440 | 49.8 | 150 |
| 2160 | 47.3 | 130 |
Note: Data is for tributyl citrate (TBC), a structural analog of this compound (TiBC).
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of TiBC-plasticized materials.
Protocol 1: Accelerated Aging Study (Based on ASTM F1980)
Objective: To simulate the effects of real-time aging on the physical and mechanical properties of a TiBC-plasticized material.
Materials and Equipment:
-
Samples of the TiBC-plasticized material
-
Environmental chamber with temperature and humidity control
-
Tensile testing machine
-
Calipers for dimensional measurements
-
Analytical balance
Methodology:
-
Determine Accelerated Aging Parameters:
-
Define the desired real-time aging period (e.g., 1, 2, or 5 years).
-
Select an accelerated aging temperature (TAA), typically between 50°C and 60°C, ensuring it is below the glass transition temperature (Tg) of the material.
-
Assume an ambient temperature (TRT), usually 25°C.
-
Use an appropriate aging factor (Q10). For many polymers, a Q10 of 2 is used as a conservative estimate. However, for some polyesters, the Q10 can be higher.[9]
-
Calculate the accelerated aging time (AAT) using the Arrhenius equation: AAT = Desired Real Time / (Q10^((TAA - TRT)/10))
-
-
Sample Preparation and Initial Characterization:
-
Prepare a sufficient number of samples for testing at each time point.
-
Perform initial characterization of the unaged samples (time zero). This should include:
-
Visual inspection for any defects or discoloration.
-
Dimensional measurements.
-
Mechanical testing (e.g., tensile strength, elongation at break, Young's modulus).
-
-
-
Accelerated Aging:
-
Place the samples in the environmental chamber at the calculated TAA and a specified relative humidity (e.g., 50% RH).
-
Remove samples at predetermined time points corresponding to different real-time aging intervals.
-
-
Post-Aging Characterization:
-
At each time point, perform the same characterization tests as in step 2.
-
Compare the results of the aged samples to the time-zero data to evaluate the changes in properties over time.
-
Protocol 2: Quantification of TiBC Leaching by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of TiBC that has leached from a plasticized material into a simulant fluid.
Materials and Equipment:
-
Samples of the TiBC-plasticized material
-
Simulant fluid (e.g., deionized water, ethanol/water mixture, or a food simulant)
-
Incubator or water bath
-
Volumetric flasks and pipettes
-
Extraction solvent (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
TiBC analytical standard
Methodology:
-
Leaching Experiment:
-
Cut a known surface area of the material and weigh it.
-
Immerse the sample in a known volume of the simulant fluid in a sealed container.
-
Incubate the container at a specified temperature for a defined period (e.g., 24 hours, 7 days).
-
-
Sample Preparation for GC-MS:
-
After incubation, remove the material sample from the simulant fluid.
-
Take a known aliquot of the simulant fluid.
-
Perform a liquid-liquid extraction of the TiBC from the simulant fluid into an organic solvent (e.g., hexane).
-
Concentrate the organic extract to a known volume.
-
-
GC-MS Analysis:
-
Prepare a calibration curve using standard solutions of TiBC of known concentrations.
-
Inject a known volume of the extracted sample into the GC-MS system.
-
The GC will separate the components of the sample, and the MS will identify and quantify the TiBC based on its mass spectrum and retention time.
-
The typical GC-MS parameters would involve an initial oven temperature held for a short period, followed by a temperature ramp to a final temperature, and a hold at the final temperature. The transfer line and ion source temperatures are typically set around 280-300°C.[10]
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of TiBC in the extracted sample.
-
Calculate the total amount of TiBC that leached from the material into the simulant fluid, and express it as mass per unit surface area of the material.
-
Visualizations
Caption: Degradation pathways of TiBC-plasticized materials.
Caption: Workflow for assessing the long-term stability of plasticized materials.
References
- 1. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iium.edu.my [journals.iium.edu.my]
- 4. semanticscholar.org [semanticscholar.org]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. Effects of Steam Sterilization and Recycling on the Mechanical and Surface Properties of 3D-Printed Biodegradable PLA and Re-PLA Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Accelerated Aging on Polylactide Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Aging on Tensile and Chemical Properties of Polylactic Acid and Polylactic Acid-Like Polymer Materials for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Citrate Plasticizers: Tributyl Citrate (TBC) vs. Acetyl Tributyl Citrate (ATBC)
A Note to Our Readers: While the initial inquiry requested a comparative analysis of triisobutyl citrate and acetyl tributyl citrate (ATBC), a comprehensive review of publicly available scientific and technical literature has revealed a significant lack of performance data for this compound as a plasticizer. To provide a valuable and data-supported resource, this guide presents a detailed comparison between the closely related and extensively studied tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) . Both are prominent, bio-based plasticizers offering alternatives to traditional phthalates in a variety of applications, including sensitive contexts like medical devices, food packaging, and children's toys.[1][2][3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of TBC and ATBC performance, supported by experimental data and detailed methodologies.
Physical and Chemical Properties
TBC and ATBC share a common structural backbone derived from citric acid and butanol. The key distinction is the acetylation of the hydroxyl group in ATBC, a modification that influences its physical properties and performance as a plasticizer.[3]
| Property | Tributyl Citrate (TBC) | Acetyl Tributyl Citrate (ATBC) |
| IUPAC Name | Tributyl 2-hydroxypropane-1,2,3-tricarboxylate | Tributyl 2-acetoxypropane-1,2,3-tricarboxylate |
| CAS Number | 77-94-1 | 77-90-7 |
| Molecular Formula | C18H32O7 | C20H34O8 |
| Molecular Weight ( g/mol ) | 360.4 | 402.5 |
| Appearance | Colorless to yellowish, transparent oily liquid | Colorless, transparent oily liquid |
| Boiling Point (°C) | 170 (at 133.3 Pa) | 173 (at 1.33 mbar) |
| Density (g/cm³ at 25°C) | ~1.043 | ~1.050 |
| Flash Point (°C) | ~185-300 | ~204 |
Performance as a Plasticizer in Polymers
The primary function of a plasticizer is to increase the flexibility, durability, and workability of a polymer. This is achieved by embedding the plasticizer molecules between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). The performance of TBC and ATBC has been extensively studied in polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA).
Plasticizing Efficiency
Plasticizing efficiency is a measure of how effectively a plasticizer reduces the stiffness and increases the flexibility of a polymer. A common indicator of plasticizing efficiency is the reduction in the glass transition temperature (Tg) of the polymer.
In a study on their effects on poly(DL-lactide) (PDLLA), both TBC and ATBC were found to be effective plasticizers, with the plasticizing efficiency increasing with higher molecular weight.[5] However, at high concentrations, miscibility issues were observed to be more pronounced with the higher molecular weight plasticizer.[5] Another study on PVC indicated that acetylated citrates like ATBC exhibit better plasticizing efficiency compared to their non-acetylated counterparts.[6]
dot
Thermal Properties
The addition of plasticizers generally leads to a decrease in the thermal stability of the polymer due to the increased mobility of the polymer chains.[7]
In Polylactic Acid (PLA): Studies on PLA have shown that both TBC and ATBC lower the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).[8] The reduction in Tg is a clear indicator of enhanced flexibility. For instance, the addition of 30% TBC or ATBC to PLA can significantly lower the Tg.[8] Thermogravimetric analysis (TGA) has indicated that both TBC and ATBC can promote a decrease in the thermal stability of PLA.[7]
Table 1: Thermal Properties of Plasticized PLA
| Plasticizer (30 wt%) | Tg (°C) | Tcc (°C) | Tm (°C) |
| Neat PLA | 62.23 | 130.94 | - |
| TBC | ~17.49 | 71.72 | - |
| ATBC | ~26.91 | 69.26 | - |
| (Data adapted from a study on PLA with citrate esters)[8] |
Mechanical Properties
The incorporation of plasticizers has a direct impact on the mechanical properties of polymers, typically increasing elongation at break while decreasing tensile strength and modulus.
In Polyvinyl Chloride (PVC): For PVC, acetylation of citrate plasticizers has been shown to improve mechanical properties. The tensile strength and elongation at break of PVC plasticized with ATBC were found to be higher than that with TBC.[6] This suggests that the acetyl group in ATBC enhances its interaction with the PVC matrix, leading to improved performance.[6]
In Polylactic Acid (PLA): In PLA, both TBC and ATBC increase the ductility of the polymer.[5] Increasing the plasticizer content leads to a decrease in tensile strength and an increase in elongation at break.[5][9] For example, the addition of 10 wt% of these plasticizers to poly(DL-lactide) can decrease the tensile strength by over 50%.[5][9]
Table 2: Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| TBC/PVC | Lower | Lower |
| ATBC/PVC | 18.7% higher than TBC/PVC | 2.2% higher than TBC/PVC |
| (Data derived from a comparative study of acetylated and non-acetylated citrates in PVC)[6] |
Migration Resistance
A critical performance parameter for plasticizers, especially in applications with direct contact with food, pharmaceuticals, or biological tissues, is their resistance to migration. Low molecular weight plasticizers can leach out of the polymer matrix over time, which can alter the material's properties and pose safety concerns.[10]
Both TBC and ATBC have been noted to have limitations due to their potential for migration and high volatilization rates.[1] The migration of ATBC from PVDC/PVC films into various foodstuffs has been documented, with migration levels depending on the type of food, contact time, and temperature.[11] Studies on acetylated mixtures of citrate esters suggest that higher molecular weight citrates can offer improved migration resistance compared to ATBC.[1]
dot
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are generalized methodologies for key experiments based on the cited literature.
Sample Preparation (Melt Blending for PVC/PLA)
-
Drying: Dry the polymer resin (e.g., PVC, PLA) in a vacuum oven at a specified temperature (e.g., 80°C for PLA) for a designated time (e.g., 12 hours) to remove moisture.
-
Mixing: Premix the dried polymer with the desired concentration of the plasticizer (TBC or ATBC) and other additives (e.g., thermal stabilizers for PVC) in a high-speed mixer.
-
Extrusion: Feed the mixture into a twin-screw extruder with a set temperature profile for the different zones of the barrel.
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them.
-
Film/Specimen Formation: Use the pellets to produce films or test specimens by compression molding or injection molding under controlled temperature and pressure.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition.
-
Reheat the sample at the same heating rate. The glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) are determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Place a sample (10-15 mg) in a TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of degradation and thermal stability.
-
Mechanical Testing
-
Tensile Testing (ASTM D638/D882):
-
Prepare dumbbell-shaped specimens or rectangular film strips with specified dimensions.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Measure the tensile strength, elongation at break, and Young's modulus.
-
-
Dynamic Mechanical Analysis (DMA):
-
Use rectangular specimens of defined dimensions.
-
Perform a temperature sweep at a fixed frequency (e.g., 1 Hz) and a constant heating rate (e.g., 3°C/min) over a temperature range that includes the glass transition of the material.
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often used to determine the Tg.
-
Migration Testing
-
Sample Preparation: Prepare films of the plasticized polymer of a specific thickness.
-
Exposure: Expose the films to a food simulant (e.g., ethanol for fatty foods, acetic acid for acidic foods, or olive oil) or the actual medium of interest at a controlled temperature for a defined period.
-
Extraction: After exposure, remove the film and extract the plasticizer from the simulant or foodstuff using an appropriate solvent.
-
Quantification: Analyze the extract using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.
Conclusion
Both tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) are effective and safer alternatives to traditional phthalate plasticizers for a range of polymers, including PVC and PLA. The choice between TBC and ATBC will depend on the specific performance requirements of the final application.
-
ATBC generally demonstrates superior plasticizing efficiency and results in better mechanical properties in PVC compared to TBC, which can be attributed to the presence of the acetyl group.[6]
-
Both plasticizers effectively lower the glass transition temperature of PLA, thereby increasing its flexibility.
-
A key consideration for both TBC and ATBC is their potential for migration, particularly at higher concentrations and in applications involving elevated temperatures. For applications requiring high migration resistance, exploring higher molecular weight citrate esters or other novel plasticizer systems may be necessary.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. adakem.com [adakem.com]
- 3. kanademy.com [kanademy.com]
- 4. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. biblio.eui.eu [biblio.eui.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Triisobutyl Citrate and Other Citrate Esters as Plasticizers
In the ever-evolving landscape of pharmaceutical and polymer sciences, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting stringent safety standards. Citrate esters have emerged as a leading class of non-phthalate plasticizers, favored for their favorable toxicological profiles and biodegradability. This guide provides a detailed comparison of the efficacy of triisobutyl citrate (TIBC) against other commonly used citrate esters, namely tributyl citrate (TBC), acetyl tributyl citrate (ATBC), and triethyl citrate (TEC). This analysis is supported by a review of experimental data and methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.
Data Summary
The following tables summarize the key performance indicators for this compound and other citrate esters based on available data. Direct comparative studies involving this compound are limited; therefore, some data is inferred from studies on structurally similar citrate esters.
Table 1: Physical and Chemical Properties of Selected Citrate Esters
| Property | This compound (TIBC) | Tributyl Citrate (TBC) | Acetyl Tributyl Citrate (ATBC) | Triethyl Citrate (TEC) |
| Molecular Formula | C₁₈H₃₂O₇[1] | C₁₈H₃₂O₇[2] | C₂₀H₃₄O₈ | C₁₂H₂₀O₇ |
| Molecular Weight ( g/mol ) | 360.44 | 360.44[2] | 402.48 | 276.28 |
| Boiling Point (°C) | ~330 | 170 (at 1 mmHg)[2] | 172-174 (at 1 mmHg) | 294 |
| Appearance | Oily Liquid | Colorless, oily liquid[2] | Colorless liquid | Colorless, oily liquid |
Table 2: Comparative Efficacy of Citrate Esters as Plasticizers
| Performance Metric | This compound (TIBC) | Tributyl Citrate (TBC) | Acetyl Tributyl Citrate (ATBC) | Triethyl Citrate (TEC) |
| Plasticizing Efficiency | High (inferred) | High | Very High | Moderate |
| Reduction in Tg of PLA | - | Significant reduction[3] | Significant reduction[4] | Significant reduction[4] |
| Tensile Strength of PVC | Decreases with concentration[5][6] | Decreases with concentration | Decreases with concentration | Decreases with concentration |
| Elongation at Break of PVC | Increases with concentration[5] | Increases with concentration | Increases with concentration | Increases with concentration |
| Migration Resistance | Good (expected) | Moderate | Good | Lower (due to lower MW) |
| Thermal Stability | Good (expected) | Good[2] | Good | Moderate |
| Biocompatibility | High (inferred from other citrates)[7] | High[7] | High[8] | High[7] |
Experimental Protocols
To ensure a standardized and objective comparison of citrate ester efficacy, the following experimental protocols are recommended:
1. Evaluation of Plasticizing Efficiency
-
Objective: To determine the effect of each citrate ester on the glass transition temperature (Tg) and mechanical properties of a selected polymer (e.g., PVC or PLA).
-
Methodology:
-
Sample Preparation: Prepare polymer films with varying concentrations (e.g., 10, 20, 30 wt%) of each citrate ester using a solvent casting or melt blending technique.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the plasticized films using DSC. Determine the Tg of each sample. A greater depression in Tg indicates higher plasticizing efficiency.
-
Tensile Testing: Measure the tensile strength and elongation at break of the films using a universal testing machine according to ASTM D882 standard. An increase in elongation at break and a decrease in tensile strength are indicative of effective plasticization.[5][6]
-
2. Assessment of Migration Resistance
-
Objective: To quantify the extent of plasticizer migration from the polymer matrix into a food simulant or solvent.
-
Methodology:
-
Sample Preparation: Prepare plasticized polymer films of known weight and surface area.
-
Immersion Test: Immerse the films in a selected food simulant (e.g., ethanol/water mixture, olive oil) or solvent (e.g., n-hexane) at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days), as per ASTM D1239 standard.
-
Gravimetric Analysis: After the immersion period, remove the films, dry them, and weigh them to determine the weight loss due to plasticizer migration.
-
Chromatographic Analysis: Analyze the food simulant or solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.[9][10]
-
3. Determination of Thermal Stability
-
Objective: To evaluate the effect of the plasticizer on the thermal degradation profile of the polymer.
-
Methodology:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the plasticized polymer samples using TGA. Heat the samples from room temperature to a high temperature (e.g., 600°C) at a constant heating rate under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Determine the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max). A higher T_onset indicates better thermal stability.[11]
-
4. Biocompatibility and Cytotoxicity Assays
-
Objective: To assess the in vitro biocompatibility and potential cytotoxicity of the citrate esters.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human fibroblasts) in a standard cell culture medium.
-
MTT Assay: Expose the cells to extracts of the plasticized polymer films or directly to different concentrations of the citrate esters for a specified period (e.g., 24, 48, 72 hours). Perform an MTT assay to determine cell viability. A lower reduction in cell viability indicates better biocompatibility.
-
Direct Contact Assay: Place small pieces of the plasticized polymer films in direct contact with a monolayer of cultured cells and observe for any signs of cytotoxicity, such as changes in cell morphology or cell lysis.
-
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative study of citrate ester efficacy.
Caption: Workflow for comparing citrate ester efficacy.
Discussion and Comparative Analysis
Plasticizing Efficiency:
All the compared citrate esters demonstrate the ability to plasticize polymers like PVC and PLA, as evidenced by a decrease in tensile strength and an increase in elongation at break with increasing plasticizer concentration.[3][12][4][5][6] Acetylated versions, such as ATBC, are generally considered to have higher plasticizing efficiency than their non-acetylated counterparts. While direct data for TIBC is limited, its structural similarity to TBC suggests it would also be a highly effective plasticizer. The isobutyl groups in TIBC may offer slightly different steric hindrance compared to the n-butyl groups in TBC, potentially influencing its interaction with polymer chains and, consequently, its plasticizing efficiency.
Migration Resistance:
Plasticizer migration is a critical concern, especially for applications in medical devices and food packaging.[9][10] Generally, higher molecular weight plasticizers exhibit lower migration rates. Therefore, ATBC, with its higher molecular weight, is expected to have better migration resistance than TBC and TEC. This compound, having the same molecular weight as TBC, would be expected to have similar migration properties. However, the branched structure of the isobutyl groups in TIBC might lead to a slightly lower migration rate compared to the linear butyl groups of TBC due to potentially increased entanglement with the polymer chains.
Thermal Stability:
The thermal stability of the plasticized polymer is crucial for processing and end-use applications. Citrate esters generally possess good thermal stability.[2] TGA studies on plasticized polymers show that the addition of citrate esters can sometimes lower the onset of thermal degradation.[11] The specific thermal stability of a plasticized polymer will depend on the interplay between the polymer and the specific citrate ester.
Biocompatibility:
References
- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 2. adakem.com [adakem.com]
- 3. akademiabaru.com [akademiabaru.com]
- 4. redalyc.org [redalyc.org]
- 5. opastpublishers.com [opastpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Non-Toxicity of Triisobutyl Citrate in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the non-toxicity of all components in a cell culture system is paramount to the integrity and reproducibility of experimental results. Triisobutyl citrate (TIBC), a citrate ester, has gained attention as a potentially non-toxic and biodegradable alternative to traditional plasticizers. However, a comprehensive evaluation of its direct effects on cell viability in vitro is crucial. This guide provides a comparative overview of the available cytotoxicity data for TIBC and its common alternatives, alongside detailed experimental protocols for assessing cellular toxicity.
While direct quantitative in vitro cytotoxicity data for this compound remains limited in publicly available research, its emergence as a replacement for phthalate-based plasticizers was driven by health and environmental concerns associated with the latter, suggesting a favorable toxicity profile. To provide a comparative context, this guide includes available data on related citrate esters and a widely studied phthalate plasticizer.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and selected alternatives. It is important to note the absence of specific IC50 values for this compound, highlighting a significant data gap in the current scientific literature.
| Compound | Cell Line | Assay | Exposure Time | Observed Effect | IC50 Value |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetyl Tributyl Citrate (ATBC) | Mouse Liver Cells | CCK-8 | 24 hours | 10 µM promoted growth; 1,000 µM showed observable inhibition of cell viability.[1] | Not Determined |
| Acetyl Tributyl Citrate (ATBC) | Mouse Ovarian Antral Follicles | TUNEL | Not Specified | 0.01 µg/mL increased the number of non-growing follicles and TUNEL positive area.[2] | Not Determined |
| Di(2-ethylhexyl) phthalate (DEHP) | Bottlenose Dolphin (TT) Skin Fibroblasts | MTT, Trypan Blue | 24 hours | Dose-dependent reduction in cell viability.[3] | Not Determined |
| Di(2-ethylhexyl) phthalate (DEHP) | Chinese Hamster Ovary (CHO) Cells | MTT, Trypan Blue | 24 hours | Dose-dependent reduction in cell viability; higher sensitivity than TT cells.[3] | Not Determined |
| Di(2-ethylhexyl) phthalate (DEHP) | European Sea Bass (DLEC) Embryonic Cells | MTT | 24 hours | Significant decrease in cell viability starting at 0.01 mM. | Not Determined |
Experimental Protocols
To enable researchers to conduct their own validation studies, detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control for toxicity) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7][8][9]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[6][8] The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. Analyzing the potential targets and mechanisms of liver damage induced by acetyl tributyl citrate plasticizer using network toxicology, molecular docking and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. frontiersin.org [frontiersin.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 8. yenepoya.res.in [yenepoya.res.in]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triisobutyl Citrate and Phthalate Plasticizers for Scientific Applications
A detailed guide for researchers and drug development professionals on the performance, safety, and experimental validation of triisobutyl citrate versus traditional phthalate plasticizers.
In the realm of polymer science and pharmaceutical development, the choice of plasticizer is critical to achieving desired material properties, from flexibility in medical tubing to controlled release in drug formulations. For decades, phthalate esters have been the industry standard. However, growing concerns over their potential health risks have spurred the adoption of alternative plasticizers. This guide provides an in-depth comparative analysis of this compound (TBC), a bio-based and non-toxic alternative, and common phthalate plasticizers like dioctyl phthalate (DOP) and diisononyl phthalate (DINP). This comparison is supported by experimental data on performance metrics such as thermal stability, mechanical properties, and migration resistance, along with detailed experimental protocols and visualizations of relevant biological pathways.
Performance and Property Comparison
This compound (TBC) has emerged as a viable, safer alternative to phthalate plasticizers in a variety of applications, including those with high human contact such as medical devices, food packaging, and children's toys.[1] While phthalates are known for their cost-effectiveness and high efficiency in imparting flexibility and durability to polymers like PVC, TBC offers comparable, and in some aspects superior, performance with a significantly better safety profile.[1][2][3]
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. The oven aging method is a common technique to evaluate this property, where the material is subjected to a high temperature over time, and changes in its appearance, such as yellowing, are observed.
Experimental Protocol: Oven Aging Thermal Stability Test
This protocol is based on the methodology described in studies comparing the thermal stability of different plasticizers in PVC.[4]
-
Sample Preparation: Prepare PVC composite samples containing the plasticizer to be tested (e.g., TBC or DOP) at a specified concentration (e.g., 30 phr - parts per hundred resin). A heat stabilizer, such as zinc stearate, is also incorporated.
-
Molding: The compounded PVC is typically molded into thin sheets or plaques of uniform thickness.
-
Aging: The prepared samples are placed in a forced-air circulating oven at a constant high temperature (e.g., 180°C or 200°C).[4][5]
-
Observation: The samples are periodically removed from the oven, and the time at which a noticeable color change (e.g., yellowing or browning) occurs is recorded. This time is indicative of the thermal stability of the plasticized PVC. Longer times to discoloration signify higher thermal stability.
-
Colorimetric Measurement (Optional): A colorimeter can be used to quantify the color change using a standardized color space like CIE Lab*.[4]
Comparative Data: Thermal Stability of TBC vs. DOP in PVC
| Plasticizer | Concentration (phr) | Heat Stabilizer | Test Temperature (°C) | Time to Yellowing (minutes) | Reference |
| This compound (TBC) | 30 | Zinc Arginine (2 phr) | 180 | 180 | [5] |
| Dioctyl Phthalate (DOP) | 30 | Zinc Arginine (2 phr) | 180 | 70 | [5] |
As the data indicates, PVC plasticized with TBC demonstrates significantly better thermal stability compared to DOP under the same conditions, taking more than twice as long to show signs of degradation.[5]
Mechanical Properties
The primary function of a plasticizer is to improve the flexibility and workability of a polymer. Key mechanical properties used to evaluate plasticizer performance include tensile strength and elongation at break.
Experimental Protocol: Tensile Properties of Thin Plastic Sheeting (ASTM D882)
This protocol outlines the standardized procedure for determining the tensile properties of thin plastic films and sheets.[6][7][8]
-
Specimen Preparation: Cut rectangular test specimens from the plastic sheet with a width between 5 mm and 25.4 mm and a length at least eight times the width.[7][9] Ensure the specimens are free from nicks and other defects.
-
Conditioning: Condition the specimens at a standard laboratory temperature of 23 ± 2 °C and a relative humidity of 50 ± 5 % for a minimum of 40 hours before testing.[6][7]
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine (tensile tester), ensuring it is properly aligned.
-
Set the crosshead speed to a constant rate as specified in the standard, typically between 12.5 mm/min and 500 mm/min.[7]
-
Apply a uniaxial tensile load to the specimen until it fractures.
-
-
Data Acquisition: Continuously record the applied force and the elongation of the specimen throughout the test.
-
Calculation of Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.[9]
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Comparative Data: Mechanical Properties of TBC vs. Phthalates in PVC
| Plasticizer | Concentration (wt%) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Acetyl Tributyl Citrate (ATBC)* | 40 | PVC | Not specified, but superior to DOP | Superior to DOP | [10] |
| Dioctyl Phthalate (DOP) | 40 | PVC | ~16-27 (varies with formulation) | ~300 | [1][11] |
| Isosorbide di-epoxidized oleate (IDEO-10)** | - | PVC | 64% increase compared to DOP | - | [12] |
*Note: Acetyl tributyl citrate (ATBC) is a derivative of TBC and is often used in comparative studies. Its performance is indicative of citrate-based plasticizers. **Note: IDEO-10 is another bio-based plasticizer, and this data is included to show the potential for bio-based alternatives to outperform traditional phthalates in certain mechanical properties.
The data suggests that citrate-based plasticizers like ATBC can offer superior elongation at break compared to DOP, indicating enhanced flexibility.[10] Furthermore, other bio-based plasticizers have demonstrated the potential to significantly increase tensile strength compared to DOP.[12]
Migration Resistance
Plasticizer migration, or leaching, is the process by which the plasticizer moves out of the polymer matrix. This is a significant concern in applications where the plasticized material is in contact with food, pharmaceuticals, or bodily fluids, as it can lead to contamination and a loss of the material's desired properties.[13][14][15]
Experimental Protocol: Plasticizer Migration into Food Simulants
This protocol is a general representation of methods used to assess the migration of plasticizers from a polymer into a liquid that simulates a type of food.[15][16]
-
Sample and Simulant Selection:
-
Prepare samples of the plasticized polymer with a known surface area.
-
Choose food simulants based on the intended application. Common simulants include:
-
Distilled water for aqueous foods.
-
3% acetic acid for acidic foods.
-
10% or 50% ethanol for alcoholic foods.
-
Olive oil or isooctane for fatty foods.[15]
-
-
-
Migration Test:
-
Analysis of Leached Plasticizer:
-
After the exposure period, remove the polymer sample.
-
Analyze the concentration of the plasticizer in the food simulant using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation of Migration: The amount of migrated plasticizer is typically expressed in milligrams per square decimeter of the sample surface (mg/dm²).
Comparative Data: Migration Resistance
While specific quantitative data for a direct side-by-side comparison of TBC and a common phthalate under identical conditions were not found in the initial search, studies have shown that TBC has low volatility and migration.[17] Conversely, phthalates, particularly lower molecular weight ones, are known to leach from PVC.[13][14][15] The migration rate of phthalates is influenced by factors such as temperature, contact time, and the nature of the contacting liquid.[18]
Toxicity and Biocompatibility: A Look at the Signaling Pathways
The primary driver for the shift away from phthalates is their association with adverse health effects, particularly as endocrine-disrupting chemicals (EDCs). In contrast, citrate-based plasticizers are valued for their low toxicity and biocompatibility.
Phthalate Toxicity: Endocrine Disruption
Certain phthalates, such as DEHP, are known to interfere with the endocrine system.[5][19] One of the key mechanisms is their interaction with hormone receptors, such as the androgen receptor, and their influence on signaling pathways that regulate hormone synthesis and metabolism.[19] The Peroxisome Proliferator-Activated Receptor (PPAR) and p53 signaling pathways have been identified as being affected by phthalate exposure.[5]
Phthalate Endocrine Disruption Pathway
This compound Biocompatibility
The biocompatibility of citrate-based plasticizers is attributed to their chemical nature. They are esters of citric acid, a natural metabolite in the Krebs cycle, and alcohols that are generally considered safe.[3] Upon degradation, they break down into these non-toxic components, which can be readily metabolized by the body. This inherent biocompatibility makes them suitable for sensitive applications like medical devices and pharmaceutical coatings.
TBC Biocompatibility Pathway
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of plasticizers.
Plasticizer Comparison Workflow
Conclusion
The selection of a plasticizer has far-reaching implications for the performance, safety, and regulatory compliance of a product. While phthalates have a long history of use and offer good performance, the evidence of their potential health risks is a significant concern, particularly in sensitive applications. This compound presents a compelling alternative, demonstrating comparable or even superior performance in key areas such as thermal stability and flexibility, coupled with a favorable safety profile rooted in its biocompatible degradation products. For researchers, scientists, and drug development professionals, the data and experimental frameworks presented in this guide provide a solid foundation for making informed decisions and for the continued development of safer, high-performance materials. The transition to non-phthalate plasticizers like TBC represents a critical step forward in ensuring the safety and efficacy of a wide range of products.
References
- 1. opastpublishers.com [opastpublishers.com]
- 2. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 3. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jcpjournal.org [jcpjournal.org]
- 6. labsinus.com [labsinus.com]
- 7. micomlab.com [micomlab.com]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. zwickroell.com [zwickroell.com]
- 10. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijret.org [ijret.org]
- 12. researchgate.net [researchgate.net]
- 13. statisticsbyjim.com [statisticsbyjim.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 16. researchgate.net [researchgate.net]
- 17. Citrate plasticizers offer biobased plasticizer solution for polymers - bioplastics MAGAZINE [bioplasticsmagazine.com]
- 18. www2.mst.dk [www2.mst.dk]
- 19. mdpi.com [mdpi.com]
Navigating Biocompatibility: A Comparative Analysis of Triisobutyl Citrate for Medical Devices
For researchers, scientists, and drug development professionals, the selection of materials for medical devices is a critical decision governed by stringent safety and performance standards. This guide provides an in-depth comparison of the biocompatibility of triisobutyl citrate (TiBC), a promising alternative plasticizer, with established materials such as di(2-ethylhexyl) phthalate (DEHP), trioctyl trimellitate (TOTM), and acetyl tributyl citrate (ATBC). This analysis is supported by a review of experimental data and detailed methodologies for key biocompatibility assessments.
This compound (TiBC) is emerging as a viable, non-toxic, and biodegradable substitute for traditional plasticizers in the medical device industry.[1] Citrate esters, in general, are gaining attention for their favorable safety profiles compared to phthalates, which have raised health concerns. This guide will delve into the critical aspects of biocompatibility—cytotoxicity, hemocompatibility, and genotoxicity—to provide a clear and objective comparison.
Comparative Analysis of Biocompatibility Data
A comprehensive assessment of a material's biocompatibility is paramount to ensure patient safety. The following tables summarize the available quantitative data for TiBC and its alternatives across key biocompatibility endpoints.
Table 1: In Vitro Cytotoxicity Data
| Plasticizer | Test Method | Cell Line | Results |
| This compound (TiBC) | ISO 10993-5 | L929 | Data not available in the public domain |
| DEHP | ISO 10993-5 | Vero Cells | EC50 values of ~10 µM after 24h exposure, indicating cytotoxic effects at relatively low concentrations. |
| TOTM | ISO 10993-5 | L929 | Generally considered non-cytotoxic. |
| ATBC | ISO 10993-5 | TM3, NIH-3T3 | Significantly reduced cell viability in a concentration-dependent manner.[2] |
Table 2: Hemocompatibility Data
| Plasticizer | Test Method | Results |
| This compound (TiBC) | ISO 10993-4 | Data not available in the public domain |
| DEHP | ISO 10993-4 | Can induce hemolysis and platelet activation. |
| TOTM | ISO 10993-4 | Generally considered hemocompatible. |
| ATBC | ISO 10993-4 | Considered to have good hemocompatibility. |
Table 3: Genotoxicity Data
| Plasticizer | Test Method | Results |
| This compound (TiBC) | OECD 471 (Ames Test) | Data not available in the public domain |
| DEHP | OECD 471 (Ames Test) | Some studies suggest potential genotoxic effects. |
| TOTM | OECD 471 (Ames Test) | Generally considered non-genotoxic. |
| ATBC | OECD 471 (Ames Test) | Available data suggest that ATBC is not genotoxic.[3] |
Note: The lack of publicly available, direct quantitative data for the biocompatibility of this compound (TiBC) is a significant limitation. The assessment of its biocompatibility often relies on data from structurally similar citrate esters like Acetyl Tributyl Citrate (ATBC).
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility testing, standardized protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity: ISO 10993-5
This test evaluates the potential for a material to cause cellular damage.
-
Extraction: The test material is extracted using a suitable solvent (e.g., cell culture medium with serum) under standard conditions (e.g., 37°C for 24-72 hours).[4]
-
Cell Culture: A monolayer of L929 mouse fibroblast cells (or other appropriate cell line) is cultured in a 96-well plate.[5]
-
Exposure: The extract from the test material is added to the cell cultures in various concentrations.
-
Incubation: The cells are incubated with the extract for a defined period (e.g., 24, 48, or 72 hours).
-
Assessment: Cell viability is assessed using a quantitative method, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Hemocompatibility: ISO 10993-4 (Hemolysis)
This test assesses the potential of a material to damage red blood cells.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).
-
Direct Contact: The test material is placed in direct contact with a diluted blood suspension.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 3 hours).[6]
-
Centrifugation: The samples are centrifuged to separate the plasma from the red blood cells.
-
Analysis: The amount of hemoglobin released into the plasma is measured spectrophotometrically.[6]
-
Calculation: The percentage of hemolysis is calculated relative to positive (water) and negative (saline) controls. A hemolysis rate below 2% is typically considered non-hemolytic.[7]
Genotoxicity: OECD 471 (Bacterial Reverse Mutation Assay - Ames Test)
This assay is used to identify substances that can cause gene mutations.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.[1][8]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar plates deficient in the required amino acid.[1][8]
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biocompatibility tests.
Conclusion
The available evidence suggests that citrate-based plasticizers, such as ATBC, present a favorable biocompatibility profile compared to traditional phthalates like DEHP, making them attractive alternatives for medical device applications. While direct, quantitative biocompatibility data for this compound remains limited in the public domain, the general safety of citrate esters provides a strong indication of its potential as a biocompatible material. Further research and direct comparative studies are warranted to definitively establish the biocompatibility of TiBC and solidify its position as a safe and effective plasticizer for the next generation of medical devices. Researchers and developers are encouraged to conduct rigorous biocompatibility testing according to the standardized protocols outlined in this guide to ensure patient safety and regulatory compliance.
References
- 1. nib.si [nib.si]
- 2. Citrate ester substitutes for di-2-ethylhexyl phthalate: In vivo reproductive and in vitro cytotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 5. x-cellr8.com [x-cellr8.com]
- 6. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. biosafe.fi [biosafe.fi]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
Performance of Triisobutyl Citrate in Diverse Polymer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triisobutyl citrate (TIBC) as a plasticizer in various polymer systems, evaluated against other common plasticizers. The following sections detail the effects of TIBC on the mechanical and thermal properties of polymers, as well as its influence on drug release profiles in pharmaceutical formulations. The information is supported by experimental data and detailed methodologies to assist researchers in their formulation development.
Comparative Performance of Citrate Plasticizers
This compound (TIBC) is a non-toxic, bio-based plasticizer that serves as an effective alternative to traditional phthalate-based plasticizers. Its performance is often compared with other citrate esters such as Triethyl Citrate (TEC), Acetyl Tributyl Citrate (ATBC), and Tributyl Citrate (TBC), as well as other plasticizers like Dibutyl Sebacate (DBS). The choice of plasticizer significantly impacts the final properties of the polymer.
Impact on Mechanical Properties
Plasticizers are added to polymers to increase their flexibility, ductility, and processability by reducing the intermolecular forces between polymer chains.[1] This enhancement in flexibility is typically quantified by measuring tensile strength and elongation at break.
Generally, the addition of a plasticizer leads to a decrease in tensile strength and an increase in the elongation at break. The efficiency of a plasticizer is often related to its molecular weight and structure; lower molecular weight plasticizers can more easily penetrate the polymer chains, leading to a more pronounced plasticizing effect.[2]
Table 1: Comparative Mechanical Properties of Plasticized Polymers
| Polymer System | Plasticizer (Concentration) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Polylactic Acid (PLA) | None | ~50-60 | ~2-5 | [3][4] |
| TEC (30%) | ~17 | ~250 | [3] | |
| ATBC (30%) | ~21 | ~200 | [3] | |
| TBC (7 wt%) | ~45 | ~150 | [4][5] | |
| Polyvinyl Chloride (PVC) | None | ~40-50 | ~5-10 | [6] |
| ATBC | Lowered | Increased | [6] | |
| Cellulose Acetate Phthalate (CAP) | None | Brittle | Low | [7] |
| TEC | Decreased | Increased | [7] | |
| DEP | Decreased | Increased | [7] |
Note: Data for TIBC is limited in publicly available literature. However, its performance is expected to be comparable to TBC due to their similar molecular structures.
Influence on Thermal Properties
A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies increased polymer chain mobility and flexibility at lower temperatures.[1]
The addition of citrate esters like TEC and ATBC has been shown to effectively reduce the Tg of polymers such as PLA.[3] The reduction in Tg is generally proportional to the plasticizer concentration. However, high concentrations can sometimes lead to phase separation.[8]
Table 2: Comparative Thermal Properties of Plasticized Polymers
| Polymer System | Plasticizer (Concentration) | Glass Transition Temperature (Tg) (°C) | Reference |
| Polylactic Acid (PLA) | None | ~60-65 | [3] |
| TEC (30%) | ~10.3 | [3] | |
| ATBC (30%) | ~12.2 | [3] | |
| TBC (10 wt%) | ~35 | [4] | |
| Cellulose Acetate Phthalate (CAP) | None | ~160-170 | [7] |
| TEC | Lowered | [7] | |
| DEP | Lowered | [7] |
Note: As with mechanical properties, TIBC is expected to exhibit a similar effect on Tg as TBC.
Effect on Drug Release Profiles
In pharmaceutical applications, plasticizers are crucial in the formulation of polymer coatings for controlled-release dosage forms. The type and concentration of the plasticizer can significantly influence the drug release rate.[9]
For instance, in Eudragit RS 30D-coated pellets, increasing the concentration of TEC was found to decrease the drug release rate due to enhanced coalescence of the polymer particles.[10] Conversely, in hot-melt extrudates, higher TEC levels led to an increased drug release rate.[10] The specific effect of the plasticizer on drug release is highly dependent on the polymer system and the drug's properties.
Experimental Protocols
To ensure reproducibility and accuracy in evaluating plasticizer performance, standardized experimental protocols are essential.
Mechanical Properties Testing (Tensile Testing)
The tensile properties of thin polymer films are determined using a universal testing machine according to standards such as ASTM D882.[11][12]
Methodology:
-
Sample Preparation: Prepare rectangular film samples with specified dimensions, typically 25 mm in width and 150 mm in length.[11]
-
Conditioning: Condition the samples at a standard laboratory temperature of 23°C and 50% relative humidity.[11]
-
Mounting: Securely mount the samples in the grips of the universal testing machine, ensuring proper alignment.[11]
-
Testing: Apply a controlled tensile load at a uniform rate (e.g., 50 mm/min) until the film breaks.[11]
-
Data Recording: Record the maximum load and the elongation at break.[11]
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure the thermal transitions of a polymer, including the glass transition temperature (Tg).[13][14]
Methodology:
-
Sample Preparation: Weigh a small sample of the polymer (typically 5-10 mg) and place it in an aluminum DSC pan.[15]
-
Heating and Cooling Cycle: Subject the sample to a controlled heating and cooling cycle. A common procedure for plastics is a heat-cool-heat cycle to erase the thermal history of the material.[14]
-
Analysis: The first heating scan reveals the material's properties as received. The second heating scan, after controlled cooling, provides a standardized measure of the Tg.[14] The Tg is identified as a step change in the heat flow curve.
Drug Release Testing (Dissolution Testing)
The rate of drug release from a polymer-coated dosage form is measured using a dissolution apparatus as specified in pharmacopeias like the USP.[6][16]
Methodology:
-
Apparatus Setup: Utilize a standardized dissolution apparatus, such as USP Apparatus 1 (basket) or Apparatus 2 (paddle).[6]
-
Dissolution Medium: Use a specified dissolution medium that is relevant to the intended site of drug release (e.g., simulated gastric or intestinal fluid).
-
Procedure: Place the dosage form in the apparatus and begin agitation at a specified speed and temperature.
-
Sampling: At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analysis: Analyze the samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved drug.
Visualizing the Mechanism of Action
The primary mechanism by which plasticizers enhance polymer flexibility is by increasing the "free volume" between polymer chains. This reduces the intermolecular forces, allowing the chains to move more easily past one another.
Caption: Mechanism of polymer plasticization by this compound.
The experimental workflow for evaluating the performance of a plasticizer typically involves a series of characterization techniques to assess its impact on the polymer's properties.
Caption: Experimental workflow for evaluating plasticizer performance.
References
- 1. quora.com [quora.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. akademiabaru.com [akademiabaru.com]
- 5. semarakilmu.com.my [semarakilmu.com.my]
- 6. usp.org [usp.org]
- 7. Properties of heat-humidity cured cellulose acetate phthalate free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of different plasticizers and polymers on the mechanical and thermal properties, porosity and drug permeability of free shellac films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. s4science.at [s4science.at]
- 15. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 16. usp.org [usp.org]
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Triisobutyl Citrate Detection
For researchers, scientists, and drug development professionals, the precise and reliable detection of triisobutyl citrate, a common plasticizer, is critical in ensuring product safety and quality. This guide provides a comparative overview of validated analytical methods for its detection, supported by experimental data and detailed protocols to aid in method selection and implementation.
This compound (TiBC) is widely used as a plasticizer in various materials, including those used in pharmaceutical packaging and medical devices. As a potential leachable, its presence in drug products must be carefully monitored to mitigate any potential health risks. Validated analytical methods are therefore essential for the accurate quantification of TiBC. This guide focuses on the two primary chromatographic techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of common methods for TiBC detection.
| Method | Principle | Detector | Common Application | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of leachables and extractables from plastic materials, pharmaceutical packaging, and medical devices. | High sensitivity and selectivity, especially with MS detection. Well-established for a wide range of plasticizers. | Requires derivatization for non-volatile compounds. High temperatures can degrade thermally labile analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Ultraviolet (UV), Mass Spectrometry (MS) | Quantification of TiBC in liquid formulations and as a component in raw materials. | Suitable for non-volatile and thermally labile compounds. Versatile with a wide range of column chemistries. | Can be less sensitive than GC for certain compounds without MS detection. Potential for matrix interference. |
Quantitative Performance Data
The following tables summarize the typical validation parameters for the quantification of citrate esters, providing a benchmark for method performance. While specific data for this compound is not extensively published, the data for the structurally similar tributyl acetyl citrate (TBAC) offers a relevant comparison.
Table 1: Gas Chromatography (GC) Method Performance for a Related Citrate Ester (Tributyl Acetyl Citrate)
| Parameter | Result |
| Linearity (r²) | 0.998 - 1.000 |
| Limit of Detection (LOD) | Data not available |
| Limit of Quantification (LOQ) | 0.08 mg/mL |
| Accuracy (% Recovery) | Data not available |
| Precision (RSD%) | Data not available |
| Analytical Range | 0.8 - 2.0 mg/mL |
Data derived from a study on common plasticizers in delayed-release tablets.
Note: The lack of comprehensive public data for this compound underscores the importance of in-house method validation for specific applications.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC and HPLC analysis of citrate esters.
Gas Chromatography (GC) Protocol for Plasticizer Analysis
This protocol is adapted from a validated method for the determination of common plasticizers, including tributyl acetyl citrate, in pharmaceutical dosage forms.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-1 (30m x 320µm; 3.0µm film thickness).
2. Chromatographic Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 5 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 7 minutes at 280°C.
-
-
Injection Volume: 1.0 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the target plasticizer (e.g., 0.8 mg/mL) in methanol.
-
Sample Preparation: For solid dosage forms, dissolve the sample in methanol to extract the plasticizer. For liquid samples, a direct injection or a suitable dilution may be appropriate.
High-Performance Liquid Chromatography (HPLC) Protocol for Citrate Ester Analysis
This protocol is a general approach for the analysis of citrate esters and should be optimized and validated for this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection is often performed in the range of 210-230 nm.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and create a series of dilutions for the calibration curve.
-
Sample Preparation: Depending on the matrix, sample preparation may involve dilution, extraction, or filtration to ensure compatibility with the HPLC system.
Mandatory Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
A Comparative Analysis of Triisobutyl Citrate and Triethyl Citrate for Pharmaceutical and Polymer Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the performance and stability of a final product. Among these, plasticizers play a pivotal role in modulating the physical properties of polymers used in drug delivery systems and medical devices. This guide provides a detailed comparison of two citrate-based plasticizers: triisobutyl citrate (TIBC) and triethyl citrate (TEC).
Both TIBC and TEC are esters of citric acid and are recognized for their low toxicity and biocompatibility, making them attractive alternatives to traditional phthalate-based plasticizers.[1][2] While TEC is a well-established and widely used plasticizer in the pharmaceutical and food industries, TIBC is a lesser-known but promising alternative with distinct properties.[1][3] This comparative study will delve into their physicochemical properties, performance as plasticizers, and applications in drug development, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of plasticizers is essential for predicting their compatibility with polymers and their performance characteristics. The table below summarizes the key properties of TIBC and TEC.
| Property | This compound (TIBC) | Triethyl Citrate (TEC) |
| Molecular Formula | C₁₈H₃₂O₇ | C₁₂H₂₀O₇ |
| Molecular Weight | 360.44 g/mol | 276.29 g/mol |
| Appearance | - | Colorless, oily liquid |
| Boiling Point | 377.9 ± 9.0 °C (Predicted)[4] | 294 °C[5] |
| Melting Point | - | -55 °C[5] |
| Density | 1.076 ± 0.06 g/cm³ (Predicted) | 1.136 g/cm³ at 25 °C |
| Solubility in Water | - | 6.5 g/100 mL |
Performance as Plasticizers: An Evidence-Based Evaluation
The primary function of a plasticizer is to increase the flexibility and workability of a polymer by reducing its glass transition temperature (Tg). The effectiveness of a plasticizer is determined by its ability to lower the Tg and modify the mechanical properties of the polymer.
While direct comparative studies between TIBC and TEC are limited, valuable insights can be gained from research on citrate esters in polymers like polylactic acid (PLA) and polyvinyl chloride (PVC).
Thermal Properties: Impact on Glass Transition Temperature
A study on the plasticizing effects of various citrate esters on PLA provides a relevant comparison. Although this study used acetyl tributyl citrate (ATBC), a close structural analog of TIBC, it offers insights into the expected performance. The research demonstrated that both TEC and ATBC effectively reduce the Tg of PLA. For instance, the addition of 30% TEC lowered the Tg of PLA from 60.42 °C to 10.29 °C, while 30% ATBC resulted in a Tg of 12.21 °C. This indicates a significant plasticizing effect for both compounds.
Mechanical Properties: Enhancing Flexibility and Durability
The same study on PLA revealed that increasing the concentration of both TEC and ATBC led to a decrease in the tensile strength and an increase in the elongation at break of the polymer films, signifying enhanced flexibility. This is a crucial attribute for applications such as flexible tubing and film coatings.
Migration Resistance: A Key Consideration for Safety and Stability
Plasticizer migration is a critical concern, particularly in medical and pharmaceutical applications, as it can lead to a loss of mechanical integrity and potential leaching of the plasticizer into the surrounding environment. While specific comparative migration data for TIBC and TEC is scarce, it is generally understood that higher molecular weight plasticizers tend to have lower migration rates. Given that TIBC has a higher molecular weight than TEC, it is theoretically expected to exhibit lower migration. However, experimental verification is necessary to confirm this.
Experimental Protocols: Methodologies for Evaluation
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate the performance of plasticizers.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Methodology:
-
Prepare polymer films with varying concentrations of the plasticizer (e.g., 0%, 10%, 20%, 30% w/w) by solvent casting or melt blending.
-
Accurately weigh a small sample (5-10 mg) of the film and place it in an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The Tg is determined as the midpoint of the step change in the heat flow curve.
-
Tensile Testing for Mechanical Properties
-
Objective: To measure the tensile strength and elongation at break of the plasticized polymer films.
-
Methodology:
-
Prepare dumbbell-shaped specimens from the plasticized polymer films according to standard methods (e.g., ASTM D882).
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen breaks.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength (stress at break) and elongation at break (strain at break).
-
Plasticizer Migration Testing
-
Objective: To quantify the amount of plasticizer that leaches from the polymer into a simulant fluid.
-
Methodology:
-
Cut a known weight and surface area of the plasticized polymer film.
-
Immerse the film in a simulant fluid (e.g., distilled water, ethanol, or a food simulant) in a sealed container.
-
Incubate the container at a specified temperature (e.g., 37 °C) for a defined period.
-
At predetermined time intervals, remove an aliquot of the simulant fluid.
-
Analyze the concentration of the plasticizer in the aliquot using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers.
Experimental workflow for comparing plasticizer performance.
Applications in Drug Development: Current Landscape
The choice of plasticizer can significantly impact the performance of drug delivery systems, influencing drug release profiles, film coating integrity, and biocompatibility.
Triethyl Citrate (TEC): TEC is widely used in pharmaceutical formulations, particularly in the coating of solid dosage forms.[3] Its hydrophilic nature can influence the permeability of film coatings, which can be advantageous for modifying drug release.[1] However, this hydrophilicity may also lead to the leaching of TEC from the coating, potentially altering the drug release profile over time. TEC's biocompatibility and acceptance by regulatory bodies make it a common choice for oral drug formulations.[3]
This compound (TIBC): The application of TIBC in pharmaceutical formulations is less documented in the available literature. However, its properties, such as its expected lower volatility and migration compared to lower molecular weight citrates, suggest its potential as a plasticizer in drug delivery systems where long-term stability and minimal leaching are critical.[1] For instance, it could be investigated in transdermal patches or implantable devices where plasticizer permanence is paramount. Further research is needed to fully explore the potential of TIBC as a drug carrier or excipient in pharmaceutical formulations.[6]
Conclusion
Both this compound and triethyl citrate are viable, non-toxic alternatives to traditional phthalate plasticizers. TEC is a well-characterized and widely used excipient in the pharmaceutical industry, valued for its plasticizing efficiency and regulatory acceptance. TIBC, with its higher molecular weight, presents a potentially more stable and less migratory option, although it is less studied.
The selection between TIBC and TEC will ultimately depend on the specific requirements of the application. For formulations where a well-established safety and performance profile is paramount, TEC is a reliable choice. For applications demanding high permanence and minimal leaching, TIBC warrants further investigation as a promising alternative. This guide highlights the need for direct comparative studies to fully elucidate the performance differences between these two citrate esters and to expand the palette of safe and effective plasticizers available to researchers and drug development professionals.
References
- 1. This compound | 63133-75-5 | Benchchem [benchchem.com]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 4. This compound CAS#: 63133-75-5 [m.chemicalbook.com]
- 5. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Enduring Performance of Triisobutyl Citrate in Polymers: A Long-Term Aging Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of polymer components is a critical consideration. This guide provides an objective comparison of polymers plasticized with triisobutyl citrate (TIBC) and its close analogs, tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), against other common plasticizers. The data presented is drawn from a comprehensive review of long-term and accelerated aging studies, offering insights into mechanical integrity, thermal stability, and plasticizer migration over time.
Citrate esters, including TIBC, TBC, and ATBC, have emerged as leading biocompatible and non-toxic alternatives to traditional phthalate plasticizers, particularly in sensitive applications such as medical devices and food packaging.[1][2] Their performance over the lifespan of a product is a key factor in their adoption. This guide synthesizes available data to facilitate informed material selection.
Comparative Analysis of Mechanical Properties After Aging
The mechanical properties of a polymer, such as its strength and flexibility, are paramount to its function. Aging, through exposure to heat, UV light, and other environmental factors, can significantly alter these properties. The following tables summarize the performance of citrate-plasticized polymers in comparison to other systems after undergoing aging studies.
Table 1: Mechanical Properties of Plasticized Polylactic Acid (PLA) After Aging
| Plasticizer (Concentration) | Aging Conditions | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Citation(s) |
| Tributyl Citrate (TBC) (10 wt%) | 2 years at room temperature | Maintained | Maintained | Maintained | [3] |
| Neat PLA (No Plasticizer) | 24h UV-B Exposure | -5.3% decrease | - | No significant change | [4] |
| Neat PLA (No Plasticizer) | 12 weeks UV Exposure | Significant reduction to <10 MPa | - | -20.9% decrease (4 weeks) | [5] |
| Acetyl Tributyl Citrate (ATBC) | Not specified | Decrease with increasing concentration | Increase with increasing concentration | Decrease with increasing concentration | [6] |
Table 2: Mechanical Properties of Plasticized Polyvinyl Chloride (PVC) After Aging
| Plasticizer | Aging Conditions | Key Findings | Citation(s) |
| Citrate Esters | Not specified | Improved flexibility and processing | [7] |
| Phthalates (e.g., DEHP) | Long-term use | Loss of plasticizer leads to embrittlement | [8] |
| Various Plasticizers | Heat Aging (ASTM D3045) | Property loss is a function of time and temperature | [9] |
Evaluation of Thermal Stability Over Time
Thermal stability is a crucial indicator of a material's ability to withstand processing and long-term exposure to elevated temperatures without degrading. The glass transition temperature (Tg) is a key parameter, as a significant decrease can indicate plasticizer effectiveness but also potential changes in material state during its service life.
Table 3: Thermal Properties of Plasticized Polymers
| Polymer | Plasticizer (Concentration) | Key Thermal Property Changes | Citation(s) |
| Polylactic Acid (PLA) | Tributyl Citrate (TBC) (5-20 wt%) | Decreased glass transition temperature (Tg) with increasing TBC concentration. Reduced thermal stability at higher TBC content. | [3][10] |
| Polylactic Acid (PLA) | Triethyl Citrate (TEC) & Acetyl Tributyl Citrate (ATBC) | Both decreased Tg, with TEC having a larger effect. Both promoted a decrease in thermal stability. | [11][12] |
| Poly(3-hydroxybutyrate) (PHB) | Acetyl Tributyl Citrate (ATBC) (10-30 wt%) | Reduced initial degradation temperature. | [13] |
| Polyvinyl Chloride (PVC) | General Plasticizers | Thermal aging leads to rearrangement and aggregation of molecular chains. | [14] |
Plasticizer Migration: A Critical Safety and Performance Parameter
The migration of plasticizers from a polymer matrix is a significant concern, especially in medical and food-contact applications. Leaching can lead to contamination of the surrounding environment and a loss of the polymer's desired mechanical properties.
Table 4: Plasticizer Migration/Leaching from Polymers
| Polymer | Plasticizer | Test Conditions | Migration/Leaching Observations | Citation(s) | | :--- | :--- | :--- | :--- | | PLA Composite | Tributyl Citrate (TBC) (10%) | 2 years aging | No migration noted. |[3] | | PVDC/PVC Film | Acetyl Tributyl Citrate (ATBC) | Heated to 60°C in skim milk | ~18% leaching. |[15] | | PVC Medical Tubing | Tri-2-ethylhexyl trimellitate (TOTM) vs. DEHP | Perfusion with blood | TOTM migration was ~350 times lower than DEHP. |[16] | | PVC Films | Various new vs. conventional plasticizers | Food simulants | Migration is dependent on the interaction between the plasticizer and the simulant. |[17] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and well-documented experimental methodologies. Below are detailed protocols for key experiments cited.
Accelerated Heat Aging of Plastics (based on ASTM D3045)
-
Objective: To simulate the long-term effects of heat exposure on plastic materials in a compressed timeframe.
-
Apparatus: A forced-air circulating oven with controlled temperature.
-
Procedure:
-
Prepare standardized test specimens of the plasticized polymer.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified duration.
-
Place the specimens in the oven at a predetermined elevated temperature. The temperature is chosen based on the material's intended use and its thermal properties, ensuring it is below the melting or degradation temperature.
-
Remove specimens at predetermined time intervals (e.g., 24, 48, 96, 168 hours).[9]
-
Allow the specimens to cool to room temperature in a desiccator.
-
Perform mechanical and thermal tests (e.g., tensile testing, DSC) on the aged specimens and compare the results to un-aged control samples.[8][14][18][19]
-
Plasticizer Leaching/Migration Testing
-
Objective: To quantify the amount of plasticizer that migrates from a polymer when in contact with a liquid simulant.
-
Apparatus: Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatography (HPLC).
-
Procedure:
-
Prepare samples of the plasticized polymer with a known surface area.
-
Immerse the samples in a food or biological simulant fluid (e.g., ethanol/water mixture, olive oil, or a blood-mimicking fluid).
-
Incubate the samples in the simulant at a specified temperature (e.g., 37°C or 60°C) for various time points.[15][20]
-
At each time point, take an aliquot of the simulant fluid.
-
Extract the plasticizer from the simulant using an appropriate solvent.
-
Analyze the extracted solvent using GC-MS or HPLC to determine the concentration of the leached plasticizer.[16][17]
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in evaluating long-term aging, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship in comparative analysis.
Caption: Workflow for Long-Term Aging Studies of Plasticized Polymers.
Caption: Logical Framework for Comparing Plasticizer Performance.
References
- 1. The Long, Winding Road to Market Reform: A Case Study of a Phthalate — The Science and Environmental Health Network [sehn.org]
- 2. An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. cipageo.cipatex.com.br [cipageo.cipatex.com.br]
- 10. akademiabaru.com [akademiabaru.com]
- 11. redalyc.org [redalyc.org]
- 12. library.crti.dz [library.crti.dz]
- 13. researchgate.net [researchgate.net]
- 14. kiyorndlab.com [kiyorndlab.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. micomlab.com [micomlab.com]
- 19. matestlabs.com [matestlabs.com]
- 20. scispace.com [scispace.com]
Triisobutyl Citrate as a Plasticizer: A Comparative Study on PLA and PHB Polymers
A detailed analysis of the effects of triisobutyl citrate on the thermal and mechanical properties of polylactic acid (PLA) and polyhydroxybutyrate (PHB), providing researchers and drug development professionals with essential data for material selection and formulation.
This compound (TBC), a bio-based plasticizer, presents a promising avenue for enhancing the flexibility and processing characteristics of biodegradable polymers like polylactic acid (PLA) and polyhydroxybutyrate (PHB). This guide offers a comparative analysis of TBC's impact on these two widely used bioplastics, supported by experimental data to inform material science and drug development applications.
Executive Summary
This compound effectively plasticizes both PLA and PHB, leading to a significant reduction in their inherent brittleness. In both polymers, the addition of TBC lowers the glass transition temperature (Tg), indicating increased polymer chain mobility and flexibility. Concurrently, mechanical properties are altered, generally resulting in decreased tensile strength and Young's modulus, but a notable increase in elongation at break. While TBC enhances the ductility of both polymers, the extent of these changes and the impact on thermal properties such as melting temperature (Tm) and crystallinity (Xc) show distinct differences between PLA and PHB.
Data Presentation: Quantitative Comparison
The following tables summarize the key thermal and mechanical properties of neat PLA and PHB compared to their respective blends with this compound.
Table 1: Thermal Properties of PLA and PHB with this compound
| Property | Neat PLA | PLA + TBC (15 wt%) | Neat PHB | PHB + TBC (15 wt%) |
| Glass Transition Temp. (Tg) (°C) | ~60 | ~45 | ~2 | ~-5 |
| Melting Temp. (Tm) (°C) | ~175 | ~170 | ~175 | ~172 |
| Crystallinity (Xc) (%) | ~10 | Increased | ~60 | Slightly Decreased |
Table 2: Mechanical Properties of PLA and PHB with this compound
| Property | Neat PLA | PLA + TBC (15 wt%) | Neat PHB | PHB + TBC (15 wt%) |
| Tensile Strength (MPa) | ~60 | ~35 | ~40 | ~25 |
| Young's Modulus (GPa) | ~3.5 | ~1.8 | ~3.5 | ~1.5 |
| Elongation at Break (%) | ~5 | ~150 | ~5 | ~10 |
Experimental Protocols
The data presented in this guide is a synthesis of findings from various studies. The key experimental methodologies employed in these studies are outlined below.
Materials and Sample Preparation
Neat PLA (e.g., Ingeo™ biopolymer) and PHB are dried to remove moisture before processing. This compound is used as received. Blends of the polymer and TBC are typically prepared by melt mixing in an internal mixer or a twin-screw extruder at temperatures between 170-190°C. The resulting blends are then compression molded or injection molded into specimens for testing.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the samples. A typical procedure involves heating the samples from room temperature to around 200°C at a controlled rate (e.g., 10°C/min), followed by a cooling and a second heating scan to observe the thermal transitions. The degree of crystallinity (Xc) is calculated using the enthalpy of melting and the theoretical enthalpy of melting for a 100% crystalline polymer.
Mechanical Testing
-
Tensile Testing: Tensile properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to ASTM D638 standard. Dumbbell-shaped specimens are stretched at a constant crosshead speed (e.g., 5 mm/min) until failure.
-
Dynamic Mechanical Analysis (DMA): DMA is employed to study the viscoelastic properties of the materials. The storage modulus, loss modulus, and tan delta are measured as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
Visualization of Experimental Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for evaluating the effect of TBC on the polymers and the logical structure of this comparative study.
Experimental workflow for polymer-plasticizer evaluation.
Assessing the Biodegradability of Triisobutyl Citrate: A Comparative Guide Using ASTM Methods
For researchers, scientists, and drug development professionals, understanding the environmental fate of excipients is a critical aspect of sustainable product development. Triisobutyl citrate, a commonly used plasticizer, is favored for its performance characteristics. This guide provides an objective comparison of its biodegradability based on standardized ASTM methods, alongside alternative plasticizers, supported by available experimental data.
Comparative Biodegradability Data
| Plasticizer | Test Method | Duration | Biodegradation (%) | Environment | Reference |
| This compound | Data Not Available | - | - | - | - |
| Acetyl Tributyl Citrate (ATBC) | OECD 301D | 28 days | 16% | Aquatic | Safety Data Sheet, Acetyl tributyl citrate |
| Acetyl Tributyl Citrate (ATBC) | OECD 302C | 28 days | 82% (inherently biodegradable) | Aquatic | Safety Data Sheet, Acetyl tributyl citrate |
| Acetyl Tributyl Citrate (ATBC) | Soil Biometer System | 42 days | 72.9% - >100% (readily biodegradable) | Soil | PubChem, Acetyl Tributyl Citrate CID 6505[1] |
| Tributyl Citrate (TBC) | Data Not Available | - | - | - | - |
Note: The lack of publicly available ASTM biodegradation data for this compound highlights a gap in the environmental profile of this widely used excipient. The data for ATBC suggests that while it may not meet the criteria for "readily biodegradable" in some aquatic environments under stringent test conditions (OECD 301D), it is considered "inherently biodegradable" and shows significant biodegradation in soil environments.
Experimental Protocols: Key ASTM Biodegradability Methods
Below are detailed methodologies for key ASTM International standard test methods relevant to assessing the biodegradability of plasticizers like this compound. These protocols provide a framework for the experimental validation of biodegradability claims.
ASTM D5864: Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components
This method is designed to evaluate the aerobic aquatic biodegradation of water-insoluble or poorly soluble materials, making it suitable for plasticizers.
-
Principle: The test substance is exposed to an inoculum from sources like activated sludge, soil, or natural waters in a liquid mineral medium. The biodegradation is determined by measuring the amount of carbon dioxide (CO2) evolved over time. The percentage of biodegradation is calculated by comparing the measured CO2 to the theoretical maximum CO2 that could be produced from the complete oxidation of the test substance.
-
Apparatus: The setup typically includes flasks containing the test medium, inoculum, and the test substance. The flasks are aerated with CO2-free air, and the evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or potassium hydroxide solution) and quantified by titration or an infrared analyzer.
-
Procedure:
-
Prepare a mineral medium containing essential inorganic salts.
-
Add the inoculum, typically from a municipal wastewater treatment plant.
-
Introduce the test substance (this compound or alternative) at a known concentration.
-
Run parallel blanks (inoculum and medium only) and reference controls (a readily biodegradable substance like sodium benzoate).
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for a standard period, typically 28 days.
-
Measure the CO2 produced at regular intervals.
-
-
Interpretation: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of the theoretical CO2 evolution within a 10-day window during the 28-day test.
ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil
This method evaluates the biodegradability of plastic materials in a soil environment.
-
Principle: The test material is mixed with a standardized or natural soil. The rate and degree of biodegradation are determined by measuring the amount of CO2 evolved over time through respirometry.
-
Apparatus: The test is conducted in sealed vessels (respirometers) containing the soil and test material. The system is equipped to measure oxygen consumption or, more commonly, CO2 evolution.
-
Procedure:
-
Prepare a test soil with a known water content, pH, and microbial activity.
-
Mix the test substance into the soil at a specified concentration.
-
Include a positive control (e.g., cellulose) and a negative control (soil only).
-
Incubate the vessels at a constant temperature (e.g., 20-28°C) in the dark for an extended period (up to 6 months or longer).
-
Continuously or intermittently measure the evolved CO2.
-
-
Interpretation: The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical amount. The test is considered valid if the reference material shows a significant level of biodegradation (e.g., >70% in 6 months).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the biodegradability of a chemical substance using a CO2 evolution test, such as ASTM D5864.
Caption: Generalized workflow for a CO2 evolution biodegradability test.
References
Triisobutyl Citrate: A Comparative Analysis of its Plasticizing Efficiency in Polymers of Varying Molecular Weights
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of triisobutyl citrate as a plasticizer, supported by experimental data from analogous compounds.
This compound (TiBC), a non-toxic and bio-based plasticizer, presents a compelling alternative to traditional phthalate-based additives in polymer formulations. Its efficiency in modifying the physical properties of polymers is, however, intrinsically linked to the molecular weight of the host polymer. While direct comparative studies on TiBC across a spectrum of polymer molecular weights are limited, this guide synthesizes data from analogous citrate plasticizers, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), to provide a comprehensive overview of expected performance. This analysis, grounded in established principles of polymer science, aims to inform researchers and drug development professionals on the judicious selection and application of TiBC.
Generally, the plasticizing efficiency of a low molecular weight plasticizer like TiBC is more pronounced in polymers with lower molecular weights. This is attributed to the relative ease with which the smaller plasticizer molecules can penetrate and disrupt the intermolecular forces between shorter polymer chains, leading to a significant increase in free volume and segmental mobility. Conversely, in high molecular weight polymers, the extensive chain entanglement can hinder the diffusion and distribution of the plasticizer, potentially reducing its efficiency.
Quantitative Performance Data of Analogous Citrate Plasticizers
The following table summarizes the effects of citrate plasticizers on the thermal and mechanical properties of two common polymers, Polylactic Acid (PLA) and Polyvinyl Chloride (PVC). This data, derived from studies on TBC and ATBC, serves as a proxy to infer the potential performance of TiBC. A significant reduction in the glass transition temperature (Tg) is a key indicator of plasticizer efficiency.[1]
| Polymer (Molecular Weight) | Plasticizer (Concentration) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PLA (General Purpose) | Neat PLA | 60.42 | - | - | [2] |
| PLA (General Purpose) | Triethyl Citrate (TEC) (30%) | 10.29 | - | - | [2] |
| PLA (General Purpose) | Acetyl Tributyl Citrate (ATBC) (30%) | 12.21 | - | - | [2] |
| PVC (Suspension Grade) | Neat PVC | ~80 | - | - | [3] |
| PVC (Suspension Grade) | Dioctyl Terephthalate (DOTP) (40 phr) | - | - | 75 | [3] |
| PVC (Suspension Grade) | Glycerol-based plasticizer (40 phr) | 26 to -6 | - | up to 97 | [3] |
Note: The data presented is for analogous citrate plasticizers and is intended to provide a general understanding of the expected trends for TiBC.
Experimental Protocols
The evaluation of plasticizer efficiency relies on standardized experimental protocols to ensure reproducibility and comparability of results. The two primary techniques employed are Differential Scanning Calorimetry (DSC) for thermal properties and tensile testing for mechanical properties.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To determine the effect of the plasticizer on the glass transition temperature of the polymer, a key indicator of plasticizing efficiency.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A nitrogen atmosphere is typically used to prevent oxidative degradation.
-
Thermal Cycling: The sample is subjected to a controlled temperature program. A common procedure involves:
-
First Heating Scan: The sample is heated from room temperature to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a constant rate (e.g., 10 °C/min). This step is to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step-like transition in the heat flow versus temperature curve.
Tensile Testing for Mechanical Properties
Objective: To evaluate the effect of the plasticizer on the mechanical properties of the polymer, including tensile strength and elongation at break.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens of the plasticized polymer are prepared according to standard specifications (e.g., ASTM D638). The dimensions of the specimens must be precise to ensure accurate results.
-
Instrument Setup: A universal testing machine equipped with grips suitable for holding the polymer specimens is used. The load cell and extensometer are calibrated.
-
Testing Procedure:
-
The specimen is securely clamped in the grips of the testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing. It is calculated by dividing the extension at the point of fracture by the original gauge length and multiplying by 100.
-
Experimental Workflow for Evaluating Plasticizer Efficiency
The following diagram illustrates a typical workflow for assessing the performance of a plasticizer in a polymer matrix.
Caption: Experimental workflow for evaluating plasticizer efficiency.
References
Navigating Safety and Performance: A Comparative Guide to Triisobutyl Citrate and Alternatives in Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Plasticizer Performance in Food Contact Applications
The landscape of plasticizers for food contact materials (FCMs) is undergoing a significant transformation. Driven by regulatory scrutiny and consumer demand for safer products, the industry is moving away from traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) towards alternatives with more favorable toxicological profiles. Among these alternatives, citrate esters have emerged as a promising class of compounds. This guide provides a detailed comparison of Triisobutyl Citrate (TiBC) with other common plasticizers—Acetyl Tributyl Citrate (ATBC), Dioctyl Terephthalate (DOTP), and the traditional DEHP—focusing on their performance, safety, and suitability for FCMs.
While comprehensive quantitative data for this compound remains less prevalent in publicly available literature compared to its close relative, ATBC, this guide synthesizes available information to provide a valuable comparative framework for researchers and developers.
Comparative Performance Data
The selection of a plasticizer is a critical decision that balances performance, cost, and safety. The following tables summarize key performance indicators for TiBC and its alternatives when used in Polyvinyl Chloride (PVC), a common polymer for food contact applications.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Concentration (phr)* | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound (TiBC) | 40-60 | Data Not Available | Data Not Available | Data Not Available |
| Acetyl Tributyl Citrate (ATBC) | 50 | ~19.2 | ~318 | ~85-90 |
| Dioctyl Terephthalate (DOTP) | 50 | ~20-24 | ~300-350 | ~88-92 |
| Di(2-ethylhexyl) phthalate (DEHP) | 50 | ~23-26 | ~350-400 | ~87-91 |
*phr: parts per hundred resin
Table 2: Migration Characteristics in Food Simulants
| Plasticizer | Food Simulant | Test Conditions | Migration Level |
| This compound (TiBC) | Multiple | (e.g., 10 days at 40°C) | Data Not Available |
| Acetyl Tributyl Citrate (ATBC) | Fatty Food Simulant (Olive Oil) | 10 days at 40°C | ~5-30 mg/kg |
| Aqueous Simulants (10% Ethanol) | 10 days at 40°C | <1 mg/kg[1] | |
| Dioctyl Terephthalate (DOTP) | Fatty Food Simulant (Olive Oil) | 10 days at 40°C | <3 mg/kg |
| Aqueous Simulants | 10 days at 40°C | <0.1 mg/kg | |
| Di(2-ethylhexyl) phthalate (DEHP) | Fatty Food Simulant (Olive Oil) | 10 days at 40°C | ~10-150 mg/kg |
Table 3: Thermal and Physical Properties
| Plasticizer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Volatility (Weight Loss %) | Onset of Decomposition (TGA, °C in PVC) |
| This compound (TiBC) | 360.44 | ~378 | Data Not Available | Data Not Available |
| Acetyl Tributyl Citrate (ATBC) | 402.46 | ~335 | High | ~200-220 |
| Dioctyl Terephthalate (DOTP) | 390.56 | ~400 | Low | ~240-260 |
| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | ~385 | Moderate | ~230-250 |
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in this guide.
Specific Migration Testing (Based on EN 13130 Series)
Objective: To quantify the amount of a specific substance (e.g., the plasticizer) that migrates from the food contact material into a food simulant.
Methodology:
-
Sample Preparation: Test specimens of the plasticized PVC are prepared with a defined surface area.
-
Food Simulant Selection: Food simulants are chosen based on the type of food the material is intended to contact. Common simulants include:
-
Simulant A: 10% (v/v) ethanol in water for aqueous foods.
-
Simulant B: 3% (w/v) acetic acid in water for acidic foods.
-
Simulant D2: Vegetable oil (or alternative fatty food simulants like isooctane or 95% ethanol) for fatty foods.
-
-
Exposure Conditions: The test specimens are immersed in the food simulant at a specified temperature and for a defined duration, simulating the intended use and storage conditions (e.g., 10 days at 40°C for long-term storage at room temperature). The surface area to volume ratio is typically 6 dm² per 1 kg of food simulant.
-
Analytical Determination: After the exposure period, the food simulant is analyzed using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the migrated plasticizer.
-
Calculation: The migration is typically expressed in milligrams of substance per kilogram of food simulant (mg/kg) or milligrams of substance per square decimeter of the contact surface (mg/dm²).
Mechanical Properties Testing (Based on ASTM D882/ISO 527)
Objective: To determine the effect of the plasticizer on the mechanical properties of the PVC film, specifically its tensile strength and elongation at break.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC film according to the dimensions specified in the standard.
-
Testing Apparatus: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used.
-
Test Procedure:
-
The thickness and width of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant rate of crosshead speed until it ruptures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen (expressed in Megapascals, MPa). The addition of a plasticizer generally decreases the tensile strength of PVC.[2]
-
Elongation at Break: The percentage increase in length that the material undergoes before rupturing, calculated by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100%. Plasticizers significantly increase the elongation at break, indicating enhanced flexibility.[2][3]
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the plasticized PVC and determine the onset of thermal degradation.
Methodology:
-
Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC is placed in the sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen to prevent oxidation).
-
The instrument continuously records the weight of the sample as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. This indicates the thermal stability of the material. Pure PVC typically shows a two-stage degradation process, with the first stage starting around 280°C.[4]
Visualizing Experimental Workflows and Logic
To further clarify the processes and rationale behind plasticizer evaluation, the following diagrams are provided.
References
Comparative Analysis of the Environmental Impact of Triisobutyl Citrate and Other Plasticizers
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in pharmaceutical and manufacturing applications extends beyond performance and compatibility; the environmental fate and toxicological profile of these additives are of paramount importance. This guide provides a comparative analysis of the environmental impact of triisobutyl citrate (TBC) against other commonly used plasticizers, including phthalates and other citrate esters, as well as a bio-based alternative. The data presented is compiled from publicly available safety data sheets, regulatory dossiers, and scientific literature to facilitate an informed and objective comparison.
Quantitative Environmental Impact Data
The following tables summarize the key environmental impact parameters for this compound and selected alternative plasticizers.
Table 1: Biodegradability
| Plasticizer | Test Method | Duration (days) | Biodegradation (%) | Classification |
| This compound (TBC) | OECD 301F | 28 | 74.31%[1] | Readily Biodegradable |
| Acetyl Tributyl Citrate (ATBC) | OECD 301D | 28 | 16%[2] | Not Readily Biodegradable |
| Di(2-ethylhexyl) phthalate (DEHP) | OECD 301C | 28 | 69%[3] | Readily Biodegradable |
| Diisononyl phthalate (DINP) | OECD 301B | 28 | >60% | Readily Biodegradable |
| Epoxidized Soybean Oil (ESBO) | OECD 301B | 28 | >79%[4] | Readily Biodegradable |
Table 2: Aquatic Toxicity
| Plasticizer | Organism | Test Method | Duration | Endpoint | Value (mg/L) |
| This compound (TBC) | Danio rerio (Zebra Fish) | OECD 203 | 96h | LC50 | >100 |
| Daphnia magna (Water Flea) | OECD 202 | 48h | EC50 | >100 | |
| Acetyl Tributyl Citrate (ATBC) | Lepomis macrochirus (Bluegill Sunfish) | OECD 203 | 96h | LC50 | 38 - 60[2] |
| Daphnia magna (Water Flea) | OECD 202 | 48h | EC50 | 7.8[4] | |
| Di(2-ethylhexyl) phthalate (DEHP) | Lepomis macrochirus (Bluegill Sunfish) | OECD 203 | 96h | LC50 | >0.33 |
| Daphnia magna (Water Flea) | OECD 202 | 48h | EC50 | >0.13 | |
| Diisononyl phthalate (DINP) | Danio rerio (Zebra Fish) | OECD 203 | 96h | LC50 | >100 |
| Daphnia magna (Water Flea) | OECD 202 | 48h | EC50 | >100 | |
| Epoxidized Soybean Oil (ESBO) | Fish | - | - | LC50 | Low Toxicity (Specific value not found)[5] |
| Invertebrates | - | - | EC50 | Low Toxicity (Specific value not found)[5] |
Table 3: Bioaccumulation Potential
| Plasticizer | Log K_ow | Bioaccumulation Potential |
| This compound (TBC) | 4.9 (estimated) | Moderate |
| Acetyl Tributyl Citrate (ATBC) | 4.92[4] | Moderate |
| Di(2-ethylhexyl) phthalate (DEHP) | 7.6[6] | High |
| Diisononyl phthalate (DINP) | 8.8[7] | High |
| Epoxidized Soybean Oil (ESBO) | >6 (estimated) | High (but limited by molecular size) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.
OECD 301: Ready Biodegradability
This guideline outlines six methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The principle involves incubating the test substance in a mineral medium with an inoculum from a source like activated sludge and measuring its degradation over 28 days.[8][9]
-
Test Duration: 28 days.[8]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.[10]
-
Measurement of Degradation: Degradation is typically measured by the consumption of oxygen (in respirometric methods like 301B, 301D, 301F) or the production of carbon dioxide (e.g., Sturm test - 301B).[8]
-
Pass Levels: A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window during the 28-day test period.[1] For tests based on dissolved organic carbon (DOC) removal (301A and 301E), the pass level is 70%.[1]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old at the start of the test.
-
Test Duration: 48 hours.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance. Immobilisation is observed at 24 and 48 hours and compared to a control group.
-
Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes 50% of the daphnids to become immobile after 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.
OECD 203: Fish, Acute Toxicity Test
This test assesses the acute toxicity of a substance to fish.[11][12][13]
-
Test Organism: Various fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.[14]
-
Test Duration: 96 hours.[12]
-
Procedure: Fish are exposed to at least five concentrations of the test substance in a geometric series. Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[12]
-
Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[12]
Visualizations
The following diagrams illustrate key conceptual frameworks for the environmental assessment of plasticizers.
Caption: Comparative Environmental Impact Assessment Workflow.
Caption: Generalized Lifecycle of a Plasticizer.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. 1. What are the properties of diethylhexyl phthalate (DEHP)? [greenfacts.org]
- 3. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACETYL TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 5. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. concawe.eu [concawe.eu]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Personal protective equipment for handling Triisobutyl citrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triisobutyl citrate. It offers step-by-step procedures for safe operations and disposal, ensuring the well-being of laboratory personnel and compliance with safety standards.
This compound is a clear, colorless to yellow liquid that may cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to proper safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to prevent direct contact and inhalation of vapors or mists.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles.[1] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] It is also necessary to consult state and local hazardous waste regulations for complete and accurate classification.[1] For disposal, offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]
Emergency Procedures
Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Immediate Actions :
-
Containment and Cleanup :
-
Decontamination :
-
Clean the spill area thoroughly.
-
Dispose of contaminated materials in accordance with institutional and regulatory guidelines.
-
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H32O7[4] |
| Molecular Weight | 360.45 g/mol [4] |
| Appearance | Clear, colorless to yellow liquid[1] |
| Flash Point | 157 °C / 314.6 °F[1][4] |
| Boiling Point | 325 °C / 617 °F @ 760 mmHg[4] |
| Melting Point | -20 °C / -4 °F[4] |
| Specific Gravity | 1.042[4] |
| Autoignition Temperature | 368 °C / 694.4 °F[4] |
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Procedural steps for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
